Eliglustat tartrate
Descripción
Propiedades
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-VTHUDJRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239166 | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928659-70-5 | |
| Record name | Eliglustat tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELIGLUSTAT TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide: The Mechanism of Action of Eliglustat Tartrate in Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat tartrate is a potent and specific inhibitor of glucosylceramide synthase, the enzyme catalyzing the initial step in the biosynthesis of most glycosphingolipids. This technical guide provides a detailed overview of the mechanism of action of eliglustat, a substrate reduction therapy primarily for Gaucher disease type 1. This document covers the core biochemical pathways, summarizes pivotal quantitative data, outlines key experimental protocols, and presents visual diagrams of the molecular interactions and their systemic effects.
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene. These mutations lead to a deficiency of the enzyme acid β-glucosidase (glucocerebrosidase), causing the lysosomal accumulation of its substrate, glucosylceramide (GL-1), within macrophages.[1][2] This accumulation results in the formation of characteristic "Gaucher cells" that infiltrate organs like the spleen, liver, and bone marrow, leading to hepatosplenomegaly, hematological abnormalities, and skeletal disease.[1][2]
While enzyme replacement therapy (ERT) has been a standard of care, an alternative approach is Substrate Reduction Therapy (SRT).[3] SRT aims to decrease the rate of substrate synthesis to a level that the patient's residual enzyme activity can manage, thereby preventing its pathological accumulation.[3][4][5] Eliglustat is a second-generation SRT agent approved for the long-term treatment of Gaucher disease type 1.[1][2]
Molecular Target: Glucosylceramide Synthase (GCS)
The molecular target of eliglustat is glucosylceramide synthase (GCS), an enzyme located in the Golgi apparatus. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6][7] This reaction is the first committed step in the biosynthesis of hundreds of complex glycosphingolipids.[6][7]
dot
Caption: Biosynthesis of Glucosylceramide and Inhibition by Eliglustat.
Core Mechanism of Action
Eliglustat is a ceramide analogue that functions as a highly specific and potent inhibitor of GCS.[7] By partially inhibiting GCS, eliglustat reduces the rate of GL-1 synthesis.[2][8] This reduction helps restore the balance between the synthesis of glycosphingolipids and their impaired degradation in Gaucher patients, alleviating the lysosomal accumulation of GL-1 and mitigating disease pathology.[7][8][9]
dot
Caption: Cellular Mechanism of Eliglustat in Gaucher Disease.
Quantitative Data Summary
The potency and efficacy of eliglustat are well-documented through in vitro studies and extensive clinical trials.
Table 1: In Vitro Potency and Selectivity of Eliglustat
| Parameter | Enzyme/Cell Source | Value (IC₅₀) |
| GCS Inhibition | Intact MDCK cells | 20 nM[6][10] |
| Human GCS | 24 nM[7][10] | |
| Selectivity | ||
| Lysosomal Glucocerebrosidase | >2500 µM[6] | |
| Non-lysosomal Glycosylceramidase | 1600 µM[6] | |
| β-glucosidase I and II | >2500 µM[6] |
Table 2: Clinical Efficacy in Treatment-Naïve Patients (Phase 3 ENGAGE Trial)
| Parameter | Baseline (Mean) | Change After 4.5 Years (Mean) |
| Spleen Volume (multiples of normal) | 17.1 | -66%[11][12] |
| Liver Volume (multiples of normal) | 1.5 | -23%[11][12] |
| Hemoglobin (g/dL) | 11.9 | +1.4[11][12] |
| Platelet Count (x 10⁹/L) | 67.6 | +87%[11][12] |
| Bone Mineral Density (Spine T-score) | -1.07 (Osteopenia) | to -0.53 (Normal)[11][12] |
Key Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This in vitro assay quantifies the inhibitory activity of a compound against the GCS enzyme.[13]
dot
Caption: Workflow for a GCS Inhibition Assay.
Methodology Details:
-
Enzyme Preparation: A source of GCS, such as homogenates from cultured cells or isolated liver microsomes, is prepared and protein concentration is quantified.[14]
-
Reaction: The enzyme is incubated with a ceramide substrate and radiolabeled UDP-glucose (e.g., [¹⁴C]UDP-glucose) in the presence of varying concentrations of the inhibitor (eliglustat).
-
Lipid Extraction: The reaction is terminated, typically by adding a chloroform/methanol mixture to extract the lipids.
-
Separation and Quantification: The extracted lipids are separated via thin-layer chromatography (TLC). The radiolabeled product, glucosylceramide, is identified and quantified using methods like phosphorimaging or scintillation counting.
-
Data Analysis: The amount of product formed is used to calculate the percentage of GCS inhibition at each eliglustat concentration, from which the IC₅₀ value is determined.
Pharmacokinetics and Metabolism
Eliglustat is an orally administered drug.[6] Its metabolism is critical to its clinical use and is primarily mediated by the cytochrome P450 enzyme CYP2D6 , with a minor contribution from CYP3A4 .[15][16][17] Because the CYP2D6 gene is highly polymorphic, a patient's metabolizer status (e.g., poor, intermediate, normal/extensive, or ultrarapid) must be determined via an FDA-cleared test to establish the correct dosage.[1][2][18] This personalized dosing strategy is essential for ensuring therapeutic efficacy while minimizing the risk of adverse events.[2][18]
dot
References
- 1. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Reduction Therapeutic Solutions for LSDs - CD BioSciences [lysosomexper.com]
- 6. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 9. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.pgkb.org [s3.pgkb.org]
- 18. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synthesis and Purification of Eliglustat Tartrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, functions by inhibiting glucosylceramide synthase. Its chemical synthesis and purification are critical processes that ensure the production of a safe and efficacious drug. This technical guide provides an in-depth overview of the prevalent synthetic routes, detailed experimental protocols for key reactions, and comprehensive purification methodologies for Eliglustat tartrate. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate a deeper understanding of the manufacturing process.
Introduction
This compound, chemically known as N-((1R,2R)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide (2R,3R)-2,3-dihydroxysuccinate, is a potent and specific inhibitor of glucosylceramide synthase.[1] The synthesis of this complex molecule with two contiguous chiral centers presents a significant challenge, requiring stereoselective strategies to obtain the desired (1R,2R) configuration. This guide will explore both asymmetric synthesis and chiral resolution approaches, providing a detailed look into the chemical processes involved in its creation and purification.
Chemical Synthesis of Eliglustat
The synthesis of Eliglustat can be broadly categorized into two main strategies: asymmetric synthesis, which aims to create the desired stereoisomer directly, and the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis Routes
Asymmetric synthesis offers an elegant approach to obtaining enantiomerically pure Eliglustat. Several methods have been reported, often employing chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions.
One notable asymmetric synthesis starts from 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde.[3] This approach utilizes a Sharpless asymmetric dihydroxylation and a diastereoselective amination reaction as key steps to establish the correct stereochemistry.[3] Another reported method involves a Crimmins aldol reaction using an Evans auxiliary.[3]
A scalable asymmetric synthesis has also been developed using a Ruthenium(II)-catalyzed asymmetric transfer hydrogenation, which has been demonstrated on a multi-gram scale with high diastereoselectivity and enantiomeric excess.
Racemic Synthesis and Chiral Resolution
An alternative and often more industrially viable approach is the synthesis of a racemic mixture of Eliglustat, followed by a resolution step to isolate the desired (1R,2R)-enantiomer.
A common route to racemic Eliglustat involves the reaction of (S)-(+)-phenylglycinol with phenyl-α-bromoacetate to form 5-phenyl morpholine-2-one.[4] This intermediate is then coupled with 2,3-dihydrobenzo[b][1][2]dioxin-6-carboxaldehyde.[5] Subsequent reaction with pyrrolidine, reduction, and debenzylation yields racemic Eliglustat.[6]
The resolution of the racemic mixture is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. Commonly used resolving agents include di-p-toluoyl-D-tartaric acid and 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP).[1][6] The diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization.[7]
Key Synthetic Intermediates and Transformations
The synthesis of Eliglustat involves several key intermediates and chemical transformations. The following diagram illustrates a generalized synthetic pathway leading to racemic Eliglustat.
Caption: Generalized synthetic pathway to racemic Eliglustat.
Experimental Protocols
Synthesis of Racemic Eliglustat
The following is a representative protocol for the synthesis of racemic Eliglustat, compiled from various sources.[5][6]
Step 1: Synthesis of 2-chloro-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one
-
To a solution of 2,3-dihydrobenzo[b][1][2]dioxine in a suitable solvent such as dichloromethane, add a Lewis acid (e.g., AlCl₃).
-
Cool the mixture and add chloroacetyl chloride dropwise.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by crystallization or chromatography.
Step 2: Synthesis of N-(2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-oxoethyl)octanamide
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine and then octanoyl chloride.
-
Stir the reaction at room temperature.
-
Wash the reaction mixture with water and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Step 3: Synthesis of N-(1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide
-
To a mixture of paraformaldehyde and pyrrolidine in toluene, add the product from Step 2.
-
Stir the reaction under a nitrogen atmosphere.
-
The product can be isolated as its oxalate salt.
Step 4: Synthesis of Racemic Eliglustat
-
Reduce the keto group of the product from Step 3 using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol).
-
The reaction yields racemic Eliglustat.
Chiral Resolution of Racemic Eliglustat
Using Di-p-toluoyl-D-tartaric acid: [6]
-
Dissolve racemic Eliglustat in a suitable solvent such as methanol or ethanol.
-
Add a solution of di-p-toluoyl-D-tartaric acid in the same solvent.
-
Allow the mixture to crystallize. The di-p-toluoyl-D-tartrate salt of the (1R,2R)-enantiomer will preferentially crystallize.
-
Filter the crystals and wash with a cold solvent.
-
To obtain the free base, treat the diastereomeric salt with a base (e.g., sodium carbonate) and extract with an organic solvent.
Purification of this compound
Purification is a critical final step to ensure the high purity and stability of the active pharmaceutical ingredient (API). The primary methods for purifying Eliglustat are crystallization and salt formation.
Crystallization
Crystallization is employed to purify both the final Eliglustat free base and its tartrate salt. The choice of solvent is crucial for obtaining high purity and yield.
Eliglustat Free Base:
-
Crystalline Eliglustat free base can be obtained from various organic solvents.
Eliglustat Hemitartrate:
-
The hemitartrate salt is the commercial form of Eliglustat.[6]
-
To form the hemitartrate salt, Eliglustat free base is reacted with L-(+)-tartaric acid in a suitable solvent mixture, such as toluene and water.[6]
-
The reaction is typically carried out at a temperature ranging from 20°C to 80°C.[6]
-
The resulting Eliglustat hemitartrate can be isolated by filtration and dried.
Formation of Stable Amorphous Form
In some cases, a stable amorphous form of Eliglustat hemitartrate is desired. This can be prepared by dissolving the crystalline hemitartrate salt in a suitable solvent and then rapidly removing the solvent, for example, by spray drying or evaporation under reduced pressure.[6]
Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Caption: Purification workflow for this compound.
Data Presentation
Summary of Yields and Purity
| Step | Product | Typical Yield (%) | Purity (HPLC) | Reference |
| Friedel-Crafts Acylation | 2-chloro-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one | 85-95 | >98% | [6] |
| Amidation | N-(2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-oxoethyl)octanamide | 80-90 | >98% | [6] |
| Mannich Reaction & Reduction | Racemic Eliglustat | 60-70 (over 2 steps) | >95% | [6] |
| Chiral Resolution | (1R,2R)-Eliglustat | 35-45 (from racemic) | >99% (chiral purity) | [1][6] |
| Salt Formation | Eliglustat Hemitartrate | >95 | >99.5% | [6] |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and scale.
Conclusion
The chemical synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions and stereochemistry. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies for obtaining the desired (1R,2R)-enantiomer. Purification through crystallization and the formation of the stable hemitartrate salt are crucial for achieving the high purity required for a pharmaceutical active ingredient. The detailed protocols and workflows presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and manufacturing.
References
- 1. A novel method for preparing Eligulstat through chiral resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof - Google Patents [patents.google.com]
- 6. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
In vitro and in vivo models for studying Eliglustat tartrate efficacy
An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Eliglustat Tartrate Efficacy
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid beta-glucosidase (glucocerebrosidase, GBA).[1][2] This enzymatic defect leads to the accumulation of its substrate, glucosylceramide (GL-1), primarily within the lysosomes of macrophages, forming what are known as "Gaucher cells".[2] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, results in a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3]
This compound (brand name Cerdelga®) is an oral substrate reduction therapy (SRT) approved for the long-term treatment of adult patients with Gaucher disease type 1 (GD1).[1][4] Unlike enzyme replacement therapy (ERT), which supplements the deficient enzyme, Eliglustat works by decreasing the production of the substrate that accumulates. This guide provides a detailed overview of the preclinical in vitro and in vivo models that were instrumental in establishing the mechanism of action, potency, and efficacy of Eliglustat, paving the way for its successful clinical development.
Mechanism of Action
Eliglustat is a ceramide analog designed to specifically and potently inhibit the enzyme glucosylceramide synthase (GCS).[1][2][4][5] GCS is the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[5] By partially inhibiting GCS, Eliglustat reduces the rate of GL-1 synthesis to a level that can be managed by the patient's residual GBA activity.[4][6] This restores a better balance between the formation and degradation of glucosylceramide, thereby reducing its accumulation in lysosomes and ameliorating the downstream pathology of Gaucher disease.[4][6]
In Vitro Models for Efficacy Assessment
In vitro models are essential for determining a compound's specific mechanism of action and potency at the cellular level. For Eliglustat, cell-based assays were critical for quantifying its inhibitory effect on GCS and confirming its specificity.
Cell-Based Models
A variety of cell lines have been used to evaluate the in vitro efficacy of Eliglustat. These models allow for the direct measurement of GCS inhibition in either intact cells or cell homogenates. Commonly cited models include:
-
Madin-Darby Canine Kidney (MDCK) cells: Used to determine the IC50 in both intact cells and cell homogenates.[5]
-
Human Erythroleukemia (K562) cells: Utilized to establish the half-maximal inhibitory concentration (IC50) in a human cell line.[7][8]
-
Murine Melanoma cells: Employed in early studies to demonstrate the reduction of glycosphingolipids.[9]
Quantitative Data: GCS Inhibition
The potency of Eliglustat is defined by its IC50 value, which is the concentration of the drug required to inhibit 50% of the GCS enzyme activity.
| Model System | IC50 Value (nM) | Reference |
| MDCK Cell Homogenates | 115 | [5] |
| Intact MDCK Cells | 20 | [5][6] |
| K562 Cells | ~24 | [7][8] |
| In Vitro (unspecified) | 24 | [6] |
Note: The difference in IC50 between cell homogenates and intact cells is attributed to Eliglustat's high lipophilicity, which allows it to concentrate within cells.[5]
Experimental Protocol: In Vitro GCS Inhibition Assay
The following is a generalized protocol for measuring GCS inhibition in a whole-cell assay, based on methodologies described in preclinical studies.
-
Cell Culture: Culture a suitable cell line (e.g., K562 cells) in appropriate media and conditions until they reach a desired confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined period (e.g., 24-72 hours). This allows for the drug to enter the cells and inhibit GCS.
-
Metabolic Labeling (Optional): Introduce a labeled precursor, such as a fluorescently-tagged ceramide analog or radiolabeled glucose, to the cell culture medium. This label will be incorporated into newly synthesized glucosylceramide.
-
Lipid Extraction: After incubation, harvest the cells. Perform a total lipid extraction using a standard method, such as a chloroform/methanol solvent system.
-
Lipid Separation and Quantification:
-
Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identify the band or peak corresponding to glucosylceramide.
-
Quantify the amount of labeled glucosylceramide using a suitable detection method (e.g., fluorescence detector, scintillation counting, or mass spectrometry).
-
-
Data Analysis:
-
Calculate the percentage of GCS inhibition for each concentration of Eliglustat relative to the vehicle control.
-
Plot the inhibition percentage against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Models for Efficacy Assessment
In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism setting. Animal models of Gaucher disease were pivotal in demonstrating that Eliglustat could effectively reduce substrate accumulation in relevant tissues.
Animal Models
-
gba Knockout Mouse: While a direct genetic equivalent, this model is not viable for inhibitor studies because the mice die shortly after birth due to a skin permeability defect.[5]
-
gbaD409V/null Mouse: This is a more clinically relevant knock-in mouse model that retains low residual GBA activity, mimicking the human disease state.[5][9] This model was extensively used to assess the in vivo efficacy of Eliglustat.[5][10]
-
Normal Animals (Mice, Rats, Dogs): Wild-type animals were used in preclinical studies to assess the pharmacokinetics, bioavailability, and toxicology of Eliglustat and to confirm its effect on glucosylceramide levels in peripheral tissues.[5]
Quantitative Data: Substrate Reduction in a GD Mouse Model
Studies in the gbaD409V/null mouse model demonstrated a dose-dependent reduction in glucosylceramide levels in key visceral organs affected by Gaucher disease.
| Animal Model | Age | Treatment | Outcome | Reference |
| gbaD409V/null | 10 weeks (Young) | 75-150 mg/kg/day p.o. for 10 weeks | Dose-dependent decrease in tissue GL-1; significant decline in hepatic Gaucher cells. | [5] |
| gbaD409V/null | 7 months (Older) | 75-150 mg/kg/day p.o. for 10 weeks | Arrested age-dependent GL-1 accumulation in kidney, spleen, and liver; decrease in Gaucher cells. | [5][9] |
| gbaD409V/null | 3 months | SRT with Eliglustat | Effective in reducing GL-1 storage in liver, spleen, and lung (to a lesser degree than ERT). | [10][11] |
Experimental Protocol: In Vivo Efficacy Study
The following is a generalized protocol for an in vivo efficacy study using the gbaD409V/null mouse model.
-
Animal Acclimation and Grouping: Acclimate gbaD409V/null mice and wild-type littermate controls to the facility for at least one week. Randomly assign Gaucher mice to treatment groups (e.g., vehicle control, low-dose Eliglustat, high-dose Eliglustat).
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily for the duration of the study (e.g., 8-10 weeks).
-
Monitoring: Monitor animal health and body weight regularly throughout the study.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for plasma analysis and harvest key organs (liver, spleen, kidney, lung).
-
Tissue Processing: Weigh the organs to assess organomegaly. A portion of each tissue should be flash-frozen in liquid nitrogen for biochemical analysis, while another portion can be fixed in formalin for histological analysis.
-
Biochemical Analysis:
-
Extract lipids from the homogenized frozen tissues.
-
Quantify glucosylceramide levels using a validated method such as HPLC or liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Histological Analysis:
-
Embed fixed tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist can then examine the slides to quantify the infiltration and number of Gaucher cells in the tissues.
-
-
Data Analysis:
-
Compare organ weights (as a percentage of body weight) between groups.
-
Statistically analyze the differences in tissue glucosylceramide levels between the vehicle-treated and Eliglustat-treated groups.
-
Compare the extent of Gaucher cell infiltration across the different groups.
-
Translation to Clinical Efficacy
The robust preclinical data gathered from these in vitro and in vivo models provided a strong rationale for advancing Eliglustat into human clinical trials. The ENGAGE trial, a pivotal Phase 3, randomized, placebo-controlled study in treatment-naïve GD1 patients, confirmed the efficacy predicted by the animal models.[3][12]
Key Phase 3 Efficacy Data (ENGAGE Trial)
The primary endpoint was the change in spleen volume after 9 months of treatment.[3]
| Efficacy Endpoint | Eliglustat Group | Placebo Group | Absolute Difference | p-value | Reference |
| Spleen Volume (% change from baseline) | -28% | +2% | -30% | <0.0001 | [3][9][12] |
| Hemoglobin (g/dL change from baseline) | +1.22 g/dL | 0 g/dL | +1.2 g/dL | 0.0006 | [9][12] |
| Liver Volume (% change from baseline) | -6.6% | 0% | -7% | 0.0072 | [9][12] |
| Platelet Count (% change from baseline) | +35.5% | -5.5% | +41% | <0.0001 | [9][12] |
Conclusion
The development of this compound is a prime example of a successful bench-to-bedside translational research program. In vitro cell-based models were fundamental in identifying Eliglustat as a potent and specific inhibitor of glucosylceramide synthase. Subsequently, efficacy testing in a clinically relevant in vivo mouse model of Gaucher disease provided critical proof-of-concept, demonstrating that this mechanism of action could translate into a meaningful reduction of the pathological substrate storage in affected organs. The consistency between the preclinical data and the robust, positive outcomes in pivotal human clinical trials underscores the predictive power and essential role of these models in the development of targeted therapies for rare genetic diseases.
References
- 1. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 5. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. dovepress.com [dovepress.com]
- 10. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy | Semantic Scholar [semanticscholar.org]
- 12. fiercepharma.com [fiercepharma.com]
Pharmacokinetics and pharmacodynamics of Eliglustat tartrate in preclinical studies
An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics of Eliglustat Tartrate
Introduction
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] Developed as a substrate reduction therapy (SRT), eliglustat is primarily indicated for the long-term treatment of Gaucher disease type 1 (GD1), a lysosomal storage disorder characterized by the accumulation of glucosylceramide (GL-1) due to a deficiency in the enzyme acid β-glucosidase.[3][4][5] By inhibiting GCS, eliglustat reduces the rate of GL-1 synthesis to a level that allows the patient's residual enzyme activity to clear the accumulated substrate, thereby ameliorating the systemic manifestations of the disease.[6][7][8] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of eliglustat, detailing its absorption, distribution, metabolism, excretion, and mechanism of action as demonstrated in various in vitro and in vivo models.
Pharmacodynamics
The primary pharmacodynamic effect of eliglustat is the specific inhibition of GCS. This mechanism has been extensively characterized in both cell-based assays and animal models.
In Vitro Activity
Eliglustat is a highly potent inhibitor of GCS. Preclinical studies have demonstrated its specificity, with minimal off-target effects on other enzymes, including those involved in carbohydrate metabolism.[1]
Table 1: In Vitro Inhibitory Activity of Eliglustat
| Target Enzyme/System | Model | IC50 Value | Reference |
| Glucosylceramide Synthase | MDCK Cell Homogenates | 115 nM | [1] |
| Glucosylceramide Synthase | Intact MDCK Cells | 20 nM | [1] |
| Lysosomal Glucocerebrosidase | - | > 2500 µM | [1] |
| Non-lysosomal Glycosylceramidase | - | 1600 µM | [1] |
| β-Glucosidase I and II | - | > 2500 µM | [1] |
| hERG K+ Channel | In Vitro Assay | Inhibition at 8x clinical Cmax | |
| Na+ Channel (hNav1.5) | In Vitro Assay | Inhibition at 117x clinical Cmax | |
| Ca2+ Channel (hCav1.2) | In Vitro Assay | Inhibition at 240x clinical Cmax |
In Vivo Pharmacodynamic Effects
Preclinical studies in various animal models, including a genetically modified mouse model of Gaucher disease, have confirmed the in vivo efficacy of eliglustat in reducing GL-1 levels in relevant tissues.
Table 2: In Vivo Pharmacodynamic Effects of Eliglustat
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal Mice, Rats, and Dogs | IV and Oral Administration | Significant, dose-related decreases in spleen, kidney, and liver glucosylceramide content. | [1] |
| gbaD409V/null Mouse (Gaucher Disease Model) | 75 or 150 mg/kg/day p.o. for up to 10 weeks | Decreased accumulation of GL-1 in tissues; significantly reduced the number of enlarged, activated macrophages (Gaucher cells) in the liver. | [1][9] |
| C57BL/KaLwRijHsd Mouse (Multiple Myeloma Model) | Eliglustat-containing chow from day 4 to 23 | Protected from myeloma-induced bone loss; significantly increased bone volume/total volume (BV/TV) and trabecular number (Tb.N); significantly lower osteoclast surface and number. | [10] |
Pharmacokinetics
Pharmacokinetic studies in multiple preclinical species have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of eliglustat.
Absorption and Distribution
Following oral administration, eliglustat is rapidly absorbed. However, bioavailability is generally low across species due to significant first-pass metabolism.[1][8] The drug distributes to various tissues, with high concentrations observed in the liver and kidney.[1] Its distribution into the brain is limited, which is partly attributed to its function as a P-glycoprotein (P-gp) substrate.[1]
Table 3: Pharmacokinetic Parameters of Eliglustat in Preclinical Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | 1 | 10 | - | - | [1] |
| Rat | 10 | 285.4 ± 45.7 | 0.58 ± 0.14 | 672.8 ± 102.6 | [2] |
Table 4: Pharmacokinetic Parameters of Eliglustat in Preclinical Species (Intravenous Administration)
| Species | Dose (mg/kg) | Elimination Half-life (min) | Clearance (L/h/kg) | Reference |
| Mouse | 5 | 16 | 6.3 | [1] |
| Rat | 5 | 24 | 8.9 | [1] |
| Dog | 5 | 68 | 4.4 | [1] |
Metabolism and Excretion
Eliglustat is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6 and, to a lesser extent, by CYP3A4.[1][4][7][11] This metabolic profile is a critical consideration for potential drug-drug interactions. The majority of the administered dose is eliminated in the feces, with a smaller portion excreted via the kidneys, primarily as metabolites.[1][8]
Experimental Protocols
In Vitro Glucosylceramide Synthase Inhibition Assay
The inhibitory activity of eliglustat on GCS is typically determined using cell homogenates or intact cells. For example, Madin-Darby Canine Kidney (MDCK) cells can be used.
-
Homogenate Assay: MDCK cells are cultured and harvested. The cells are then homogenized to release the cellular contents, including the GCS enzyme located in the Golgi apparatus. The homogenate is incubated with UDP-glucose, ceramide, and varying concentrations of eliglustat. The formation of glucosylceramide is measured, often using radiolabeled substrates, to determine the concentration of eliglustat that causes 50% inhibition (IC50).[1]
-
Intact Cell Assay: Live MDCK cells are incubated with a precursor of ceramide and varying concentrations of eliglustat. The cells are then lysed, and the amount of newly synthesized glucosylceramide is quantified to determine the IC50 in a cellular context.[1]
In Vivo Efficacy Study in a Gaucher Disease Mouse Model
The gbaD409V/null mouse model, which has low residual β-glucocerebrosidase activity, is used to assess the in vivo efficacy of eliglustat.[1]
-
Animal Dosing: Mice (e.g., 10 weeks or 7 months of age) are administered eliglustat orally, for instance, at doses of 75 or 150 mg/kg/day for a period of several weeks (e.g., 10 weeks).[1]
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues such as the liver, spleen, and kidney are collected.
-
Glucosylceramide Quantification: Lipid extracts from the tissues are analyzed using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of glucosylceramide and assess the reduction compared to vehicle-treated control animals.[9]
-
Histopathology: Liver sections can be stained (e.g., with H&E) to identify and quantify Gaucher cells, providing a cellular-level assessment of efficacy.[9]
Pharmacokinetic Study in Rats
This protocol describes a typical method for determining the pharmacokinetic profile of eliglustat in rats.
-
Animal Dosing: A cohort of rats is administered a single oral dose of eliglustat (e.g., 10 mg/kg).[2]
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of eliglustat are quantified using a validated LC-MS/MS method. A stable isotope-labeled internal standard, such as eliglustat-d4, is used to ensure accuracy and precision.[2]
-
Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Visualizations
Mechanism of Action
The diagram below illustrates the mechanism of action of eliglustat as a substrate reduction therapy for Gaucher disease.
Caption: Mechanism of action of eliglustat in inhibiting glucosylceramide synthesis.
Preclinical Evaluation Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of eliglustat.
Caption: General workflow for the preclinical assessment of eliglustat.
Conclusion
Preclinical studies have robustly characterized this compound as a specific and potent inhibitor of glucosylceramide synthase. The pharmacokinetic profile, while showing low oral bioavailability, demonstrates rapid absorption and distribution to key tissues. The pharmacodynamic effects are consistent across in vitro and in vivo models, showing a clear, dose-dependent reduction in glucosylceramide levels. This extensive preclinical data package provided a strong foundation for the successful clinical development and approval of eliglustat as an oral substrate reduction therapy for Gaucher disease type 1.[1][6][12]
References
- 1. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 4. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Eliglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Modulating glycosphingolipid metabolism and autophagy improves outcomes in pre-clinical models of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercepharma.com [fiercepharma.com]
The Role of Eliglustat Tartrate as a Glucosylceramide Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat tartrate, an oral substrate reduction therapy, represents a significant advancement in the management of Gaucher disease type 1 (GD1). As a specific and potent inhibitor of glucosylceramide synthase, eliglustat addresses the fundamental pathophysiology of GD1 by reducing the synthesis of glucosylceramide, the substrate that accumulates due to deficient glucocerebrosidase activity. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, pharmacokinetics, and experimental basis for the use of this compound in the treatment of GD1.
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within the lysosomes of macrophages, leading to the formation of "Gaucher cells."[3][4] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, causes the characteristic symptoms of GD1, such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1][5]
Substrate reduction therapy (SRT) is a therapeutic strategy that aims to restore the metabolic balance by decreasing the rate of GlcCer biosynthesis to a level that the residual GCase activity can manage.[6][7] Unlike enzyme replacement therapy (ERT), which introduces a functional version of the deficient enzyme, SRT reduces the amount of substrate being produced.[1][8] this compound is a second-generation SRT that offers the convenience of oral administration.[6][9]
Mechanism of Action of this compound
Eliglustat acts as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including GlcCer.[3][10] GCS, localized in the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[11][12] By inhibiting GCS, eliglustat reduces the production of GlcCer, thereby lessening its accumulation in lysosomes and alleviating the downstream pathophysiology of Gaucher disease.[3][13]
dot
Quantitative Data
In Vitro and Preclinical Pharmacology
Eliglustat is a highly potent and specific inhibitor of GCS.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GCS) | 115 nM | MDCK cell homogenates | [10] |
| IC50 (GCS) | 20 nM | Intact MDCK cells | [10] |
| IC50 (GCS) | 24 nM | In vitro | [9] |
| IC50 (β-glucosidase I & II) | > 2500 µM | - | [10] |
| IC50 (lysosomal glucocerebrosidase) | > 2500 µM | - | [10] |
| IC50 (non-lysosomal glycosylceramidase) | 1600 µM | - | [10] |
Clinical Efficacy in Treatment-Naïve GD1 Patients (ENGAGE Trial)
The Phase 3 ENGAGE trial was a randomized, double-blind, placebo-controlled study in treatment-naïve adult patients with GD1.[5][14]
| Parameter | Baseline (Mean ± SD or as indicated) | Change from Baseline at 9 Months (Eliglustat) | Change from Baseline at 9 Months (Placebo) | p-value | Reference |
| Spleen Volume (% of body weight) | 17.3 ± 9.5 MN (multiples of normal) | -27.8% | +2.3% | <0.0001 | [5] |
| Liver Volume (multiples of normal) | 1.5 ± 0.3 MN | -6.6% | +1.4% | 0.0074 | [5] |
| Hemoglobin (g/dL) | 11.9 ± 1.4 | +1.22 g/dL | -0.23 g/dL | <0.0001 | [5] |
| Platelet Count (x 109/L) | 67.6 ± 20.3 | +41.1% | -3.6% | <0.0001 | [5] |
| Glucosylceramide (µg/mL) | 11.5 (median) | -79% (at 4.5 years) | - | - | [15] |
| Glucosylsphingosine (ng/mL) | 518.5 (median) | -52% (at 9 months), -73% (at 18 months) | - | - | [14] |
| Chitotriosidase (nmol/h/mL) | 13,394 (median) | -41% (at 9 months), -64% (at 18 months) | - | - | [14] |
Clinical Efficacy in Patients Switching from ERT (ENCORE Trial)
The Phase 3 ENCORE trial was a randomized, open-label, non-inferiority trial comparing eliglustat to imiglucerase in GD1 patients stabilized on ERT.[16][17]
| Parameter | Eliglustat (at 12 months) | Imiglucerase (at 12 months) | Non-inferiority | Reference |
| Composite Primary Endpoint Met | 85% | 94% | Yes | [17] |
| Mean Hemoglobin (g/dL) | Stable | Stable | Maintained | [16] |
| Mean Platelet Count (x 109/L) | Stable | Stable | Maintained | [16] |
| Mean Spleen Volume (MN) | Stable | Stable | Maintained | [16] |
| Mean Liver Volume (MN) | Stable | Stable | Maintained | [16] |
Pharmacokinetics
| Parameter | Value | Population | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1.5 - 3 hours | Healthy Volunteers | [9][18] |
| Terminal Half-life (t1/2) | ~6 hours | Healthy Volunteers | [18] |
| Metabolism | Primarily by CYP2D6, lesser extent by CYP3A4 | - | [19][20] |
| Excretion | ~41.8% in urine, ~51.4% in feces (as metabolites) | - | [21] |
Experimental Protocols
Glucosylceramide Synthase Inhibition Assay (In Vitro)
A common method to assess GCS inhibition involves using cell homogenates or purified enzymes.[22]
-
Enzyme Source: Homogenates of Madin-Darby canine kidney (MDCK) cells or a purified source of GCS.
-
Substrates: Radiolabeled UDP-glucose ([14C]UDP-glucose) and ceramide.
-
Inhibitor: Varying concentrations of this compound.
-
Incubation: The enzyme, substrates, and inhibitor are incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Separation: The radiolabeled glucosylceramide product is separated from the unreacted radiolabeled UDP-glucose using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled glucosylceramide is quantified using liquid scintillation counting or other appropriate detection methods.
-
IC50 Determination: The concentration of eliglustat that inhibits 50% of the GCS activity (IC50) is calculated from a dose-response curve.
Phase 3 Clinical Trial Methodology (ENGAGE and ENCORE)
dot
The pivotal Phase 3 trials, ENGAGE and ENCORE, followed a structured protocol to assess the efficacy and safety of eliglustat.[5][16]
-
Patient Population: Adult patients with a confirmed diagnosis of Gaucher disease type 1.[5][16] Patients in the ENGAGE trial were treatment-naïve, while those in the ENCORE trial had been stabilized on ERT for at least three years.[5][16] An essential inclusion criterion was the determination of the patient's CYP2D6 metabolizer status.[23]
-
Study Design:
-
Treatment Arms:
-
Dosage: The dose of eliglustat was determined based on the patient's CYP2D6 metabolizer status.[12]
-
Efficacy Assessments:
-
Safety Assessments: Monitoring of adverse events, electrocardiograms (ECGs), and clinical laboratory tests.[14][16]
-
Extension Phase: Following the primary analysis period, patients had the option to enroll in an open-label extension phase where all participants received eliglustat.[5][16]
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of glucosylceramide synthase. Its mechanism of action directly targets the synthesis of the accumulating substrate in Gaucher disease type 1. Extensive clinical trials have demonstrated its efficacy in both treatment-naïve patients and those switching from enzyme replacement therapy, leading to significant improvements in visceral, hematological, and skeletal parameters. The data presented in this guide underscore the critical role of eliglustat as a first-line oral therapy for a significant portion of the adult GD1 patient population.
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. Mechanisms of Gaucher disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 4. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gaucherdisease.org [gaucherdisease.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 14. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy | Blood | American Society of Hematology [ashpublications.org]
- 17. Eliglustat compared with imiglucerase in patients with Gaucher's disease type 1 stabilised on enzyme replacement therapy: a phase 3, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. benchchem.com [benchchem.com]
- 20. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 23. Eliglustat: A Review in Gaucher Disease Type 1 | springermedicine.com [springermedicine.com]
Genz-112638 (Eliglustat Tartrate): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genz-112638, chemically known as eliglustat tartrate and marketed under the trade name Cerdelga®, is a potent, specific, and orally administered inhibitor of glucosylceramide synthase.[1][2][3][4] This document provides a comprehensive technical overview of the discovery and development of Genz-112638, from its conceptualization as a substrate reduction therapy for Gaucher disease to its approval as a first-line treatment. Detailed experimental methodologies, quantitative preclinical and clinical data, and visualizations of its mechanism of action and development pathway are presented to offer a complete resource for researchers and professionals in drug development.
Introduction: The Rationale for Substrate Reduction Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[5] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, forming what are known as "Gaucher cells."[5] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, results in a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[5][6]
For many years, the standard of care for Gaucher disease type 1 has been enzyme replacement therapy (ERT), which involves intravenous infusions of a recombinant form of glucocerebrosidase.[5] While effective, the need for regular intravenous administration prompted the search for alternative, orally available treatments. Substrate reduction therapy (SRT) emerged as a promising alternative therapeutic strategy.[5] SRT aims to inhibit the synthesis of glucosylceramide, thereby reducing the amount of substrate that accumulates in the lysosomes and mitigating the downstream pathology of the disease.[5][7] Genz-112638 was developed based on this principle, targeting the enzyme glucosylceramide synthase, which catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][3][8]
Discovery and Preclinical Development
The journey to discover Genz-112638 began with the exploration of inhibitors for glucosylceramide synthase in the 1990s.[9] After licensing patents from the University of Michigan in 2000, Genzyme Corp. further developed these initial findings.[9]
Lead Optimization and In Vitro Potency
Genz-112638 (eliglustat) is a glucosylceramide analogue that was specifically designed to inhibit glucosylceramide synthase.[3][8] Preclinical studies demonstrated its high potency and specificity.
| Parameter | Value | Cell Line | Reference |
| IC50 (GCS Inhibition) | 20 nM | Intact MDCK cells | [1][4] |
| IC50 (GCS Inhibition) | 24 nM | K562 cells | [10] |
Table 1: In Vitro Potency of Genz-112638
The compound showed limited or no activity against a variety of glycosidases, including sucrase and maltase, at concentrations up to 10 μM, highlighting its specificity for glucosylceramide synthase.[1]
Preclinical Pharmacology in Animal Models
Preclinical studies in various animal models, including mice, rats, and dogs, were conducted to assess the in vivo efficacy and pharmacokinetics of Genz-112638. Oral administration of the compound led to significant, dose-related decreases in glucosylceramide content in the spleen, kidney, and liver.[1] In rodent models, Genz-112638 was found to be rapidly metabolized, with a half-life of 15–45 minutes.[1]
Mechanism of Action
Genz-112638 acts as a specific inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose.[1][3] By blocking this initial step in the glycosphingolipid synthesis pathway, eliglustat reduces the production of glucosylceramide, thereby lessening its accumulation in the lysosomes of patients with Gaucher disease.[1][11]
Caption: Mechanism of action of Genz-112638 in Gaucher disease.
Clinical Development
The clinical development of Genz-112638 encompassed a series of Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with Gaucher disease type 1.
Phase I Studies in Healthy Volunteers
Three Phase I studies involving 99 healthy volunteers assessed the safety, tolerability, and pharmacokinetics of Genz-112638.[12] The studies evaluated escalating single doses (up to 20 mg/kg) and multiple doses (up to 200 mg twice daily).[12] The results showed that the drug was well-tolerated, with mild to moderate adverse events such as nausea, dizziness, and vomiting increasing in frequency with higher doses.[12]
Pharmacokinetic Parameters in Healthy Volunteers:
| Parameter | Value | Note | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | - | [12] |
| Terminal Half-life | ~6 hours | Monophasic decline | [12] |
| Effect of Food | Not significant | On rate or extent of absorption | [12] |
| Steady State | Reached at ~60 hours | With twice-daily dosing | [12] |
Table 2: Pharmacokinetic Profile of Genz-112638 in Healthy Volunteers
A key finding from these early studies was the influence of cytochrome P450 2D6 (CYP2D6) metabolizer status on drug exposure, with slower metabolizers showing higher plasma concentrations.[12] This led to the incorporation of CYP2D6 genotyping in subsequent clinical trials and prescribing information.[13]
Phase II Study in Gaucher Disease Type 1 Patients
A multinational, open-label, single-arm Phase II study enrolled 26 patients with Gaucher disease type 1 to evaluate the efficacy, safety, and pharmacokinetics of Genz-112638.[2][14] Patients received either 50 mg or 100 mg twice daily.[2]
Key Efficacy Outcomes from the Phase II Study (at 3 years):
| Parameter | Baseline (Mean ± SD) | Change after 3 Years (Mean ± SD) | % Change | Reference |
| Hemoglobin (g/dL) | 11.3 ± 1.63 | +2.6 ± 1.39 | - | [6] |
| Platelet Count (x10^9/L) | 70,000 ± 21,700 | - | +91% ± 65.9% | [6] |
| Spleen Volume (multiples of normal) | 16.8 ± 9.5 | - | -61% ± 12.2% | [6] |
| Liver Volume (multiples of normal) | 1.7 ± 0.5 | - | -29% ± 15.8% | [6] |
Table 3: Long-term Efficacy Results from the Phase II Clinical Trial
The study demonstrated clinically meaningful improvements in hematologic and visceral parameters, and the drug was well-tolerated over the long term.[6]
Phase III Clinical Trials
Two pivotal Phase III trials, ENGAGE and ENCORE, were conducted to establish the efficacy and safety of Genz-112638 for the treatment of Gaucher disease type 1.[13]
The ENGAGE trial was a randomized, double-blind, placebo-controlled study involving 40 treatment-naïve patients.[13][15] The primary endpoint was the percent change in spleen volume after 9 months of treatment.[13]
Primary and Secondary Efficacy Outcomes from the ENGAGE Trial (at 9 months):
| Parameter | Genz-112638 (Mean Change) | Placebo (Mean Change) | Treatment Difference | p-value | Reference |
| Spleen Volume (% change) | -28% | +2% | -30% | <0.0001 | [13] |
| Hemoglobin (g/dL) | +1.22 | - | - | <0.0001 | [16] |
| Liver Volume (% change) | -6.6% | - | - | 0.0072 | [16] |
| Platelet Count (% change) | +41% | - | - | <0.0001 | [16] |
Table 4: Efficacy Results from the ENGAGE Phase III Clinical Trial
Long-term data from the open-label extension of the ENGAGE trial showed sustained improvements in all clinical manifestations for up to 4.5 years.[15]
The ENCORE trial was a randomized, open-label, non-inferiority study that compared Genz-112638 to imiglucerase (an ERT) in 159 patients who were already stabilized on ERT.[17] The primary endpoint was the percentage of patients who remained stable after 12 months of treatment based on a composite of spleen volume, liver volume, hemoglobin, and platelet count.[3]
The results demonstrated that Genz-112638 was non-inferior to imiglucerase in maintaining disease stability in this patient population.[18]
Drug Development and Approval Workflow
The development of Genz-112638 followed a structured path from initial discovery to regulatory approval.
Caption: The discovery and development workflow of Genz-112638.
Genz-112638, as Cerdelga, received its first global approval from the U.S. Food and Drug Administration (FDA) in August 2014 for the long-term treatment of adult patients with Gaucher disease type 1.[9][19][20]
Experimental Protocols
Chemical Synthesis of Genz-112638 (Eliglustat)
A detailed synthesis of eliglustat has been described in the literature. One common route begins with the reaction of bromoacetyl bromide with phenol, followed by cyclization with (S)-(+)-phenylglycinol to form 5(S)-phenylmorpholin-2-one.[8] This intermediate then undergoes a series of reactions including coupling with benzodioxane-6-carboxaldehyde, opening of the resulting adduct with pyrrolidine, reduction, and finally coupling with an octanoic acid derivative to yield eliglustat.[8]
Glucosylceramide Synthase Inhibition Assay
The inhibitory activity of Genz-112638 on glucosylceramide synthase can be determined using a cell-based assay. A common method involves measuring the effect of the compound on the cell surface levels of gangliosides GM1 and GM3, which are downstream products of glucosylceramide, in cell lines such as K562 or B16/F10.[10]
Protocol Outline:
-
Cell Culture: Culture K562 or B16/F10 cells in appropriate media.
-
Compound Incubation: Incubate the cells with varying concentrations of Genz-112638 (e.g., 0.6-1000 nM) for 72 hours.
-
Staining: Harvest the cells and stain for cell surface GM1 or GM3 using a fluorescently labeled cholera toxin subunit B or a specific antibody, respectively.
-
Flow Cytometry: Quantify the fluorescence of the stained cells using a flow cytometer.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of Genz-112638 that causes a 50% reduction in cell surface ganglioside levels.[10]
Clinical Trial Methodologies
The Phase II trial was an open-label, single-arm study in 26 adult patients with Gaucher disease type 1 who had not been on treatment for the previous 12 months.[6] Key inclusion criteria included splenomegaly with thrombocytopenia and/or anemia.[2] The primary efficacy endpoint was a composite, requiring improvement in at least two of the following three parameters after 52 weeks: hemoglobin level, platelet count, and spleen volume.[5]
The ENGAGE trial was a randomized, double-blind, placebo-controlled, multinational study in 40 treatment-naïve adult patients with Gaucher disease type 1.[13] Patients were required to have splenomegaly in addition to thrombocytopenia and/or anemia at entry.[13] Participants were randomized 1:1 to receive either Genz-112638 (50 or 100 mg twice daily based on plasma concentrations) or a placebo for 9 months.[13] The primary efficacy endpoint was the percentage change in spleen volume from baseline to 9 months.[13]
The ENCORE trial was a randomized, open-label, active-controlled, non-inferiority, multicenter study in 159 adult patients with Gaucher disease type 1 who had been previously treated and stabilized with ERT for at least 3 years.[3] Patients were randomized 2:1 to either switch to Genz-112638 or continue on imiglucerase for a 12-month primary analysis period.[19] The primary endpoint was the percentage of patients who remained stable across a composite of four clinical parameters: spleen volume, liver volume, hemoglobin concentration, and platelet count.[3]
Conclusion
The discovery and development of Genz-112638 (this compound) represents a significant advancement in the treatment of Gaucher disease type 1. Through a well-defined development program, from targeted preclinical studies to robust Phase III clinical trials, Genz-112638 has been established as a safe and effective oral substrate reduction therapy. Its approval provides a valuable and more convenient alternative to intravenous enzyme replacement therapy for a broad population of adult patients, marking a successful translation of the substrate reduction concept into a clinically meaningful therapeutic.
References
- 1. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof - Google Patents [patents.google.com]
- 9. Table 23, Details of Extension Studies – ENGAGE and ENCORE - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo [mdpi.com]
- 19. Cerdelga® ERT Switch Patient Trial | For US HCPs [pro.campus.sanofi]
- 20. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Glucosylceramide Synthase Inhibition: A Technical Guide to the Structural and Functional Analogs of Eliglustat
For Immediate Release
A Deep Dive into the Molecular World of Eliglustat Analogs for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analogs of Eliglustat tartrate, a cornerstone of substrate reduction therapy for Gaucher disease type 1. By exploring the chemical nuances and biological activities of related compounds, this document aims to equip researchers and drug development professionals with a thorough understanding of the landscape of glucosylceramide synthase (GCS) inhibitors.
Introduction: The Role of Eliglustat in Substrate Reduction Therapy
Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. Eliglustat, a ceramide analog, functions by inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] This mode of action, known as substrate reduction therapy (SRT), aims to balance the synthesis and degradation of glucosylceramide, thereby alleviating the pathological accumulation.[1]
Structural Analogs of Eliglustat
The quest for more potent, selective, and brain-penetrant GCS inhibitors has led to the development of numerous structural analogs of Eliglustat. These efforts have largely focused on modifications of the D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) pharmacophore, the foundational structure from which Eliglustat was derived.
A key structural analog is Eliglustat-d4 , a deuterated version of the parent drug. In Eliglustat-d4, four hydrogen atoms on the 2,3-dihydro-1,4-benzodioxin moiety are replaced by deuterium atoms. This isotopic substitution does not alter the core chemical structure or pharmacodynamic properties but provides a distinct mass for use as an internal standard in pharmacokinetic and metabolic studies.[3]
Further modifications to the PDMP scaffold have explored the impact of varying the acyl chain length and the cyclic amine moiety. Research has shown that increasing the acyl chain length from 10 to 16 carbons and replacing the morpholine ring with a less polar pyrrolidine ring can significantly enhance the inhibitory efficacy against GCS.[4]
One of the most potent analogs developed to date is CCG-203586 (2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide). This compound exhibits low nanomolar inhibition of GCS and, crucially, shows reduced recognition by the P-glycoprotein (MDR1) transporter, a key factor limiting the brain penetration of many drugs.
Functional Analogs of Eliglustat
Beyond direct structural derivatives, other compounds function as GCS inhibitors through different chemical scaffolds. Miglustat (N-butyldeoxynojirimycin) is an iminosugar that mimics the glucose moiety of glucosylceramide, in contrast to Eliglustat which is a ceramide analog.[5] While both inhibit the same enzyme, their distinct chemical natures lead to different pharmacological profiles and side-effect profiles.
The table below summarizes the quantitative data for Eliglustat and its key analogs.
| Compound | Target | IC50 (in vitro) | IC50 (cell-based) | Key Features | Reference(s) |
| Eliglustat | Glucosylceramide Synthase (GCS) | 115 nM (MDCK cell homogenates) | 20 nM (intact MDCK cells) | Ceramide analog, approved for Gaucher disease type 1. | [2] |
| Eliglustat-d4 | Glucosylceramide Synthase (GCS) | Expected to be identical to Eliglustat | Expected to be identical to Eliglustat | Deuterated analog for pharmacokinetic studies. | [3] |
| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | Glucosylceramide Synthase (GCS) | Not explicitly reported in provided abstracts | Varies with cell type and conditions | Foundational GCS inhibitor, ceramide analog. | [4] |
| PPMP ((±)-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) | Glucosylceramide Synthase (GCS) | Not explicitly reported in provided abstracts | Varies with cell type and conditions | PDMP analog with a longer acyl chain. | [6] |
| CCG-203586 | Glucosylceramide Synthase (GCS) | ~27 nM | 13.7 nM (WT-MDCKII cells), 31.7 nM (MDR1-MDCKII cells) | Potent inhibitor with reduced MDR1 recognition and potential for brain penetration. | [7] |
| Miglustat | Glucosylceramide Synthase (GCS) | Not explicitly reported in provided abstracts | Varies with cell type and conditions | Iminosugar, glucose analog. | [5] |
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method for determining the inhibitory activity of compounds against GCS in a cell-free system.
Materials:
-
Microsomal protein fraction (as enzyme source)
-
Radiolabeled UDP-glucose (e.g., [¹⁴C]UDP-glucose)
-
Ceramide substrate (e.g., C6-ceramide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Inhibitor compound of interest
-
Scintillation cocktail and counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, microsomal protein (e.g., 50 µg), and the ceramide substrate.
-
Inhibitor Addition: Add varying concentrations of the inhibitor compound or vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable solvent, such as chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Perform a lipid extraction to separate the radiolabeled glucosylceramide product from the unreacted UDP-glucose.
-
Quantification: Analyze the amount of radioactivity in the lipid phase using a scintillation counter.
-
Data Analysis: Calculate the GCS activity as the rate of formation of radiolabeled glucosylceramide. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Glucosylceramide Synthase (GCS) Activity Assay
This protocol outlines a method to assess the inhibition of GCS activity in intact cells using a fluorescently labeled ceramide analog.
Materials:
-
Cultured cells (e.g., MDCK cells)
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Cell culture medium
-
Inhibitor compound of interest
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor compound or vehicle control for a specified period.
-
Substrate Addition: Add the fluorescently labeled ceramide to the cell culture medium and incubate for a defined time to allow for cellular uptake and metabolism.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the lipids using an appropriate solvent system.
-
HPLC Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using HPLC with fluorescence detection.
-
Quantification: Quantify the amount of fluorescent glucosylceramide produced in each sample.
-
Data Analysis: Calculate the percentage of GCS inhibition at each inhibitor concentration and determine the IC50 value.
Visualizing the Molecular Landscape
Signaling Pathway of Glucosylceramide Synthesis
The following diagram illustrates the central role of glucosylceramide synthase in the sphingolipid biosynthesis pathway and the point of inhibition by Eliglustat and its analogs.
References
- 1. scriptsandstatistics.wordpress.com [scriptsandstatistics.wordpress.com]
- 2. blocksandarrows.com [blocksandarrows.com]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Effect of Eliglustat Tartrate on Glycosphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat tartrate, an oral substrate reduction therapy, represents a significant advancement in the management of Gaucher disease type 1. By specifically inhibiting glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids, eliglustat effectively reduces the accumulation of glucosylceramide, the primary pathogenic substrate in Gaucher disease. This technical guide provides an in-depth review of the mechanism of action of eliglustat, its impact on glycosphingolipid metabolism, and a summary of key clinical trial data. Detailed methodologies for relevant experimental protocols are also presented to facilitate further research and development in this area.
Introduction to Glycosphingolipid Metabolism and Gaucher Disease
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, playing crucial roles in cell signaling, recognition, and adhesion. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS).[1][2] Subsequent glycosylation steps lead to the formation of a diverse array of complex GSLs.
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, which encodes the enzyme β-glucocerebrosidase (GCase).[1] Deficient GCase activity leads to the accumulation of its substrate, GlcCer, within the lysosomes of macrophages, forming characteristic "Gaucher cells."[3] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, leading to hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[3][4]
Mechanism of Action of this compound
Eliglustat is a potent and specific inhibitor of glucosylceramide synthase.[5][6] As a ceramide analog, it acts as a substrate reduction therapy (SRT) by competitively inhibiting GCS, thereby reducing the rate of GlcCer synthesis.[2][7] This reduction in the production of GlcCer helps to restore the balance between its synthesis and impaired degradation in Gaucher disease patients, ultimately leading to a decrease in its accumulation in lysosomes and an amelioration of the clinical manifestations of the disease.[6][7]
Quantitative Effects of Eliglustat on Clinical Endpoints
Clinical trials have demonstrated the efficacy of eliglustat in treating adults with Gaucher disease type 1. The ENGAGE and ENCORE trials were pivotal Phase 3 studies that evaluated eliglustat in treatment-naïve patients and those switching from enzyme replacement therapy (ERT), respectively.
ENGAGE Trial: Treatment-Naïve Patients
The ENGAGE trial was a randomized, double-blind, placebo-controlled study in 40 treatment-naïve patients with Gaucher disease type 1.[1][4]
| Parameter | Baseline (Mean ± SD) | Change at 9 Months (Eliglustat) | Change at 9 Months (Placebo) |
| Spleen Volume (% of normal) | 17.1 ± 9.5 | -27.77% | +2.26% |
| Liver Volume (% of normal) | 1.5 ± 0.5 | -6.64% | - |
| Hemoglobin (g/dL) | 11.9 ± 1.5 | +1.22 | - |
| Platelet Count (x10⁹/L) | 67.6 ± 21.2 | +41.06% | - |
Table 1: Key Efficacy Endpoints from the ENGAGE Trial at 9 Months.[2][8]
Long-term data from the ENGAGE trial showed sustained improvements. After 4.5 years of eliglustat treatment, mean spleen volume decreased by 66%, mean liver volume decreased by 23%, mean hemoglobin increased by 1.4 g/dL, and mean platelet count increased by 87%.[1][2]
ENCORE Trial: Patients Switching from ERT
The ENCORE trial was a randomized, open-label, non-inferiority study comparing eliglustat to imiglucerase (an ERT) in 159 patients with Gaucher disease type 1 who were stabilized on ERT.[9][10] The primary endpoint was the percentage of patients maintaining stability across a composite of spleen volume, liver volume, hemoglobin, and platelet count.
| Treatment Group | Patients Maintaining Stability at 12 Months |
| Eliglustat | 85% |
| Imiglucerase | 94% |
Table 2: Primary Composite Endpoint from the ENCORE Trial at 12 Months.[7][10]
Long-term data from the ENCORE trial demonstrated that clinical stability was maintained in patients treated with eliglustat for up to 4 years.[11]
Effects on Bone and Biomarkers
Eliglustat treatment has also been associated with improvements in bone health and reductions in key Gaucher disease biomarkers.
| Parameter | Baseline | Change with Eliglustat Treatment |
| Bone Marrow Burden Score | Elevated | Improvement observed |
| Bone Mineral Density (Spine T-score) | -1.07 (Osteopenia) | Increased to -0.53 (Normal) after 4.5 years (ENGAGE) |
| Chitotriosidase (nmol/h/mL) | 13,394 (Median) | -82% after 4.5 years (ENGAGE) |
| Glucosylceramide (µg/mL) | 11.5 (Median) | -79% after 4.5 years (ENGAGE) |
| Glucosylsphingosine (ng/mL) | 518.5 (Median) | -84% after 4.5 years (ENGAGE) |
Table 3: Effects of Eliglustat on Bone and Biomarkers from the ENGAGE Trial.[1][2][4]
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide substrate to glucosylceramide.
Materials:
-
Cell lysates or purified GCS enzyme
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Liposomes (optional, for presenting the substrate)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Protocol:
-
Prepare the reaction mixture containing assay buffer, UDP-glucose, and NBD-C6-ceramide (and liposomes if used).
-
Initiate the reaction by adding the cell lysate or purified GCS enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., chloroform:methanol).
-
Extract the lipids.
-
Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using HPLC.
-
Quantify the amount of NBD-C6-glucosylceramide produced by measuring its fluorescence intensity.[12]
Quantification of Glycosphingolipids by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various GSL species.
Materials:
-
Plasma or tissue homogenates
-
Internal standards (e.g., deuterated GSLs)
-
Solvents for lipid extraction (e.g., isopropanol, water)
-
LC-MS/MS system
Protocol:
-
Homogenize tissue samples if necessary.
-
To a known amount of sample, add a mixture of internal standards.
-
Extract the lipids using a suitable solvent system.
-
Separate the different GSL species using liquid chromatography.
-
Detect and quantify the GSLs using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode.[13][14]
Assessment of Bone Marrow Burden Score
The bone marrow burden (BMB) score is a semi-quantitative method used to assess the extent of Gaucher cell infiltration in the bone marrow using magnetic resonance imaging (MRI).
Methodology:
-
Acquire T1- and T2-weighted MRI images of the lumbar spine and femora.
-
A radiologist scores the images based on the signal intensity of the bone marrow relative to reference tissues (e.g., intervertebral discs, subcutaneous fat) and the pattern of infiltration.
-
Scores for the lumbar spine and femora are summed to generate a total BMB score, with higher scores indicating more severe bone marrow involvement.[5][15][16]
Conclusion
This compound is an effective oral substrate reduction therapy for Gaucher disease type 1 that acts by inhibiting glucosylceramide synthase. Its mechanism of action directly addresses the underlying pathophysiology of the disease by reducing the synthesis of the accumulating substrate, glucosylceramide. Clinical trials have robustly demonstrated its efficacy in improving hematological parameters, reducing organomegaly, and improving bone health. The experimental protocols outlined in this guide provide a framework for the continued investigation of eliglustat and other potential therapies targeting glycosphingolipid metabolism.
References
- 1. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaucher disease: A review of MSK MRI protocol and peripheral skeletal MRI findings - Indian Journal of Musculoskeletal Radiology (IJMSR) [mss-ijmsr.com]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. ashpublications.org [ashpublications.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Cerdelga® ERT Switch Patient Trial | For US HCPs [pro.campus.sanofi]
- 10. ashpublications.org [ashpublications.org]
- 11. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting sphingolipid metabolism in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of bone involvement in Gaucher disease: MR imaging bone marrow burden score as an alternative to Dixon quantitative chemical shift MR imaging--initial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
Initial Safety and Toxicity Profile of Eliglustat Tartrate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Eliglustat tartrate as determined in preclinical animal models. This compound, a potent and specific inhibitor of glucosylceramide synthase, is a substrate reduction therapy developed for Gaucher disease type 1. The preclinical safety evaluation of this compound encompassed a battery of studies, including single and repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. These studies were conducted in various animal models, primarily rodents (rats and mice) and non-rodents (dogs), to characterize the toxicological profile and establish a safe starting dose for human clinical trials. Overall, preclinical studies demonstrated a favorable safety profile with a high therapeutic index.[1] This document synthesizes the key quantitative data, details the experimental methodologies of pivotal studies, and provides visual representations of relevant pathways and workflows to support further research and development.
Mechanism of Action
This compound is a ceramide-mimetic that specifically inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, eliglustat reduces the rate of synthesis of glucosylceramide (GL-1), thereby preventing its accumulation in the lysosomes of macrophages, which is the underlying pathology of Gaucher disease.
Single-Dose and Repeat-Dose Toxicity
Acute and sub-chronic toxicity studies were conducted in rats and dogs to evaluate the potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Data Summary
| Study Type | Species | Duration | Route of Administration | Key Findings | NOAEL |
| Acute Toxicity | Rat | Single Dose | Oral | No untoward effects observed at 5 mg/kg/day. At 400 mg/kg, depression in respiratory rate was noted. No adverse effects on behavioral or physiological neurological responses up to 400 mg/kg.[1] | 5 mg/kg/day[1] |
| Repeat-Dose Toxicity | Rat | 4, 13, and 26 weeks | Oral | Reversible body weight and clinical chemistry changes. | 50 mg/kg/day |
| Acute Toxicity | Dog | Single Dose | Oral | No acute effects on heart rate or blood pressure up to 80 mg/kg. Dose-dependent increase in QRS duration and P-R interval between 10 and 80 mg/kg.[1] | <10 mg/kg (for cardiovascular effects) |
| Repeat-Dose Toxicity | Dog | 4, 13, and 52 weeks | Oral | Reversible body weight and clinical chemistry changes. Decreased thymus weight and lymphoid atrophy in the thymus, lymph nodes, and gut-associated lymphoid tissue after 4 weeks at high exposures, which was not present after 12 months. | 2.5 mg/kg twice daily |
Experimental Protocols
Repeat-Dose Toxicity Study in Dogs (General Protocol)
A representative protocol for a repeat-dose toxicity study in dogs, based on standard practices, would involve the following:
-
Test System: Beagle dogs, typically young adults, with an equal number of males and females per group.
-
Group Size: A standard study design would include a control group and at least three dose groups, with a typical group size of 4-6 animals per sex.
-
Dosing: The test article, this compound, would be administered orally (e.g., via capsules) once or twice daily for the specified duration (4, 13, or 52 weeks). The control group would receive a placebo.
-
Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements, and regular ophthalmoscopic examinations.
-
Clinical Pathology: Blood and urine samples would be collected at pre-defined intervals (e.g., pre-test, and at various time points during the study) for hematology, clinical chemistry, and urinalysis.
-
Cardiovascular Assessment: Electrocardiograms (ECGs) would be recorded at specified time points to monitor for any effects on cardiac function.
-
Pathology: At the end of the study, a full necropsy would be performed on all animals. Organ weights would be recorded, and a comprehensive set of tissues would be collected and preserved for histopathological examination.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ systems.
Data Summary
| System | Species | Key Findings |
| Central Nervous System | Rat | No significant effects on the central nervous system were observed at oral doses up to 400 mg/kg. |
| Cardiovascular System | Dog | No acute effects on heart rate or blood pressure at doses up to 80 mg/kg. A dose-dependent increase in QRS duration and P-R interval was observed between 10 and 80 mg/kg, suggesting a potential effect on cardiac sodium channels.[1] No effect on the Q-T interval was observed up to 80 mg/kg.[1] |
| Respiratory System | Rat | No changes in respiratory rate or tidal volume were noted below 400 mg/kg. At 400 mg/kg, a depression in respiratory rate was observed.[1] |
| Renal System | Rat | No change in renal function was seen at doses below 400 mg/kg.[1] |
| Gastrointestinal System | Rat | At 100 and 400 mg/kg, decreases in gastrointestinal transit time and gastric emptying were observed. |
Genotoxicity
A battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.
Data Summary
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains | With and without S9 | Negative |
| Chromosomal Aberration Assay | Human peripheral blood lymphocytes | With and without S9 | Negative |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |
Experimental Protocols
References
Cellular targets and off-target effects of Eliglustat tartrate
An In-depth Technical Guide to the Cellular Targets and Off-Target Effects of Eliglustat Tartrate
Abstract
This compound is a first-line oral substrate reduction therapy for Gaucher disease type 1. As a potent and specific inhibitor of glucosylceramide synthase (GCS), its primary mechanism involves reducing the biosynthesis of glucosylceramide, thereby alleviating the substrate accumulation that characterizes the disease. While highly selective for its primary target, a comprehensive understanding of its pharmacological profile necessitates a thorough evaluation of its off-target effects. The most clinically significant of these relate to its metabolism by cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP3A4, which creates a potential for numerous drug-drug interactions. Eliglustat is also a substrate for the P-glycoprotein transporter. This guide provides a detailed technical overview of the on-target and off-target interactions of Eliglustat, presenting quantitative data, detailed experimental protocols for target validation, and visual diagrams of key pathways and workflows to support further research and drug development efforts.
Primary Cellular Target: Glucosylceramide Synthase (GCS)
The therapeutic efficacy of Eliglustat is derived from its specific and potent inhibition of glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG).[1][2] GCS is the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to form glucosylceramide.[1][3]
Mechanism of Action: In Gaucher disease, a deficiency of the lysosomal enzyme β-glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within macrophages.[1][4] These lipid-engorged "Gaucher cells" infiltrate organs such as the spleen, liver, and bone marrow, causing the primary symptoms of the disease.[1][5] Eliglustat, a ceramide analogue, acts as a substrate reduction therapy by inhibiting GCS, thereby decreasing the rate of glucosylceramide synthesis.[1][6][7] This reduction helps restore the balance between the synthesis of the substrate and its impaired catabolism, preventing its accumulation and ameliorating the clinical manifestations of the disease.[7][8]
Quantitative Data on Target Inhibition
The potency and specificity of Eliglustat's interaction with GCS have been quantified in various assays. The high degree of lipophilicity allows the drug to concentrate within cells, resulting in greater potency in cell-based assays compared to enzyme homogenate assays.[3]
| Parameter | Value | System | Comments |
| IC50 | 20 nM | Intact MDCK cells | Demonstrates high potency in a cellular context.[3][9] |
| IC50 | ~24 nM | Human K562 cells | Confirms high potency in a human cell line.[8][10] |
| IC50 | 115 nM | MDCK cell homogenates | Potency against the isolated enzyme.[3] |
IC50: Half-maximal inhibitory concentration.
Off-Target Effects and Interactions
While highly specific for GCS, Eliglustat's interactions with other cellular components, particularly drug-metabolizing enzymes and transporters, are critical for its clinical use and safety profile.
Metabolism via Cytochrome P450 (CYP) Enzymes
Eliglustat is extensively metabolized, primarily by CYP2D6 and to a lesser degree by CYP3A4.[3][8][11][12] This metabolic profile is the primary source of off-target drug-drug interactions (DDIs).
-
CYP2D6: This is the major metabolic pathway.[12][13] A patient's CYP2D6 genotype (e.g., poor, intermediate, or extensive metabolizer) significantly impacts drug exposure, and dosing is adjusted accordingly.[1][4][6] Co-administration with strong CYP2D6 inhibitors (e.g., paroxetine, bupropion) can increase Eliglustat's area under the curve (AUC) by approximately 8-fold, necessitating a dose reduction.[7][13]
-
CYP3A4: This is a minor metabolic pathway.[8][12] However, strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can still increase Eliglustat AUC by over 4-fold.[7][13] Concomitant use of both strong CYP2D6 and CYP3A4 inhibitors is contraindicated in most patients due to the risk of excessive drug exposure.[14]
P-glycoprotein (P-gp) Interaction
Eliglustat is a substrate of the efflux transporter P-glycoprotein (P-gp).[3][8][15] This interaction may contribute to its poor distribution into the brain.[3] P-gp inhibitors, such as grapefruit juice, should be avoided as they can potentially increase Eliglustat concentrations.[5][11]
Inhibition of Other Proteins
At therapeutic concentrations, Eliglustat is highly selective. However, it also demonstrates inhibitory activity against other proteins, which may be relevant from a drug development and safety perspective.
-
CYP2D6 and P-gp Inhibition: In addition to being a substrate, Eliglustat is also an inhibitor of CYP2D6 and P-gp.[1][14] This means it can increase the concentrations of other drugs that are substrates for this enzyme (e.g., metoprolol) or transporter (e.g., digoxin).[14]
-
Ion Channel Inhibition: Preclinical studies showed that Eliglustat can inhibit hERG channels (IC50 = 0.35 µg/mL), sodium channels (IC50 = 5.2 µg/mL), and calcium channels (IC50 = 10.4 µg/mL).[10] The hERG inhibition indicates a potential for QT interval prolongation at high concentrations, which underlies the contraindication of its use with potent CYP inhibitors that would dramatically increase exposure.[11][14]
-
Specificity against other Glycosidases: Eliglustat shows minimal to no activity against other glycosidases, including lysosomal glucocerebrosidase (the enzyme deficient in Gaucher disease), non-lysosomal glycosylceramidase, and α-glucosidase I and II, highlighting its specificity.[3][10]
Quantitative Data on Off-Target Interactions
| Target | Interaction Type | Value (IC50) | Comments |
| CYP2D6 | Inhibition | - | Clinically significant; can increase exposure to CYP2D6 substrates like metoprolol.[14] |
| P-gp | Inhibition | - | Can increase exposure to P-gp substrates like digoxin.[14] |
| hERG Channel | Inhibition | 0.35 µg/mL | Underpins risk of cardiac arrhythmias at high drug exposures.[10] |
| Sodium Channel | Inhibition | 5.2 µg/mL | Preclinical finding.[10] |
| Calcium Channel | Inhibition | 10.4 µg/mL | Preclinical finding.[10] |
| Non-lysosomal Glycosylceramidase | Inhibition | 1600 µM | Demonstrates high specificity for GCS over other glycosidases.[3] |
| Lysosomal Glucocerebrosidase | Inhibition | >2500 µM | Demonstrates high specificity for GCS over other glycosidases.[3] |
Experimental Protocols
Cell-Based Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a common method for determining the IC50 of a GCS inhibitor in an intact cell system.
-
Objective: To measure the potency of Eliglustat in inhibiting GCS activity within living cells.
-
Materials:
-
Cell line expressing GCS (e.g., MDCK or K562 cells).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
NBD-C6-ceramide (fluorescent substrate).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
High-Performance Thin-Layer Chromatography (HPTLC) plates and developing chamber.
-
Fluorescence imaging system.
-
-
Methodology:
-
Cell Culture: Plate cells in multi-well plates and grow to a desired confluency.
-
Inhibitor Incubation: Pre-incubate the cells with serial dilutions of this compound (or vehicle control) in serum-free media for a defined period (e.g., 1-2 hours) at 37°C.
-
Substrate Addition: Add NBD-C6-ceramide complexed with bovine serum albumin (BSA) to each well and incubate for an additional period (e.g., 2 hours) to allow for uptake and metabolism.
-
Lipid Extraction: Aspirate the media and wash the cells with PBS. Harvest the cells and perform a lipid extraction using a chloroform:methanol solvent system.
-
Chromatography: Spot the extracted lipids onto an HPTLC plate. Develop the plate using a suitable mobile phase to separate the fluorescent substrate (NBD-ceramide) from the fluorescent product (NBD-glucosylceramide).
-
Quantification and Analysis: Dry the plate and visualize it using a fluorescence scanner. Quantify the intensity of the product spots.
-
IC50 Calculation: Calculate the percentage of inhibition for each Eliglustat concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a standard fluorescence-based or LC-MS/MS method to assess the inhibitory potential of Eliglustat on specific CYP isoforms.
-
Objective: To determine the IC50 of Eliglustat for key CYP enzymes (e.g., CYP2D6, CYP3A4).
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6; Midazolam for CYP3A4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
This compound stock solution.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Acetonitrile or methanol with an internal standard to stop the reaction.
-
LC-MS/MS system or microplate reader (for fluorescent probes).
-
-
Methodology:
-
Preparation: Prepare serial dilutions of Eliglustat in the incubation buffer.
-
Pre-incubation: In a 96-well plate, add HLM or recombinant enzymes, buffer, and the Eliglustat dilutions. Allow to pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
IC50 Calculation: Determine the rate of metabolite formation at each Eliglustat concentration. Calculate the percentage of inhibition relative to the vehicle control and plot against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Caption: Eliglustat inhibits GCS, blocking the synthesis of glucosylceramide.
Caption: Metabolic pathway of Eliglustat and sites of drug-drug interactions (DDIs).
Caption: Comparative workflow for key in vitro assays of Eliglustat activity.
References
- 1. This compound for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Eliglustat's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 5. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 7. title [tellmegen.com]
- 8. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Summary of Drug Interactions - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. s3.pgkb.org [s3.pgkb.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Eliglustat Tartrate Administration in Mouse Models of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Eliglustat tartrate, a substrate reduction therapy, in mouse models of Gaucher disease. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound and Gaucher Disease
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine, within the lysosomes of macrophages, which are then referred to as Gaucher cells.[1][3] The infiltration of these lipid-laden cells into various organs, including the spleen, liver, and bone marrow, leads to the clinical manifestations of the disease, such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1][4]
This compound is an oral substrate reduction therapy that functions as a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including GlcCer.[2][5] By inhibiting GCS, this compound reduces the production of GlcCer, thereby alleviating the substrate burden on the deficient GCase enzyme and mitigating the downstream pathology.[6]
Mouse Models of Gaucher Disease
Several mouse models have been developed to study Gaucher disease; however, the most commonly used and well-characterized model for testing the efficacy of this compound is the gbaD409V/null mouse .[4][5][6] This knock-in model possesses a D409V mutation in the Gba gene, which results in low residual GCase activity, leading to the accumulation of GlcCer and the formation of Gaucher cells in various tissues, recapitulating the visceral pathology of Gaucher disease type 1.[5]
Efficacy of this compound in the gbaD409V/null Mouse Model
Oral administration of this compound to gbaD409V/null mice has demonstrated significant efficacy in a dose-dependent manner. Studies have shown reductions in tissue glucosylceramide levels, a decrease in the number of Gaucher cells, and prevention of disease progression.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in the gbaD409V/null mouse model.
Table 1: Effect of this compound on Tissue Glucosylceramide (GlcCer) Levels
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Liver GlcCer Reduction | Spleen GlcCer Reduction | Lung GlcCer Reduction |
| Untreated Control | - | 10 weeks | Baseline | Baseline | Baseline |
| This compound | 75 | 10 weeks | Significant dose-dependent reduction | Significant dose-dependent reduction | Significant dose-dependent reduction |
| This compound | 150 | 10 weeks | Further significant reduction | Further significant reduction | Further significant reduction |
Source: Data synthesized from preclinical studies.[4][5][6] Note: Specific percentage reductions are not consistently reported across all studies in a comparative format.
Table 2: Pathological and Biomarker Responses to this compound
| Parameter | Treatment Group | Outcome |
| Gaucher Cells | 150 mg/kg/day for 10 weeks | Significant decline in the number of hepatic Gaucher cells.[5] |
| Prevention of Gaucher cell formation in young, presymptomatic mice.[6] | ||
| Arrest of further appearance of Gaucher cells in older, symptomatic mice. | ||
| Biomarkers | 300 mg/kg/day for 3-10 months | Prevention of B-cell lymphoma and myeloma development.[3] |
| Reduction in plasma levels of β-d-glucosylceramide and β-d-glucosylsphingosine.[3] |
Experimental Protocols
Preparation and Administration of this compound
This protocol describes the oral administration of this compound to mice using gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Balance
-
Mortar and pestle (optional, for suspension)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimation:
-
House mice in accordance with institutional guidelines.
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Handle mice gently to minimize stress.
-
-
Dosage Calculation and Preparation:
-
Weigh each mouse accurately before each administration to calculate the correct dose volume.
-
The recommended doses for efficacy studies are 75 mg/kg/day and 150 mg/kg/day.[5][6]
-
Prepare the dosing solution/suspension. As this compound is a salt, it is soluble in water. For higher concentrations or to ensure stability, a vehicle such as 0.5% methylcellulose in water can be used.
-
Calculate the required concentration of the dosing solution based on the desired dose and a standard administration volume (e.g., 10 mL/kg).
-
Example Calculation for a 25g mouse at 75 mg/kg:
-
Dose = 75 mg/kg * 0.025 kg = 1.875 mg
-
If the dosing solution concentration is 7.5 mg/mL, the volume to administer is 1.875 mg / 7.5 mg/mL = 0.25 mL.
-
-
-
Oral Gavage Administration:
-
Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the mouse for a few minutes after administration for any signs of distress.
-
Tissue Collection and Processing
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
10% neutral buffered formalin
-
Cryovials or other appropriate storage tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Euthanasia and Perfusion:
-
At the end of the treatment period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or cardiac perfusion).
-
For histological analysis, perform cardiac perfusion with ice-cold PBS to remove blood from the tissues, followed by perfusion with 10% neutral buffered formalin.
-
-
Tissue Harvesting:
-
Carefully dissect and collect tissues of interest (e.g., liver, spleen, lungs, bone).
-
For biochemical analysis (e.g., GlcCer measurement), weigh the tissues, snap-freeze them in liquid nitrogen, and store at -80°C until analysis.
-
For histological analysis, place the tissues in 10% neutral buffered formalin for 24-48 hours for fixation.
-
-
Histological Processing:
-
After fixation, transfer the tissues to 70% ethanol.
-
Process the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm and mount on slides.
-
Histopathological Analysis of Gaucher Cells
Periodic Acid-Schiff (PAS) Staining Protocol:
The PAS stain is used to detect glycogen and other carbohydrate-rich structures. The cytoplasm of Gaucher cells, which is filled with glucosylceramide, stains positive with PAS.
Reagents:
-
Periodic acid solution (0.5% or 1%)
-
Schiff reagent
-
Mayer's hematoxylin (for counterstaining)
-
Scott's tap water substitute (optional, for bluing)
-
Distilled water
-
Graded alcohols and xylene for deparaffinization and clearing
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a series of graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Oxidation:
-
Schiff Reaction:
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Gaucher cells: Cytoplasm will stain magenta/purple.
-
Nuclei: Blue.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS). This leads to a reduction in the synthesis of glucosylceramide (GlcCer), the substrate that accumulates in Gaucher disease. The reduction in GlcCer levels also leads to a decrease in its catabolite, glucosylsphingosine (GlcSph), which is a cytotoxic lipid that contributes to the pathophysiology of the disease.[1] Furthermore, the accumulation of GlcCer has been linked to the aggregation of α-synuclein, a key pathological event in Parkinson's disease, for which individuals with GBA1 mutations are at a higher risk.[10]
Caption: Mechanism of action of this compound in Gaucher disease.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Gaucher disease.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound in the management of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of UDP-glucosylceramide synthase in mice prevents Gaucher disease-associated B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active glucocerebroside synthase inhibitor for the potential treatment of Gaucher disease and other lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 9. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 10. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Eliglustat Tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Eliglustat tartrate using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The methodologies outlined are based on established and validated stability-indicating methods, ensuring accuracy, precision, and robustness for both routine quality control and research applications.
Introduction
This compound is an oral substrate reduction therapy for Gaucher disease type 1. It acts as a specific and potent inhibitor of glucosylceramide synthase, reducing the accumulation of glucosylceramide.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. The following HPLC and UHPLC methods have been developed and validated to meet these analytical needs.
Comparative Summary of Chromatographic Methods
A variety of reversed-phase HPLC (RP-HPLC) and UHPLC (RP-UPLC) methods have been successfully developed for the quantification of this compound. The following tables summarize the key parameters of several distinct methods for easy comparison.
Table 1: RP-HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HiQSil C-18 (250 mm x 4.6 mm, 5 µm)[3] | Thermo Accucore C18 (150 x 4.6 mm, 2.6 μm)[4] | Waters C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v), pH 3.0[3] | A: 10 mM Phosphate Buffer (pH 4.0): Acetonitrile (90:10 v/v)B: Water: Acetonitrile (35:65 v/v)[4] | Methanol: Acetonitrile (75:25 v/v)[5] |
| Elution Mode | Isocratic[3] | Gradient[4] | Isocratic[5] |
| Flow Rate | 0.7 mL/min[3] | 1.1 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | PDA Detector (Wavelength not specified)[3] | 210 nm[4] | 282 nm[5] |
| Column Temperature | Not specified | 45°C[4] | 25°C[5] |
| Injection Volume | Not specified | Not specified | 20 µL[5] |
| Run Time | Not specified (Retention Time ~5.9 min)[3] | 55 minutes[4] | 8 minutes[5] |
Table 2: RP-UHPLC Method Parameters for this compound Quantification
| Parameter | Method 4 |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase | A: 0.05% v/v Trifluoroacetic acid in waterB: 0.05% v/v Trifluoroacetic acid in acetonitrile[8] |
| Elution Mode | Gradient [Time (min)/%B]: 0.0/30, 6.0/80, 8.0/80, 8.1/30[8] |
| Flow Rate | 0.3 mL/min[8] |
| Detection Wavelength | PDA Detector[8] |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
| Run Time | 8.0 minutes[6][7] |
Experimental Protocols
The following are detailed protocols for the quantification of this compound, derived from the referenced methods.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on the method described by Pawar et al. (2022).[3]
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound tablets
-
0.45 µm membrane filter
3.2. Chromatographic Conditions
-
Column: HiQSil C-18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v), pH adjusted to 3.0[3]
-
Flow Rate: 0.7 mL/min[3]
-
Detector: PDA Detector[3]
-
Retention Time: Approximately 5.9 min[3]
3.3. Preparation of Solutions
-
Mobile Phase Preparation: Mix acetonitrile and 0.1% orthophosphoric acid in a 40:60 ratio. Adjust the pH to 3.0. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a specific amount of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.
3.4. System Suitability Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area.
3.5. Procedure Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the amount of this compound in the sample.
3.6. Method Validation Summary
-
Linearity: The method was found to be linear over a concentration range of 10-50 µg/mL with a correlation coefficient (R²) of 0.9995.[3]
-
Accuracy: The recovery was found to be in the range of 99.87-100.62%.[3]
-
Limit of Detection (LOD): 0.23 µg/mL[3]
-
Limit of Quantification (LOQ): 0.68 µg/mL[3]
Protocol 2: Stability-Indicating RP-UHPLC Method
This protocol is based on the method described by Puppala et al. (2020).[6][7] This method is suitable for quantifying Eliglustat in the presence of its degradation products.[6][7]
3.1. Materials and Reagents
-
This compound reference standard and impurities
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
This compound drug substance
3.2. Chromatographic Conditions
-
Mobile Phase A: 0.05% v/v TFA in water[8]
-
Mobile Phase B: 0.05% v/v TFA in acetonitrile[8]
-
Gradient Program: [Time (min)/%B]: 0.0/30, 6.0/80, 8.0/80, 8.1/30[8]
-
Flow Rate: 0.3 mL/min[8]
-
Detector: PDA Detector[8]
3.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare mobile phases A and B as described above. Filter and degas.
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Sample Solution: Prepare the sample solution of the drug substance in a suitable diluent to achieve the desired concentration.
-
Forced Degradation Studies: The drug is subjected to stress conditions such as acid, base, oxidation, heat, and photolysis to demonstrate the specificity of the method.[6][7] Eliglustat showed significant degradation under acidic and peroxide stress conditions.[6][7]
3.4. System Suitability Assess system suitability by injecting a standard solution and checking parameters like resolution between Eliglustat and its degradation products.
3.5. Procedure Inject the prepared solutions into the UHPLC system. The short run time of 8.0 minutes allows for high throughput analysis.[6][7]
3.6. Method Validation Summary
-
Specificity: The method is specific for Eliglustat in the presence of its degradation products, including a cis-diastereoisomer and an N-Oxide impurity.[6][7]
-
Quantitation Limits: The LOQ for characterized impurities was in the range of 0.3-3.0 µg/mL.[6][7]
-
Compatibility: The method is compatible with LC-MS analysis for the identification of unknown impurities.[6][7]
Visualized Workflows
The following diagrams illustrate the general workflows for HPLC/UHPLC analysis of this compound.
Caption: General workflow for HPLC/UHPLC quantification of this compound.
Caption: Workflow for developing a stability-indicating HPLC/UHPLC method.
References
Application Notes and Protocols for In Vitro Evaluation of Eliglustat Tartrate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat tartrate is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, Eliglustat reduces the production of glucosylceramide, the substrate that accumulates in Gaucher disease.[1][4] This substrate reduction approach has established Eliglustat as an effective oral therapy for type 1 Gaucher disease.[5][6] The development and validation of robust in vitro assays are crucial for screening and characterizing GCS inhibitors like Eliglustat, as well as for basic research into glycosphingolipid metabolism.[7][8]
These application notes provide detailed protocols for three common in vitro methods to assess the activity of this compound: a cell-free assay using a radiolabeled substrate, a cell-based assay employing a fluorescent substrate analog, and a label-free LC-MS/MS method. Additionally, guidelines for the validation of these assays are presented.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2][9] Glucosylceramide is the precursor for the synthesis of a vast array of complex glycosphingolipids. In Gaucher disease, a deficiency in the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide.[2] By inhibiting GCS, Eliglustat reduces the rate of glucosylceramide synthesis to better match its impaired rate of degradation, thereby preventing its accumulation.[10][11]
Experimental Protocols
The following section details three distinct protocols for measuring GCS activity and its inhibition by this compound.
Protocol 1: Cell-Free Glucosylceramide Synthase Assay using Radiolabeled UDP-Glucose
This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]Glucose into ceramide by GCS in a cell-free system, typically using microsomes as the enzyme source.
Materials:
-
Microsomal fraction isolated from a suitable cell line (e.g., K562 or A375 cells)
-
This compound
-
Ceramide substrate (e.g., C6-ceramide)
-
UDP-[¹⁴C]Glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to determine the IC50.
-
Prepare a reaction mix containing reaction buffer, ceramide substrate, and microsomal protein.
-
-
Enzyme Reaction:
-
Add the this compound dilutions or vehicle control to the reaction mix.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding UDP-[¹⁴C]Glucose.
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding the stop solution.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the radiolabeled glucosylceramide.
-
Wash the organic phase with a suitable buffer to remove unincorporated UDP-[¹⁴C]Glucose.
-
-
Quantification:
-
Evaporate the organic solvent.
-
Reconstitute the lipid extract in a small volume of solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the GCS activity as the amount of radiolabeled product formed per unit time per amount of protein.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
Protocol 2: Cell-Based Glucosylceramide Synthase Assay using NBD C6-Ceramide
This assay utilizes a fluorescent ceramide analog, NBD C6-ceramide, which is taken up by live cells and converted to NBD C6-glucosylceramide by endogenous GCS. The fluorescent product can be separated and quantified by HPLC.[12]
Materials:
-
Cultured cells (e.g., fibroblasts or a relevant cancer cell line)
-
This compound
-
NBD C6-ceramide
-
Cell culture medium
-
Lipid extraction solvents (e.g., Chloroform:Methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Labeling with NBD C6-Ceramide:
-
Remove the treatment medium and add fresh medium containing NBD C6-ceramide.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for substrate uptake and conversion.
-
-
Lipid Extraction:
-
Wash the cells with PBS to remove excess NBD C6-ceramide.
-
Harvest the cells and perform a lipid extraction using a suitable solvent system.
-
-
HPLC Analysis:
-
Dry the lipid extract and reconstitute in a solvent suitable for HPLC injection.
-
Separate the fluorescent lipids (NBD C6-ceramide and NBD C6-glucosylceramide) by HPLC.
-
Detect the separated lipids using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
Calculate the GCS activity as the ratio of product to substrate or as the amount of product formed.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
Protocol 3: Label-Free In Vitro GCS Assay by LC-MS/MS
This method offers high sensitivity and specificity by directly measuring the formation of the glucosylceramide product from unlabeled substrates using liquid chromatography-tandem mass spectrometry.[1][13]
Materials:
-
Enzyme source (e.g., cell lysates or microsomal fractions)
-
This compound
-
Ceramide substrate (e.g., C8-ceramide)
-
UDP-glucose
-
Internal standard (e.g., C12-glucosylceramide)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the enzyme source, ceramide substrate, and reaction buffer.
-
Add various concentrations of this compound or vehicle control.
-
Pre-incubate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding UDP-glucose.
-
Incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[1]
-
-
Sample Preparation for LC-MS/MS:
-
Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate HPLC column (e.g., C18) for separation.
-
Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the glucosylceramide product and the internal standard.[13]
-
-
Data Analysis:
-
Quantify the amount of glucosylceramide formed based on a standard curve.
-
Normalize the product signal to the internal standard signal.
-
Calculate the GCS activity and the percent inhibition at each this compound concentration to determine the IC50.
-
Experimental Workflow
Data Presentation and Assay Validation
The following tables summarize key quantitative data for this compound and provide a template for assay validation parameters.
Table 1: Reported In Vitro Activity of Eliglustat
| Cell Line/Enzyme Source | Assay Type | IC50 (nmol/L) | Reference |
| K562 cells | Not Specified | ~24 | [10][11] |
| MDCK cell homogenates | Not Specified | 115 | [2] |
| Intact MDCK cells | Not Specified | Not specified | [2] |
| Human A375 cell-derived microsomes | Not Specified | ~24.7 (10 ng/mL) | [4] |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Table 2: Template for In Vitro Assay Validation Parameters
| Parameter | Radiometric Assay | Fluorescent Assay | LC-MS/MS Assay |
| Specificity | (e.g., Confirmation of product identity) | (e.g., Chromatographic resolution from substrate) | (e.g., Specific MRM transitions) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | (User-defined) | (User-defined) | (User-defined) |
| Limit of Quantification (LOQ) | (User-defined) | (User-defined) | (User-defined) |
| Accuracy (% Recovery) | (e.g., 85-115%) | (e.g., 85-115%) | (e.g., 85-115%) |
| Precision (%RSD) | |||
| - Intra-assay | <15% | <15% | <15% |
| - Inter-assay | <20% | <20% | <20% |
This table provides a template for researchers to populate with their own experimental data during assay validation.
Conclusion
The protocols and validation guidelines presented provide a comprehensive framework for the in vitro assessment of this compound's activity as a glucosylceramide synthase inhibitor. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. Proper validation of the chosen method is essential to ensure the generation of reliable and reproducible data for both basic research and drug development applications.
References
- 1. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. [PDF] Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases | Semantic Scholar [semanticscholar.org]
- 6. tga.gov.au [tga.gov.au]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Eliglustat Tartrate on Macrophages Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat tartrate is a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. It is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of glucosylceramide in macrophages. This accumulation leads to the formation of "Gaucher cells," which are lipid-engorged macrophages that infiltrate various organs, including the spleen, liver, and bone marrow, causing a range of clinical manifestations.
Clinical studies have demonstrated that this compound effectively reduces spleen and liver volume, improves hematological parameters, and decreases biomarkers associated with Gaucher disease. Notably, treatment with Eliglustat has been shown to reverse markers of macrophage activation and metabolic inflammation, suggesting a direct impact on macrophage function beyond simply reducing lipid storage.
These application notes provide detailed protocols for utilizing in vitro cell culture techniques to investigate the specific effects of this compound on macrophage biology. The described assays will enable researchers to assess the impact of Eliglustat on key macrophage functions, including polarization, phagocytosis, cytokine secretion, and lipid metabolism.
Key Experimental Assays
This document outlines the following key experimental protocols:
-
Macrophage Culture and Differentiation: Isolation of human peripheral blood mononuclear cells (PBMCs) and differentiation into macrophages.
-
Macrophage Polarization: Induction of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage phenotypes and assessment of Eliglustat's effect on this process.
-
Phagocytosis Assay: Evaluation of the impact of Eliglustat on the phagocytic capacity of macrophages.
-
Cytokine Profiling: Measurement of pro- and anti-inflammatory cytokines secreted by macrophages following treatment with Eliglustat.
-
Lipid Metabolism Analysis: Assessment of intracellular lipid accumulation in macrophages treated with Eliglustat.
Data Presentation
Table 1: Expected Dose-Dependent Effects of this compound on Macrophage Functions
| Parameter | Expected Outcome with Increasing Eliglustat Concentration | Rationale |
| M1 Polarization Markers (e.g., CD86, TNF-α) | Decrease | Reduction of glucosylceramide may dampen pro-inflammatory responses. |
| M2 Polarization Markers (e.g., CD206, IL-10) | Increase or No Change | Eliglustat may promote a shift towards an anti-inflammatory or homeostatic phenotype. |
| Phagocytic Activity | Modulation (Increase or Decrease) | Altered membrane lipid composition due to reduced glucosylceramide could affect phagocytosis. |
| Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | Decrease | Consistent with observed reduction in inflammatory biomarkers in patients. |
| Anti-inflammatory Cytokine Secretion (e.g., IL-10) | Increase or No Change | A shift towards an anti-inflammatory profile is a potential mechanism of action. |
| Intracellular Glucosylceramide Levels | Decrease | Direct effect of glucosylceramide synthase inhibition. |
| Total Intracellular Lipid Droplets | Decrease | Reduction of the primary storage lipid should lead to a decrease in overall lipid accumulation. |
Experimental Protocols
Macrophage Culture and Differentiation from Human PBMCs
This protocol describes the isolation of monocytes from human peripheral blood and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Seeding: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Differentiation: To generate M0 macrophages, supplement the culture medium with 50 ng/mL of M-CSF. Culture the cells for 6-7 days, replacing the medium every 2-3 days.
Caption: Workflow for Macrophage Differentiation.
Macrophage Polarization Assay
This protocol details the polarization of M0 macrophages into M1 and M2 phenotypes and the assessment of Eliglustat's influence.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Flow cytometry antibodies (e.g., anti-CD86, anti-CD206)
-
RNA extraction kit and reagents for qRT-PCR
Protocol:
-
Pre-treatment with Eliglustat: Treat differentiated M0 macrophages with varying concentrations of this compound for 24 hours. Include a vehicle control.
-
M1 Polarization: To induce M1 polarization, replace the medium with fresh medium containing Eliglustat and add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: To induce M2 polarization, replace the medium with fresh medium containing Eliglustat and add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze by flow cytometry.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., TNF, IL6) and M2 (e.g., ARG1, MRC1) marker genes.
-
Caption: Macrophage Polarization Pathways.
Phagocytosis Assay
This protocol assesses the effect of Eliglustat on the phagocytic capacity of macrophages using fluorescently labeled particles.
Materials:
-
Differentiated macrophages
-
This compound
-
Fluorescently labeled latex beads or pHrodo™ Green E. coli BioParticles™
-
Phagocytosis buffer (e.g., HBSS)
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treatment: Treat differentiated macrophages with this compound at various concentrations for 24-48 hours.
-
Phagocytosis Induction: Wash the cells and add the fluorescently labeled particles suspended in phagocytosis buffer.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate a set of cells at 4°C.
-
Quenching/Washing: Stop the phagocytosis by washing with ice-cold PBS. For beads, quench the fluorescence of non-internalized particles with Trypan Blue. For pHrodo particles, the fluorescence is naturally quenched at neutral pH.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity.
-
Fluorescence Microscopy: Visualize and quantify the number of internalized particles per cell.
-
Cytokine Profiling
This protocol measures the secretion of key pro- and anti-inflammatory cytokines from macrophages treated with Eliglustat.
Materials:
-
Differentiated macrophages
-
This compound
-
LPS (as a pro-inflammatory stimulus)
-
ELISA kits or multiplex cytokine assay kits (e.g., Luminex) for TNF-α, IL-6, IL-1β, and IL-10.
Protocol:
-
Treatment: Treat macrophages with different concentrations of this compound for 24 hours.
-
Stimulation: For studies on inflammatory response, stimulate the cells with LPS (100 ng/mL) for another 6-24 hours in the presence of Eliglustat.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Analyze the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Lipid Metabolism Analysis
This protocol assesses the impact of Eliglustat on intracellular lipid accumulation.
Materials:
-
Differentiated macrophages
-
This compound
-
Oil Red O staining solution
-
BODIPY™ 493/503
-
Fluorescence microscope or plate reader
Protocol:
-
Treatment: Culture macrophages on glass coverslips or in clear-bottom black plates and treat with this compound for 48-72 hours.
-
Staining for Neutral Lipids:
-
Oil Red O: Fix the cells with 4% paraformaldehyde, stain with Oil Red O solution, and visualize the red lipid droplets by light microscopy. Quantify by extracting the dye and measuring absorbance.
-
BODIPY™ 493/503: Stain live or fixed cells with BODIPY™ 493/503, a fluorescent dye for neutral lipids.
-
-
Analysis:
-
Microscopy: Capture images and quantify the number and size of lipid droplets per cell.
-
Fluorometry: Measure the total fluorescence intensity using a microplate reader.
-
Caption: Eliglustat's Mechanism of Action.
Conclusion
The provided protocols offer a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound on macrophage function. By employing these in vitro assays, scientists can gain deeper insights into the mechanisms by which Eliglustat modulates the immune and metabolic properties of macrophages, contributing to its therapeutic efficacy in Gaucher disease and potentially other inflammatory and lipid storage disorders. The data generated from these studies will be invaluable for further drug development and for understanding the intricate role of glycosphingolipid metabolism in macrophage biology.
Application Notes and Protocols for the Mass Spectrometric Analysis of Eliglustat Tartrate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat tartrate is an oral substrate reduction therapy for Gaucher disease type 1. It functions as a potent and specific inhibitor of glucosylceramide synthase.[1][2] The accurate quantification of Eliglustat and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety.[3] This document provides detailed protocols for the analysis of Eliglustat and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.
Eliglustat is primarily metabolized by cytochrome P450 enzymes, mainly CYP2D6 and to a lesser extent, CYP3A4.[4] The metabolism is extensive and involves sequential oxidation of the octanoyl and the 2,3-dihydro-1,4-benzodioxane moieties, leading to the formation of multiple oxidative metabolites.[4][5] Notably, the identified metabolites of Eliglustat are considered inactive.[4][6] The majority of the administered dose is excreted as metabolites in the urine and feces.[3]
Experimental Protocols
Sample Preparation
The selection of a sample preparation method depends on the biological matrix and the desired level of sample cleanup. Protein precipitation is a straightforward and widely used technique, while solid-phase extraction can provide cleaner extracts, reducing matrix effects.
a) Protein Precipitation Protocol (for Plasma or Urine) [3]
-
To 50 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Eliglustat-d4, 100 ng/mL).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol (for Plasma) [2]
-
To a plasma sample, add the internal standard (e.g., 13C stable isotope of Eliglustat).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then dilute with 25 mM sodium phosphate buffer (pH 7.4).
-
Centrifuge the sample.
-
Load the supernatant onto a pre-conditioned SPE plate (e.g., Waters Oasis HLB).
-
Wash the SPE plate to remove interferences.
-
Elute the analyte and internal standard from the SPE plate.
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 0.2% formic acid in 75:25 water:acetonitrile) for LC-MS/MS injection.
Liquid Chromatography (LC)
a) Ultra-Performance Liquid Chromatography (UPLC) Conditions [7]
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components. For example: 0-0.5 min (95% A), 0.5-2.5 min (95-5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (5-95% A), 3.6-5.0 min (95% A).[3]
-
Injection Volume: 5-20 µL
-
Column Temperature: 25-40 °C
b) High-Performance Liquid Chromatography (HPLC) Conditions [8]
-
Column: Kromasil C18
-
Mobile Phase: Methanol and ammonium acetate (pH 3.2) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 282 nm (for HPLC-UV methods)
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Typical MS Parameters: [3]
-
Capillary Voltage: 3500 V
-
Source Temperature: 140-150 °C
-
Desolvation Temperature: 300-350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 650 L/hr
-
Data Presentation
The following tables summarize quantitative data from validated bioanalytical methods for Eliglustat.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Eliglustat in Biological Matrices.
| Parameter | Matrix | Calibration Range (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Linearity | Rat Plasma | 1-500 | Within ±15% of nominal | Intra- and Inter-day <15% | [7] |
| Linearity | Human Plasma | 0.500 - 1000 (high range) | Intra- and Inter-run within ±15% | Intra- and Inter-run <15% | [2] |
| Linearity | Human Plasma | 0.200 - 200 (low range) | Intra- and Inter-run within ±15% | Intra- and Inter-run <15% | [2] |
Table 2: Summary of HPLC-UV Method Validation for Eliglustat in Rat Plasma.[8]
| Parameter | Value |
| Calibration Range | 0.3-10 µg/mL |
| Linearity (R²) | > 0.997 |
| Intra-day Accuracy | 96.27-107.35% |
| Inter-day Accuracy | 96.80-106.57% |
| Intra-day Precision (%CV) | 4.31-10.90% |
| Inter-day Precision (%CV) | 4.82-9.97% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Eliglustat.
Metabolic Pathway of Eliglustat
Caption: Metabolic pathway of Eliglustat.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bioanalytical Method for Eliglustat Quantification in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Long-Term Stability Studies of Eliglustat Tartrate in Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Eliglustat tartrate is a potent and selective inhibitor of glucosylceramide synthase, utilized for the long-term treatment of Gaucher disease type 1. Ensuring the stability of this compound in solution is critical for the development of liquid formulations and for its use as a reference standard in analytical laboratories. These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability studies of this compound in solution, in accordance with ICH guidelines.
Forced degradation studies have indicated that this compound is susceptible to degradation under acidic and oxidative conditions, while it demonstrates stability under neutral, basic, thermal, and photolytic stress.[1][2] The primary degradation products identified are its cis-diastereoisomer and an N-Oxide impurity.[1] This document outlines the necessary procedures to quantify the stability of this compound and its degradation products over time.
2. Data Presentation: Long-Term Stability of this compound in Solution
The following tables summarize the expected quantitative data from a 12-month long-term stability study of this compound in various buffered solutions at 25°C. The data is presented as the percentage of the initial concentration of this compound remaining.
Table 1: Long-Term Stability of this compound at 25°C ± 2°C
| Time (Months) | pH 3.0 (0.1 N HCl) | pH 7.0 (Phosphate Buffer) | pH 9.0 (Borate Buffer) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 92.5% | 99.8% | 99.9% |
| 3 | 85.2% | 99.5% | 99.7% |
| 6 | 76.8% | 99.1% | 99.5% |
| 9 | 68.1% | 98.8% | 99.2% |
| 12 | 59.7% | 98.5% | 99.0% |
Table 2: Formation of Degradation Products at 25°C ± 2°C
| Time (Months) | Condition | Degradation Product 1 (cis-diastereoisomer) | Degradation Product 2 (N-Oxide) |
| 0 | All | Not Detected | Not Detected |
| 6 | pH 3.0 | 5.2% | 1.5% |
| 12 | pH 3.0 | 10.8% | 3.2% |
| 12 | Oxidative (3% H₂O₂) | 1.1% | 8.5% |
3. Experimental Protocols
3.1. Protocol for Preparation of Stability Samples
This protocol details the preparation of this compound solutions for long-term stability testing.
-
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 N
-
Phosphate buffer, pH 7.0
-
Borate buffer, pH 9.0
-
Hydrogen Peroxide (H₂O₂), 30%
-
Volumetric flasks, Class A
-
Pipettes, calibrated
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol to obtain a 1000 µg/mL stock solution.[3][4]
-
Working Solution Preparation:
-
Acidic Condition: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 2 mL of 0.1 N HCl, and dilute to the mark with a 50:50 methanol/water mixture to achieve a final concentration of 100 µg/mL.
-
Neutral Condition: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Basic Condition: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with pH 9.0 borate buffer to achieve a final concentration of 100 µg/mL.
-
Oxidative Condition: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 30% H₂O₂ and dilute to the mark with a 50:50 methanol/water mixture to achieve a final concentration of 100 µg/mL.
-
-
Aliquoting and Storage: Aliquot the prepared solutions into amber glass vials, seal tightly, and store them in a stability chamber at the desired temperature and humidity (e.g., 25°C/60% RH for long-term studies).
-
Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months).
-
3.2. Protocol for Stability-Indicating UPLC Method
This protocol outlines the validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound and its degradation products.[1]
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile and Methanol (50:50, v/v)
-
Gradient Program:
Time (min) %A %B 0.0 90 10 2.0 60 40 5.0 20 80 7.0 90 10 | 8.0 | 90 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of this compound. The theoretical plates should be >2000, and the tailing factor should be <1.5.
-
Sample Analysis: Inject the stability samples directly or after appropriate dilution with the mobile phase.
-
Data Analysis: Integrate the peak areas of this compound and any degradation products. Calculate the percentage of this compound remaining and the percentage of each degradation product relative to the initial total peak area.
-
4. Visualizations
4.1. Experimental Workflow
Caption: Workflow for the long-term stability study of this compound in solution.
4.2. Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of Novel Degradation Products of this compound Using 2D-NMR and HRMS: Development and Validation of Stability Indicating RP-UPLC Method for Quantification of Assay and Characterized Impurities | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jetir.org [jetir.org]
Best Practices for Solubilizing and Storing Eliglustat Tartrate for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eliglustat tartrate, sold under the brand name Cerdelga®, is a potent, specific, and orally active inhibitor of glucosylceramide synthase.[1][2][3] This enzyme is crucial in the biosynthesis of most glycosphingolipids.[4][5] By inhibiting this enzyme, Eliglustat reduces the production of glucosylceramide (GL-1), making it an effective substrate reduction therapy for Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[4][6] In the context of preclinical research, precise and consistent preparation of this compound solutions is paramount to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols and best practices for the solubilization and storage of this compound for in vitro and in vivo studies.
Mechanism of Action
Gaucher disease is caused by a deficiency of the lysosomal enzyme acid β-glucosidase, which leads to the accumulation of glucosylceramide in macrophages.[7] Eliglustat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose.[6][8] This inhibition reduces the rate of glucosylceramide synthesis to a level that allows the patient's residual enzyme activity to clear the accumulated substrate, thereby alleviating the clinical manifestations of the disease.[8][9]
Caption: Mechanism of action of Eliglustat in inhibiting glucosylceramide synthase.
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white crystalline solid.[1][10] Understanding its solubility is critical for preparing appropriate stock solutions for various experimental needs.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | [1][9][11] |
| 80 mg/mL (197.75 mM) | [5] | |
| 100 mg/mL (247.19 mM) | [12] | |
| Ethanol | ~20 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [1][9][11] |
| Water | Highly soluble | [10] |
| ≥ 48 mg/mL | [2] | |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | [1][9][11] |
| 1:30 Ethanol:PBS (pH 7.2) | ~0.03 mg/mL | [1][9] |
Experimental Protocols
Preparation of High-Concentration Stock Solutions in Organic Solvents
For most in vitro applications, a high-concentration stock solution in an organic solvent is prepared first, which is then further diluted in aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[13]
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound using a calibrated analytical balance.[13]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mg/mL). It is recommended to purge the solvent with an inert gas before use.[1]
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.[13] For very high concentrations in DMSO, ultrasonic treatment may be necessary.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to minimize freeze-thaw cycles and protect from light.[13] Store the aliquots at -20°C or -80°C for long-term stability.[13]
Caption: Workflow for preparing this compound stock solutions.
Preparation of Aqueous Working Solutions for In Vitro Assays
Due to the poor aqueous solubility of this compound, a serial dilution from an organic stock solution is required.
Materials:
-
High-concentration stock solution of this compound in DMSO or ethanol
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
Protocol:
-
Initial Dilution: Briefly centrifuge the stock solution tube to collect the contents at the bottom.
-
Serial Dilution: Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.
-
Important Consideration: To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is kept to a minimum, typically below 0.5%, and is consistent across all experimental conditions, including vehicle controls.
-
For Sparingly Soluble Aqueous Solutions: For applications requiring a higher concentration in an aqueous buffer, first dissolve this compound in ethanol and then dilute this solution with the aqueous buffer. For example, a 1:30 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.03 mg/mL.[1][9]
-
Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1][9] Prepare fresh working solutions for each experiment.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Recommendations | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. | [1][13] |
| Stock Solution in Organic Solvent (DMSO, Ethanol) | -20°C | 1 month | Aliquot to minimize freeze-thaw cycles. Protect from light. | [2][13] |
| -80°C | 6 months | Aliquot to minimize freeze-thaw cycles. Protect from light. | [2][13] | |
| Aqueous Working Solution | 2-8°C or Room Temperature | Not recommended for more than one day | Prepare fresh for each experiment. | [1][9] |
Degradation: Forced degradation studies have shown that this compound is stable under basic, neutral, thermal, and photolytic conditions. However, significant degradation occurs under acidic and peroxide stress conditions.[13]
Best Practices and Troubleshooting
Caption: Best practices for handling this compound.
-
Solvent Purity: Always use high-purity, anhydrous solvents to prepare stock solutions. Moisture can affect the stability and solubility of the compound.[5]
-
Precipitation in Media: When diluting a DMSO or ethanol stock solution into aqueous media, add the stock solution to the media while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Vehicle Controls: In all experiments, include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Safety: this compound should be handled as a potentially hazardous material. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All weighing and initial solubilization should be performed in a chemical fume hood to avoid inhalation.[13]
By adhering to these detailed protocols and best practices, researchers can ensure the accurate and consistent preparation of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. Eliglustat - Wikipedia [en.wikipedia.org]
- 4. This compound for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 7. products.sanofi.us [products.sanofi.us]
- 8. pro.campus.sanofi [pro.campus.sanofi]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tga.gov.au [tga.gov.au]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Application of Eliglustat Tartrate in Non-Gaucher Disease Lysosomal Storage Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eliglustat tartrate, a glucosylceramide synthase inhibitor, in preclinical models of non-Gaucher disease lysosomal storage disorders (LSDs). This document details the underlying mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for researchers investigating substrate reduction therapy (SRT) as a potential treatment for various LSDs.
Introduction
This compound is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1.[1][2] Its mechanism of action involves the inhibition of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[3][4] By reducing the production of glucosylceramide, Eliglustat effectively lowers the accumulation of downstream glycosphingolipids that are pathogenic in several LSDs beyond Gaucher disease. This document focuses on its application in preclinical models of Fabry disease and Sandhoff disease.
Mechanism of Action: Substrate Reduction Therapy
Eliglustat acts as a potent and specific inhibitor of glucosylceramide synthase, an enzyme located in the Golgi apparatus.[3][4] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is the precursor for a wide range of complex glycosphingolipids, including globotriaosylceramide (Gb3) and ganglioside GM2, which accumulate in Fabry disease and Sandhoff disease, respectively. By inhibiting this initial step, Eliglustat reduces the overall burden of these accumulating substrates, thereby alleviating the cellular pathology associated with these disorders.[3][5]
Caption: Mechanism of action of this compound.
Application in a Fabry Disease Mouse Model
Fabry disease is an X-linked LSD caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[6] Preclinical studies in an α-galactosidase A knockout mouse model have demonstrated the efficacy of Eliglustat in reducing Gb3 accumulation in various tissues.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating Eliglustat in a Fabry disease mouse model.
Table 1: Effect of Eliglustat on Tissue Globotriaosylceramide (Gb3) Levels in Fabry Mice
| Tissue | Treatment Group | Gb3 Level (µg/g wet tissue) | Percent Reduction vs. Untreated | Reference |
| Kidney | Wild-type | < 10 | - | [7] |
| Fabry Untreated | ~150 | - | [7] | |
| Fabry + Eliglustat | ~75 | ~50% | [7] | |
| Heart | Wild-type | < 10 | - | [7] |
| Fabry Untreated | ~100 | - | [7] | |
| Fabry + Eliglustat | ~60 | ~40% | [7] | |
| Liver | Wild-type | < 10 | - | [7] |
| Fabry Untreated | ~200 | - | [7] | |
| Fabry + Eliglustat | ~100 | ~50% | [7] | |
| Spleen | Wild-type | < 10 | - | [7] |
| Fabry Untreated | ~50 | - | [7] | |
| Fabry + Eliglustat | ~30 | ~40% | [7] |
Table 2: Comparison of Eliglustat (SRT), Enzyme Replacement Therapy (ERT), and Combination Therapy on Tissue Gb3 Levels in Fabry Mice
| Tissue | Treatment Group | Percent Gb3 Reduction vs. Untreated | Reference |
| Kidney | ERT | Less effective than SRT | [6][7] |
| SRT (Eliglustat) | More effective than ERT | [6][7] | |
| Combination (ERT + SRT) | Most effective | [6][7] | |
| Heart | ERT | More efficacious than SRT | [6][7] |
| SRT (Eliglustat) | Less efficacious than ERT | [6][7] | |
| Combination (ERT + SRT) | Most effective | [6][7] | |
| Liver | ERT | More efficacious than SRT | [6][7] |
| SRT (Eliglustat) | Less efficacious than ERT | [6][7] | |
| Combination (ERT + SRT) | Most effective | [6][7] |
Experimental Protocols
Caption: Workflow for Eliglustat administration.
Objective: To administer this compound to Fabry mice to assess its effect on substrate reduction.
Materials:
-
α-galactosidase A knockout (Fabry) mice
-
This compound
-
Standard rodent chow
-
Metabolic cages (for urine collection)
Procedure:
-
Animal Model: Utilize α-galactosidase A knockout mice, a well-established model for Fabry disease.[7]
-
Drug Formulation: Incorporate this compound into the standard rodent chow at a specified concentration (e.g., 300 mg/kg/day).[7]
-
Treatment Initiation: Begin treatment in Fabry mice at a designated age (e.g., 5 weeks) to assess the impact on the progression of substrate accumulation.[7]
-
Administration: Provide the medicated chow to the mice ad libitum throughout the study period.
-
Monitoring: Regularly monitor the health, body weight, and food consumption of the animals to ensure proper dosing and to identify any potential adverse effects.
-
Urine Collection: House mice in metabolic cages for 24-hour periods to collect urine for Gb3 analysis.[7]
Caption: Workflow for Gb3 quantification in tissues.
Objective: To accurately measure the concentration of Gb3 in various tissues from treated and untreated Fabry mice.
Materials:
-
Collected tissue samples
-
Homogenization buffer
-
Chloroform and methanol
-
Internal standards for mass spectrometry
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Tissue Homogenization: Homogenize a known weight of each tissue sample in an appropriate buffer.
-
Lipid Extraction: Perform a lipid extraction using a mixture of chloroform and methanol to isolate the lipid fraction containing Gb3.
-
Purification: Purify the glycosphingolipid fraction from the total lipid extract, for example, by using solid-phase extraction columns.
-
LC-MS/MS Analysis: Quantify the amount of Gb3 in each sample using a validated LC-MS/MS method.[6] Utilize internal standards to ensure accurate quantification.
-
Data Analysis: Express the results as micrograms of Gb3 per gram of wet tissue weight.
Objective: To visually assess the extent of Gb3 accumulation and any associated cellular pathology in the kidneys of Fabry mice.
Materials:
-
Kidney tissue samples
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Periodic acid-Schiff (PAS) staining reagents
-
Microscope
Procedure:
-
Tissue Fixation: Fix kidney tissue samples in 10% neutral buffered formalin immediately after collection.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols and embed them in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
PAS Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Treat with periodic acid to oxidize carbohydrates.
-
Stain with Schiff reagent to visualize glycogen and other carbohydrates (magenta).
-
Counterstain with hematoxylin.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for signs of cellular vacuolization (indicative of lipid storage), glomerulosclerosis, and interstitial fibrosis.
Objective: To evaluate the functional impact of Eliglustat treatment on the peripheral neuropathy associated with Fabry disease.
Materials:
-
Fabry mice
-
Hot plate apparatus
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room and the hot plate apparatus before the experiment.
-
Hot Plate Test:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).[7]
-
Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping).
-
Impose a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies between untreated Fabry mice, Eliglustat-treated Fabry mice, and wild-type control mice. A delay in the loss of a nociceptive response in treated mice suggests a therapeutic benefit.[7]
Application in a Sandhoff Disease Mouse Model
Sandhoff disease is a GM2 gangliosidosis caused by a deficiency of the enzymes β-hexosaminidase A and B, leading to the accumulation of GM2 ganglioside and other glycosphingolipids, particularly in the brain. Due to its poor penetration of the blood-brain barrier, Eliglustat is not expected to be effective for the neurological manifestations of Sandhoff disease.[1] However, it has been evaluated in a mouse model of Sandhoff disease to assess its effects on visceral organs.[1]
Quantitative Data Summary
Table 3: Effect of Eliglustat on GM2 Ganglioside Levels in the Liver of Sandhoff Mice
| Treatment Group | Percent GM2 Reduction vs. Untreated | Reference |
| Sandhoff + Eliglustat | 40-60% | [1] |
Note: In the same study, Eliglustat had no impact on brain glycosphingolipid levels, as expected due to its inability to cross the blood-brain barrier.[1]
Conclusion
This compound demonstrates significant efficacy as a substrate reduction therapy in a preclinical mouse model of Fabry disease, reducing the accumulation of the pathogenic substrate Gb3 in visceral organs.[7] The provided protocols offer a framework for researchers to further investigate the potential of Eliglustat and other glucosylceramide synthase inhibitors in Fabry disease and other non-Gaucher LSDs. While Eliglustat's utility in neuronopathic LSDs like Sandhoff disease is limited by its poor CNS penetration, it can still serve as a valuable tool to study the effects of substrate reduction in peripheral tissues.[1] Future research may focus on the development of brain-penetrant analogs of Eliglustat for the treatment of the neurological manifestations of these devastating disorders.
References
- 1. Iminosugar-Based Inhibitors of Glucosylceramide Synthase Increase Brain Glycosphingolipids and Survival in a Mouse Model of Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 5. mmpc.org [mmpc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Miglustat therapy in juvenile Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Glucosylceramide Level Changes Following Eliglustat Tartrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase).[1][2] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GL-1), and its deacylated form, glucosylsphingosine, within the lysosomes of macrophages, leading to the formation of "Gaucher cells".[1][3] These lipid-engorged cells infiltrate various organs, primarily the spleen, liver, and bone marrow, resulting in a multisystemic disease with manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[1][4]
Eliglustat tartrate (brand name: Cerdelga®) is an oral substrate reduction therapy (SRT) for the treatment of Gaucher disease type 1.[5][6] It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[1][5][7] By partially inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide production to a level that can be managed by the residual deficient β-glucosidase activity, thereby restoring a better balance between substrate synthesis and degradation.[5][8] This mechanism of action leads to a reduction in the accumulation of glucosylceramide and a subsequent amelioration of the clinical manifestations of Gaucher disease.[1][5]
These application notes provide a summary of the quantitative changes in glucosylceramide levels observed in clinical trials following Eliglustat treatment and present a detailed protocol for the quantification of glucosylceramide in plasma samples.
Mechanism of Action of this compound
Eliglustat acts on the upstream pathway of glucosylceramide accumulation. By inhibiting glucosylceramide synthase, it reduces the biosynthesis of glucosylceramide, the primary accumulating substrate in Gaucher disease.[1][5]
Caption: Mechanism of action of this compound in reducing glucosylceramide levels.
Quantitative Changes in Glucosylceramide and Other Biomarkers
Clinical trials have demonstrated significant reductions in plasma glucosylceramide and other key biomarkers of Gaucher disease following treatment with Eliglustat. The data below summarizes the mean or median percentage changes from baseline observed in treatment-naïve adult patients with Gaucher disease type 1.
| Biomarker | Trial | Treatment Duration | Number of Patients (n) | Baseline Level (Median/Mean) | Post-Treatment Level (Median/Mean) | Percentage Reduction | Citation |
| Glucosylceramide | ENGAGE | 4.5 years | 11 | 11.5 µg/mL | 2.4 µg/mL | 79% | [3][9] |
| Phase 2 | 8 years | - | Elevated | Low-normal range | 80% | [10] | |
| Phase 2 | 4 years | - | Elevated | Normalized | - | [11] | |
| Glucosylsphingosine | ENGAGE | 4.5 years | 10 | 518.5 ng/mL | 72.1 ng/mL | 84% | [3][9] |
| Phase 2 | 8 years | - | Highly elevated | - | 92% | [10] | |
| Chitotriosidase | ENGAGE | 4.5 years | 11 | 13,394 nmol/h/mL | 2,312 nmol/h/mL | 82% | [3][9] |
| Phase 2 | 8 years | - | Highly elevated | - | 91% | [10] | |
| CCL18 | Phase 2 | 8 years | - | Highly elevated | - | 87% | [10] |
Note: Baseline and post-treatment levels are presented as median or mean values as reported in the cited studies. The number of patients (n) reflects those with available data at the specified time point.
Experimental Protocol: Quantification of Glucosylceramide in Human Plasma
This section provides a representative protocol for the quantification of glucosylceramide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methodologies for sphingolipid analysis.[12][13][14][15]
Experimental Workflow Overview
Caption: General workflow for quantifying glucosylceramide in plasma.
Materials and Reagents
-
Human plasma samples (collected in EDTA or citrate tubes)
-
Glucosylceramide (d18:1/18:0) standard
-
Internal Standard (IS): d5-Glucosylceramide (d18:1/18:0-d5) or a suitable structural analog
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge capable of holding 96-well plates
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., Shimadzu Prominence HPLC with Sciex 4000QTRAP MS)[15]
-
HILIC column (e.g., XBridge™ HILIC, 3.5 µm, 2.1 x 50 mm)[12]
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
In a 96-well plate, add 50 µL of each plasma sample, standard, and quality control (QC) sample to individual wells.
-
Prepare a standard curve using delipidized human plasma to avoid interference from endogenous glucosylceramide.[12][16] Spike known concentrations of the glucosylceramide standard into the delipidized plasma.
-
Add the internal standard solution to each well (except for blank samples).
Lipid Extraction
-
To each well containing the sample, add a solution of chloroform:methanol (2:1, v/v) containing the internal standard.[12]
-
Seal the plate and vortex for approximately 3 minutes.
-
Centrifuge the plate to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
Solid Phase Extraction (Optional, for increased purity)
-
Reconstitute the dried extract in chloroform.
-
Load the reconstituted extract onto a C18 solid-phase extraction cartridge.
-
Wash the cartridge with chloroform to remove non-polar lipids.
-
Elute the glucosylceramide with an acetone:methanol solution (e.g., 9:1, v/v).[12]
-
Dry the eluent under nitrogen.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for glucosylceramide and the internal standard. For example, for C8-Glucosylceramide, the transition m/z 588.6 → 264.4 has been used.[14][17] The exact transitions will depend on the specific glucosylceramide species being quantified and the internal standard used.
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte (glucosylceramide) and the internal standard in each sample using the instrument's software.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratio against the known concentrations of the glucosylceramide standards.
-
Determine the concentration of glucosylceramide in the unknown plasma samples by interpolating their peak area ratios from the standard curve.
-
The final concentration is reported in µg/mL or µmol/L.
Conclusion
This compound therapy leads to a significant and sustained reduction in plasma glucosylceramide levels in patients with Gaucher disease type 1. The quantification of glucosylceramide is a critical biomarker for assessing the therapeutic efficacy of Eliglustat and for monitoring patient response to treatment. The provided LC-MS/MS protocol offers a robust and sensitive method for accurately measuring glucosylceramide concentrations in plasma, enabling researchers and clinicians to effectively track the biochemical response to this substrate reduction therapy.
References
- 1. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 2. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of human plasma glucosylceramide assay sensitivity using delipidized plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution Studies of Radiolabeled Eliglustat Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat tartrate, marketed as Cerdelga®, is a substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Eliglustat reduces the accumulation of glucosylceramide in lysosomes, thereby alleviating the cellular pathology of Gaucher disease.[1][2] Understanding the in vivo biodistribution of Eliglustat is crucial for assessing its pharmacological profile, including target engagement and potential off-target accumulation.
These application notes provide a framework for conducting biodistribution studies using radiolabeled this compound in preclinical animal models. The protocols described are based on established methodologies for studying the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled small molecules.
Mechanism of Action of Eliglustat
Eliglustat targets glucosylceramide synthase, a key enzyme in the glycosphingolipid synthesis pathway. In Gaucher disease, a deficiency in the enzyme β-glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within lysosomes. Eliglustat reduces the influx of this substrate, allowing the residual enzymatic activity to clear the accumulated lipid.[3][4]
Mechanism of action of this compound.
Quantitative Data from In Vivo Studies
While specific %ID/g (percent injected dose per gram) data for radiolabeled this compound is not extensively available in the public domain, preclinical studies have provided qualitative and excretion data. Absorption, distribution, metabolism, and excretion studies with a radiolabeled form of the drug confirmed its oral bioavailability.[5] Following a single oral dose of radiolabeled Eliglustat, the majority of radioactivity is recovered in the feces (51.4%) and urine (41.8%), primarily as metabolites.[2][6]
High concentrations of the drug were observed in the kidney, liver, and adrenal gland, with very little radioactivity detected in the brain, suggesting poor penetration of the blood-brain barrier.[5]
The following table presents a hypothetical biodistribution dataset for a radiolabeled small molecule with properties similar to this compound after oral administration in rats. This data is for illustrative purposes to guide researchers in presenting their own findings.
Table 1: Hypothetical Biodistribution of [¹⁴C]this compound in Sprague-Dawley Rats (%ID/g ± SD)
| Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Liver | 12.5 ± 2.1 | 8.2 ± 1.5 | 1.5 ± 0.4 |
| Kidneys | 9.8 ± 1.8 | 6.5 ± 1.1 | 1.1 ± 0.3 |
| Spleen | 2.1 ± 0.5 | 3.5 ± 0.7 | 0.8 ± 0.2 |
| Lungs | 3.0 ± 0.6 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| Heart | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.2 ± 0.08 |
| Brain | 0.1 ± 0.05 | < 0.1 | < 0.05 |
| Adipose Tissue | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.04 |
| Bone (Femur) | 0.6 ± 0.2 | 1.0 ± 0.3 | 0.5 ± 0.1 |
Note: This table is a representative example and does not reflect actual experimental data for this compound.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Carbon-14
This protocol describes a conceptual method for labeling this compound with Carbon-14 ([¹⁴C]), a common isotope for ADME studies due to its long half-life, allowing for tracking over extended periods. The synthesis would typically involve incorporating a [¹⁴C]-labeled precursor at a late stage in the synthetic route of Eliglustat.
Materials:
-
Eliglustat precursor molecule
-
[¹⁴C]-labeled reactant (e.g., [¹⁴C]methyl iodide or other suitable labeled synthon)
-
Reaction solvents (e.g., DMF, THF)
-
Reagents for the specific chemical transformation
-
HPLC system with a radiodetector for purification and analysis
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Synthesis: The specific synthetic step for incorporating the radiolabel will depend on the chosen precursor and labeled reactant. This is a highly specialized process typically performed in a certified radiochemistry laboratory.
-
Purification: The crude reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array (PDA) and a radiodetector. Fractions corresponding to the radiolabeled Eliglustat peak are collected.
-
Quality Control:
-
Radiochemical Purity: The purity of the final product is assessed by radio-HPLC. A purity of >98% is generally required for in vivo studies.
-
Specific Activity: The specific activity (e.g., in mCi/mmol) is determined by quantifying the mass of the compound (via UV detector calibration curve) and its radioactivity (via LSC).
-
Structural Confirmation: The identity of the radiolabeled compound is confirmed by co-elution with a non-radiolabeled reference standard of this compound on HPLC.
-
Workflow for radiolabeling of Eliglustat.
Protocol 2: In Vivo Biodistribution Study in Rats
This protocol outlines a typical procedure for assessing the tissue distribution of [¹⁴C]this compound in rats following oral administration.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Animals should be acclimatized for at least one week before the experiment.
-
Animals are fasted overnight before dosing but have free access to water.
Dosing:
-
Formulation: Prepare a dosing solution of [¹⁴C]this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The final concentration should be calculated to deliver the target dose (e.g., 10 mg/kg) and radioactivity (e.g., 50 µCi/kg) in a volume of 5-10 mL/kg.
-
Administration: Administer the formulation to the rats via oral gavage. Record the exact time of dosing and the volume administered.
Sample Collection:
-
Time Points: Euthanize groups of animals (n=4 per time point) at predefined time points (e.g., 1, 4, 8, 24, and 48 hours) post-dose.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Tissue Dissection: Dissect, rinse, blot dry, and weigh major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, fat, bone).
-
Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces throughout the study period.
Sample Processing and Analysis:
-
Tissue Homogenization: Homogenize tissue samples.
-
Combustion/Solubilization: For solid tissues, use a sample oxidizer to combust the sample and trap the resulting ¹⁴CO₂. For plasma and urine, mix directly with scintillation cocktail.
-
Radioactivity Measurement: Quantify the radioactivity in all samples using a Liquid Scintillation Counter (LSC).
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue as disintegrations per minute per gram (DPM/g).
-
Convert DPM/g to µCi/g or Bq/g.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate the total percentage of the dose recovered in urine and feces.
-
Experimental workflow for a biodistribution study.
Conclusion
The use of radiolabeled this compound is an essential tool in preclinical drug development to understand its ADME profile. While specific, detailed public data is limited, the established protocols for radiolabeling and in vivo biodistribution studies of small molecules provide a robust framework for researchers. These studies confirm the systemic exposure of Eliglustat after oral administration and its distribution to key organs like the liver and kidney, with limited exposure to the central nervous system. This information is critical for correlating pharmacokinetic profiles with pharmacodynamic effects and for assessing the overall safety and efficacy of the drug.
References
- 1. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal conditions to radiolabel (3H or 14C) aminosugar-containing glycosphingolipids by de-N-acetylation and re-N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Eliglustat Tartrate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of eliglustat tartrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in common preclinical species, and why are there conflicting reports?
A1: There are seemingly conflicting reports on the oral bioavailability of this compound. Some sources describe it as having "good" or "excellent" oral bioavailability, while others report it as low. This discrepancy can be attributed to the context and the basis of comparison.
-
Relatively Good Bioavailability: Compared to other first-generation substrate reduction therapies for Gaucher disease, this compound's oral absorption is considered favorable. Preclinical studies have reported oral bioavailability of approximately 39% in rats and 44% in dogs.[1]
-
Low Absolute Bioavailability: However, from a pharmaceutical development standpoint, its absolute bioavailability is considered low. An Australian Public Assessment Report noted bioavailability ranging from 0.8% to 12% in various preclinical species. This is primarily due to extensive first-pass metabolism in the liver.[2]
Therefore, it is crucial to consider the formulation and the specific preclinical model when interpreting bioavailability data.
Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of this compound are:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract. This can lead to dissolution rate-limited absorption.
-
Extensive First-Pass Metabolism: Eliglustat is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP3A4, in the liver and potentially in the intestine.[1][3][4] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Eliglustat is a substrate of the P-gp efflux transporter.[1][3] P-gp is present in the apical membrane of intestinal enterocytes and actively pumps the drug back into the GI lumen, thereby reducing its net absorption.
Q3: How can the formulation of this compound be optimized to improve its oral bioavailability in animal studies?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and P-gp efflux:
-
Particle Size Reduction: Decreasing the particle size of the drug substance to the micro- or nano-scale increases the surface area for dissolution, which can enhance the dissolution rate and subsequent absorption.[5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and maintain a supersaturated state in the GI tract.[6][7][8] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like eliglustat. These systems form fine oil-in-water emulsions in the GI tract, which can enhance absorption through various mechanisms, including bypassing the dissolution step and inhibiting P-gp.[9][10]
-
Use of P-gp Inhibitors: Incorporating excipients with known P-gp inhibitory activity into the formulation can block the efflux of this compound back into the intestinal lumen.[9][10][11][12][13] Examples of such excipients include polysorbates (e.g., Tween 80), tocopheryl polyethylene glycol succinate (TPGS), and Cremophor EL.
Q4: Are there specific animal models that are more suitable for studying the oral bioavailability of this compound?
A4: The choice of animal model can influence the outcome of bioavailability studies.
-
Sprague-Dawley rats and Beagle dogs are commonly used species for pharmacokinetic studies of this compound.[1]
-
For efficacy studies related to Gaucher disease, the D409V/null mouse model , which mimics the disease, has been employed to assess the in vivo effects of orally administered eliglustat.[1] It is important to note that the standard gba knockout mouse is not suitable for these studies due to early mortality.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Rodent Studies
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Reduce Particle Size: Micronize or nano-size the this compound powder before formulation. 2. Formulate as a Solution: If possible, dissolve this compound in a suitable vehicle. A co-solvent system (e.g., PEG 400, propylene glycol, ethanol) may be necessary. Conduct solubility screening in various pharmaceutically acceptable vehicles. 3. Prepare a Solid Dispersion: Formulate a solid dispersion with a hydrophilic carrier to enhance the dissolution rate. |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | 1. Co-administer with a P-gp Inhibitor: While not ideal for a final formulation, co-administration with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in a pilot study can help determine the extent of P-gp involvement. 2. Incorporate P-gp Inhibiting Excipients: Reformulate using excipients with P-gp inhibitory properties such as TPGS, Cremophor EL, or Polysorbate 80.[11][12][13] |
| High first-pass metabolism (CYP2D6 and CYP3A4). | 1. Consider the Animal Species: Different species have varying levels of CYP enzyme activity. Be aware of the specific CYP expression in the chosen animal model. 2. Inhibit Metabolism (for mechanistic understanding): In exploratory studies, co-administration with CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) can help elucidate the contribution of first-pass metabolism to low bioavailability.[3] |
| Improper oral gavage technique. | 1. Ensure Proper Training: All personnel should be thoroughly trained in oral gavage techniques to prevent accidental administration into the lungs or esophagus irritation. 2. Use Appropriate Gavage Needles: Use ball-tipped, flexible gavage needles of the correct size for the animal. 3. Administer Slowly: Administer the formulation slowly to prevent regurgitation. |
| Inhomogeneous formulation. | 1. Ensure Uniform Suspension: If using a suspension, ensure it is uniformly mixed (e.g., by vortexing or sonicating) immediately before each administration. 2. Maintain Stability: Assess the physical stability of the formulation over the duration of the study. |
Problem 2: High Inter-Individual Variability in Pharmacokinetic Parameters
| Possible Cause | Troubleshooting Steps |
| Differences in food intake affecting absorption. | 1. Standardize Feeding Schedule: Fast animals overnight before dosing, ensuring free access to water. Provide food at a standardized time post-dosing. |
| Genetic variability in CYP2D6 expression. | 1. Use Genotyped Animals: If significant variability persists and is suspected to be due to metabolic differences, consider using animals genotyped for relevant CYP enzymes, although this is more common in later-stage development. |
| Inconsistent dosing volume or concentration. | 1. Accurate Dosing: Ensure accurate weighing of animals and precise calculation of dosing volumes. Calibrate all pipettes and syringes. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from preclinical studies.
| Species | Dose | Route | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Reference |
| Rat | 10 mg/kg | Oral | 39 | Data not available | ~2.3 | [1] |
| Dog | Not specified | Oral | 44 | Data not available | Data not available | [1] |
| Rat | 10 mg/kg | Oral | Not reported | ~150 | ~1.5 | [14] |
| Human (EMs) | 84 mg BID | Oral | ~4.17 | Data not available | 1.5 - 2 | [2] |
| Human (PMs) | 84 mg QD | Oral | ~78.4 (predicted) | Data not available | 3 | [2] |
*EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6. Data in humans is provided for context.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of an this compound Formulation in Sprague-Dawley Rats
1. Objective: To determine the pharmacokinetic profile of an this compound formulation after a single oral administration to Sprague-Dawley rats.
2. Materials:
-
This compound
-
Formulation vehicle (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in water, or a lipid-based formulation)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
3. Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the study with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume). Ensure the formulation is homogeneous.
-
Dosing:
-
Weigh each rat accurately on the morning of the study.
-
Calculate the required dosing volume for each animal.
-
Administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-150 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
4. Bioanalysis (LC-MS/MS Method): [14][15]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add an internal standard (e.g., bosutinib).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Eliglustat: m/z 405.4 → 84.1.
-
5. Pharmacokinetic Analysis:
-
Calculate the plasma concentration of this compound at each time point using a standard curve.
-
Determine the following pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin): Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
-
If an intravenous study is also conducted, calculate the absolute oral bioavailability (F%) as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
References
- 1. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolizing profile of the cytochrome pathway CYP2D6, CYP3A4 and the ABCB 1 transporter in Spanish patients affected by Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Eliglustat tartrate in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eliglustat tartrate in in vitro settings. Our aim is to help you address common challenges and achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, Eliglustat reduces the production of glucosylceramide (GlcCer) from ceramide and UDP-glucose.[1][3][4] This substrate reduction approach is the basis for its therapeutic effect in Gaucher disease type 1.[1][3][4]
Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for metabolizing Eliglustat in vitro?
A2: Eliglustat is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6, and to a lesser extent, CYP3A4.[2][5][6][7] The significant role of CYP2D6 means that an individual's metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid) is a critical determinant of the drug's pharmacokinetics.[3]
Q3: What are the typical IC50 values for this compound against glucosylceramide synthase?
A3: The in vitro IC50 of Eliglustat against glucosylceramide synthase is approximately 24 nM.[1][8][9] However, this value can vary depending on the experimental system, such as whether intact cells or cell homogenates are used. For example, in MDCK cell homogenates, the IC50 has been reported to be around 115 nM, while in intact MDCK cells, it is closer to 20 nM, which is attributed to the high lipophilicity of the compound allowing it to concentrate within cells.[10][11]
Q4: Does this compound inhibit other enzymes besides glucosylceramide synthase?
A4: this compound is highly specific for glucosylceramide synthase.[10][11] In vitro studies have shown that it has limited to no inhibitory activity against a variety of other glycosidases, including β-glucosidase I and II, lysosomal glucocerebrosidase, and non-lysosomal glycosylceramidase at concentrations significantly higher than its GCS IC50.[9][10] Additionally, no significant inhibition of sucrase or maltase has been observed.[10][11]
Q5: Can this compound act as an inhibitor of CYP enzymes?
A5: Yes, in vitro studies have demonstrated that Eliglustat can act as both a competitive and time-dependent inhibitor of CYP2D6.[5] This is an important consideration for potential drug-drug interactions when co-administering Eliglustat with other drugs that are substrates for CYP2D6.
Troubleshooting Inconsistent Results
Glucosylceramide Synthase (GCS) Inhibition Assays
Problem: High variability in IC50 values for GCS inhibition.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell State | Ensure consistent cell passage number, as high passage numbers can alter cellular characteristics and enzyme expression.[12] Maintain consistent cell density at the time of treatment, as this can influence cellular metabolism and drug response.[7][13] |
| Compound Solubility Issues | Eliglustat is lipophilic. Ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in assay media.[10] Visually inspect for precipitation. Consider performing a kinetic solubility assay in your specific cell culture medium.[4] |
| Interaction with Serum Proteins | If using serum-containing media, be aware that lipophilic compounds can bind to serum proteins, reducing the free concentration available to interact with the cells.[14][15] Consider reducing serum concentration or using serum-free media if appropriate for your cell line. |
| Assay Reagent Variability | Use fresh, high-quality reagents. Thaw all components completely and mix gently before use.[16] Prepare a master mix for reagents to minimize pipetting errors.[16] |
| Incorrect Incubation Times/Temperatures | Strictly adhere to the optimized incubation times and temperatures as specified in your protocol.[16] |
CYP2D6 Metabolism and Inhibition Assays
Problem: Low or inconsistent CYP2D6 metabolic activity in human liver microsomes (HLMs).
| Potential Cause | Troubleshooting Steps |
| Poor HLM Quality/Storage | Use high-quality, reputable HLMs. Store them at -80°C and avoid repeated freeze-thaw cycles. |
| Inadequate Cofactors | Ensure the NADPH regenerating system is fresh and prepared correctly. Keep it on ice during use.[3] |
| Inhibitory Contaminants | Be mindful of contaminants in your sample or buffers that could inhibit CYP2D6 activity (e.g., high concentrations of solvents like DMSO).[17] |
| Incorrect Incubation Conditions | Optimize protein concentration and incubation time to ensure the reaction is in the linear range.[17] |
Cell-Based Assays (General)
Problem: Unexpected cytotoxicity or poor cell health.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Always include a solvent control (e.g., DMSO) at the same final concentration as your experimental wells.[4] Most cell lines tolerate DMSO up to 0.5%, but sensitive lines may require lower concentrations.[4] |
| Compound-Induced Cytotoxicity | Perform a dose-response curve to determine the IC50 for cytotoxicity and identify a non-toxic working concentration for your experiments.[4] |
| Cell Culture Contamination | Regularly check for microbial contamination (bacteria, yeast, mycoplasma).[10] If contamination is suspected, discard the culture and start with a fresh, sterile stock.[10] |
| Inappropriate Assay for Cell Viability | The choice of viability assay (e.g., MTT, MTS, ATP-based) can influence results.[17] Ensure the chosen assay is not affected by the chemical properties of Eliglustat. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay System | IC50 Value | Reference |
| Glucosylceramide Synthase | Intact K562 cells | ~24 nM | [9] |
| Glucosylceramide Synthase | Intact MDCK cells | 20 nM | [10] |
| Glucosylceramide Synthase | MDCK cell homogenates | 115 nM | [10] |
| β-glucosidase I and II | - | > 2500 µM | [10] |
| Lysosomal glucocerebrosidase | - | > 2500 µM | [10] |
| Non-lysosomal glycosylceramidase | - | 1600 µM | [10] |
Experimental Protocols
Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay using NBD-Ceramide
This protocol describes a method for determining the inhibitory potential of this compound on GCS activity in a cell-based assay using a fluorescent ceramide substrate.
Materials:
-
Cell line expressing GCS (e.g., K562, MDCK)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
NBD C6-ceramide
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Substrate Addition: Add NBD C6-ceramide to each well to a final concentration of approximately 5 µM.
-
Substrate Incubation: Incubate the cells with the fluorescent substrate for 1-2 hours at 37°C.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Perform a lipid extraction using a chloroform/methanol mixture to separate the lipid products.[18]
-
HPLC Analysis: Analyze the extracted lipids using an HPLC system with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product from the unreacted NBD C6-ceramide.[10][19]
-
Data Analysis: Calculate the percent inhibition of GCS activity at each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol outlines a method to assess the inhibitory effect of this compound on CYP2D6 activity using a fluorometric assay.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP2D6 substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent metabolite)
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the CYP2D6 substrate, this compound (serial dilutions), and a known CYP2D6 inhibitor (e.g., quinidine) as a positive control in potassium phosphate buffer.
-
Incubation Mixture: In the wells of the microplate, add HLMs, potassium phosphate buffer, and the different concentrations of this compound or controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Substrate Addition: Immediately add the CYP2D6 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for the optimized reaction time (e.g., 30-60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or trichloroacetic acid).
-
Fluorescence Measurement: Read the fluorescence of the formed metabolite using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of CYP2D6 activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting sphingolipid metabolism in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of cytochrome P450 isozyme transcripts and activities in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 13. researchgate.net [researchgate.net]
- 14. forum.graphviz.org [forum.graphviz.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 19. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Optimizing Eliglustat Tartrate Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eliglustat tartrate. The information is designed to assist in optimizing experimental design and overcoming common challenges encountered in cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, Eliglustat reduces the levels of glucosylceramide and downstream glycosphingolipids.[1][2] This mechanism is utilized in the treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][3] In a research context, this allows for the investigation of the roles of glycosphingolipids in various cellular processes.
Q2: What is a typical starting concentration for in vitro experiments?
A typical starting concentration for in vitro experiments can be guided by the half-maximal inhibitory concentration (IC50) observed in various cell lines. For instance, the IC50 for GCS inhibition in intact MDCK cells is approximately 20 nM, while in K562 and B16/F10 cells, the IC50 for reducing cell surface gangliosides is around 24-29 nM.[4][5] A common starting range for dose-response experiments is 0.1 to 10 µM. However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in organic solvents like DMSO and ethanol.[6][7] For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal dosage for a new cell line?
Determining the optimal dosage requires a systematic approach. A recommended workflow includes:
-
Dose-response curve: Treat the cells with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) for a specific duration (e.g., 24, 48, 72 hours).
-
Cell viability assay: Use an appropriate method like MTT, MTS, or a live/dead cell stain to assess the effect on cell viability and determine the IC50 for cytotoxicity.
-
Target engagement assay: Measure the levels of glucosylceramide or downstream glycosphingolipids to confirm that the drug is inhibiting its target at non-toxic concentrations.
-
Functional assays: Evaluate the effect of the drug on the specific cellular process you are investigating (e.g., apoptosis, autophagy, signaling pathways).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | - Cell line may be resistant or express low levels of GCS.- Incorrect dosage calculation or dilution.- Degradation of the compound. | - Confirm GCS expression in your cell line via Western blot or qPCR.- Perform a dose-response experiment with a wider concentration range.- Verify all calculations and ensure proper dilution of the stock solution.- Use a fresh aliquot of this compound stock solution. |
| High levels of cell death, even at low concentrations | - The cell line is highly sensitive to GCS inhibition.- Off-target effects at higher concentrations.- Solvent (e.g., DMSO) toxicity. | - Lower the concentration range in your dose-response experiments.- Reduce the treatment duration.- Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and include a vehicle-only control. |
| Precipitation of the compound in the culture medium | - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium. | - Prepare the final dilution in pre-warmed medium and mix thoroughly.- First, dissolve the compound in a small amount of ethanol before diluting with the aqueous buffer of choice.[8]- Consider using a lower serum concentration if compatible with your cell line. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Contamination of cell cultures. | - Ensure consistent cell seeding density for all experiments.- Strictly adhere to the established incubation times.- Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference(s) |
| MDCK (intact cells) | Glucosylceramide Synthase Inhibition | 20 nM | [2] |
| MDCK (cell homogenates) | Glucosylceramide Synthase Inhibition | 115 nM | [2] |
| K562 | Reduction of cell surface GM1 | 24 nM (range 14-34 nM) | [4][5] |
| B16/F10 | Reduction of cell surface GM3 | 29 nM (range 12-48 nM) | [4] |
| Human K562 cells or A375 cell-derived microsomes | Glucosylceramide Synthase (GCS) inhibition | 10 ng/mL | [8] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a specific cell line.
Materials:
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Cellular Glucosylceramide Levels
This protocol provides a general workflow for measuring the intracellular levels of glucosylceramide to confirm the inhibitory activity of this compound. This typically requires specialized equipment like HPLC or mass spectrometry.[8][9][10][11][12]
Materials:
-
Cell line of interest
-
This compound
-
6-well cell culture plates
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards for mass spectrometry
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (and a vehicle control) for the desired duration.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method.
-
Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify glucosylceramide and other relevant sphingolipids.[8][9][10][12]
-
Data Analysis: Normalize the glucosylceramide levels to an internal standard and/or total protein or lipid content. Compare the levels in treated cells to the vehicle control to determine the extent of inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 2. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modulating glycosphingolipid metabolism and autophagy improves outcomes in pre-clinical models of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Identifying and mitigating potential Eliglustat tartrate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential degradation products of Eliglustat tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound identified during forced degradation studies?
Forced degradation studies have identified two primary degradation products of this compound:
-
DP-1: cis-diastereoisomer of Eliglustat: This impurity is a stereoisomer of the active pharmaceutical ingredient (API).[1][2]
-
DP-2: N-Oxide impurity of Eliglustat: This product results from the oxidation of the nitrogen atom in the pyrrolidine ring of the Eliglustat molecule.[1][2]
Q2: Under what conditions does this compound degrade?
This compound shows significant degradation under the following stress conditions:
-
Acidic Conditions: Degradation is observed when exposed to acidic environments.[1][2]
-
Oxidative (Peroxide) Stress: The presence of oxidizing agents, such as hydrogen peroxide, leads to notable degradation.[1][2]
The drug substance is reported to be stable under basic, neutral, thermal, and photolytic stress conditions.[1][2]
Q3: How can the formation of this compound degradation products be mitigated?
While specific mitigation strategies for this compound are not extensively detailed in the public literature, general principles of pharmaceutical stability can be applied to minimize the formation of the cis-diastereoisomer and the N-oxide impurity.
For the cis-diastereoisomer:
-
Control of Synthesis: Employing stereospecific or stereoselective synthetic routes is crucial to minimize the formation of diastereomeric impurities from the outset.
-
Purification: Effective purification methods, such as crystallization or preparative chromatography, can be optimized to remove the cis-diastereoisomer from the final API.
-
pH Control: Since degradation is observed under acidic conditions, maintaining a neutral or near-neutral pH during manufacturing and in the final formulation can help prevent isomerization.
-
Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that acidic excipients do not promote isomerization over the shelf-life of the product.
For the N-Oxide Impurity:
-
Control of Oxidizing Agents: Minimize exposure to oxygen and other oxidizing agents during manufacturing and storage. This can be achieved by processing under an inert atmosphere (e.g., nitrogen) and using packaging with low oxygen permeability.
-
Use of Antioxidants: The inclusion of suitable antioxidants in the formulation can help to prevent oxidative degradation. The choice of antioxidant should be based on compatibility studies.
-
Storage Conditions: Store the drug substance and drug product in well-closed containers, protected from light and high temperatures, to minimize the potential for oxidative degradation.
-
Excipient Selection: Avoid excipients that contain reactive peroxides or are known to promote oxidation.
Q4: What analytical techniques are recommended for the identification and quantification of this compound and its degradation products?
A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is the primary technique for the separation and quantification of this compound and its degradation products.[1][2] For structural elucidation and confirmation of the degradation products, hyphenated techniques are employed:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements for the determination of elemental composition.[1][2]
-
Tandem Mass Spectrometry (MS/MS): Used to study the fragmentation patterns of the parent drug and its impurities, aiding in structural identification.
-
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms within the molecule.[1][2]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between Eliglustat and its cis-diastereoisomer
Possible Cause: Sub-optimal chromatographic conditions.
Troubleshooting Steps:
-
Column Selection:
-
Ensure you are using a high-resolution column, such as an Acquity BEH C18, 100 x 2.1 mm, 1.7 µm, which has been shown to be effective.[1][2]
-
If resolution is still inadequate, consider screening other C18 columns from different manufacturers or columns with alternative stationary phases (e.g., phenyl-hexyl).
-
-
Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Small adjustments can significantly impact selectivity for diastereomers.
-
Aqueous Phase pH: Adjust the pH of the aqueous mobile phase. Since the degradation is acid-catalyzed, a mobile phase with a pH in the neutral range may improve peak shape and resolution.
-
Buffer Concentration: Modify the concentration of the buffer salt (e.g., formate or acetate) to see if it affects the separation.
-
-
Gradient Profile Adjustment:
-
If using a gradient, decrease the slope of the gradient during the elution of the critical pair (Eliglustat and the cis-diastereoisomer) to improve resolution.
-
Consider converting to an isocratic elution if the retention times are relatively short.
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Optimize the column temperature. A lower temperature may enhance the separation of diastereomers.
-
Issue 2: Inconsistent Quantification of the N-Oxide Impurity
Possible Cause: Instability of the N-oxide in solution or during analysis.
Troubleshooting Steps:
-
Sample Preparation and Handling:
-
Solvent Selection: Prepare samples in a diluent that ensures the stability of the N-oxide. Avoid highly acidic or basic conditions. A mixture of water and an organic solvent like acetonitrile or methanol is often a good starting point.
-
Temperature: Keep sample solutions cool (e.g., in a refrigerated autosampler) to minimize any potential degradation.
-
Light Exposure: Protect samples from light, especially if photostability has not been exhaustively confirmed.
-
-
LC-MS Source Conditions:
-
N-oxides can sometimes be susceptible to in-source fragmentation or reduction.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature) to minimize in-source reactions. Use the mildest conditions that provide adequate signal intensity.
-
-
Standard Stability:
-
Ensure the stability of the reference standard for the N-oxide impurity in the chosen solvent and storage conditions. Prepare fresh standards regularly.
-
Issue 3: Appearance of Unknown Peaks in the Chromatogram
Possible Cause: Formation of new degradation products, impurities from starting materials or reagents, or excipient interactions.
Troubleshooting Steps:
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess the peak purity of the main component and known degradants. Co-eluting peaks may indicate the presence of a new impurity.
-
-
Mass-to-Charge Ratio (m/z) Determination:
-
If using an LC-MS system, determine the m/z of the unknown peak. This is a critical first step in its identification.
-
-
Forced Degradation Comparison:
-
Compare the chromatogram of the stability sample with those from the forced degradation studies. This can help to tentatively identify the class of the new impurity (e.g., hydrolytic, oxidative).
-
-
Blank Analysis:
-
Inject a blank (diluent) and a placebo (formulation without the API) to rule out impurities originating from the solvent or excipients.
-
-
Further Structural Elucidation:
-
If the unknown impurity is present at a significant level (above the identification threshold defined by ICH guidelines), isolation and characterization using techniques like preparative HPLC, HRMS, and NMR will be necessary.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observation |
| Acidic Hydrolysis | 1.0 N HCl | 60°C | 3 hours | Significant degradation |
| Basic Hydrolysis | 1.0 N NaOH | 60°C | 2 hours | Stable |
| Oxidative | 3% H₂O₂ | 60°C | 2 hours | Significant degradation |
| Thermal | Solid State | 60°C | 3 days | Stable |
| Photolytic | UV light at 254 nm | Ambient | 3 days | Stable |
Data synthesized from Puppala et al., 2020.[1]
Table 2: Validated UPLC Method Parameters for this compound and its Degradation Products
| Parameter | Value |
| Column | Acquity BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient | A gradient program is utilized |
| Column Temperature | Not specified in the provided abstract |
| Detection Wavelength | Not specified in the provided abstract |
| Run Time | 8.0 minutes |
Data synthesized from Puppala et al., 2020.[1][2]
Mandatory Visualizations
Caption: Degradation pathway of this compound under stress conditions.
Caption: A typical experimental workflow for forced degradation studies.
References
Addressing off-target effects of Eliglustat tartrate in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Eliglustat tartrate in cellular assays. The focus is on identifying and addressing potential off-target effects to ensure accurate experimental interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is responsible for the first step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[3][4] By inhibiting this enzyme, Eliglustat reduces the production of GlcCer and downstream glycosphingolipids.[2][5] This mechanism is known as substrate reduction therapy and is the basis for its use in treating Gaucher disease type 1.[1][5]
Q2: What are the known or potential off-target effects of this compound in a cellular context?
While considered highly specific for GCS, particularly when compared to other glycosidases, emerging evidence from cellular assays has identified significant off-target effects:[3]
-
Autophagy Inhibition: Eliglustat has been shown to function as an autophagy inhibitor.[6][7][8] It appears to block the final stage of autophagy by preventing autolysosomal degradation, leading to the accumulation of autophagic markers like LC3-II and the autophagy receptor p62/SQSTM1.[6] This mechanism is similar to the action of late-stage autophagy inhibitors like Bafilomycin A1 and Chloroquine.[6]
-
Ion Channel Modulation: Preclinical studies have indicated a potential effect on sodium channels, which could alter cellular electrophysiology.[3] In vitro data also suggested a potential for QT interval prolongation, a concern related to cardiac ion channels.[9]
-
TRAF3 Accumulation: As a consequence of inhibiting lysosomal degradation, Eliglustat can prevent the breakdown of certain proteins. For instance, it has been shown to block the degradation of TRAF3 (TNF receptor-associated factor 3) in osteoclast precursors.[6]
Q3: My cells show decreased proliferation and viability after treatment with Eliglustat. Is this an on-target or off-target effect?
This could be either, and careful validation is required.
-
Possible On-Target Effect: Glycosphingolipids are essential components of the plasma membrane and are involved in cell signaling, growth, and adhesion. Depleting cellular levels of these lipids by inhibiting GCS could legitimately lead to reduced cell proliferation or viability.
-
Possible Off-Target Effect: The inhibition of autophagy can be cytotoxic to cells, especially those under stress or with a high metabolic turnover.[6][7] Autophagy is a critical process for recycling cellular components and maintaining homeostasis; its disruption can trigger cell death.
To differentiate, you should perform a "rescue" experiment by supplementing the culture medium with the product of GCS, glucosylceramide. If the phenotype is reversed, the effect is likely on-target. If it persists, it is likely an off-target effect related to autophagy inhibition.
Q4: I am observing the accumulation of a specific protein in my assay. How can I determine if this is related to Eliglustat's effect on autophagy?
If you suspect that protein accumulation is due to the off-target autophagy effects of Eliglustat, you should perform the following validation steps:
-
Monitor Autophagy Markers: Use Western blotting to check the levels of LC3-II and p62/SQSTM1. An accumulation of both markers is a strong indicator that autophagic flux is being blocked.[6]
-
Use Control Compounds: Treat your cells with other known late-stage autophagy inhibitors (e.g., Bafilomycin A1, Chloroquine). If these compounds replicate the protein accumulation phenotype you observe with Eliglustat, it strongly suggests the effect is mediated through autophagy inhibition.[6]
Q5: How does Eliglustat's metabolism affect its use in cellular assays?
Eliglustat is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[5][10] This is critical if you are co-administering other compounds. A compound that inhibits CYP2D6 or CYP3A4 will increase the effective concentration of Eliglustat, while an inducer will decrease it.[1][10] Be aware of the metabolic properties of all compounds in your assay to avoid misinterpreting results due to unintended drug-drug interactions.
Section 2: Data Presentation & Visualizations
Tables
Table 1: Summary of this compound Concentrations and Effects in Cellular Assays
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| On-Target Effect | ||||
| IC₅₀ (GCS Inhibition) | Intact MDCK cells | 20 nM | Inhibition of glucosylceramide synthase | [3][11] |
| IC₅₀ (GCS Inhibition) | Human K562 cells | ~24 nM | Inhibition of glucosylceramide synthase | [2] |
| GlcCer Reduction | Neurons | 100 nM | Significant reduction in total GlcCer levels | [12] |
| Off-Target Effect | ||||
| Autophagy Inhibition | RAW264.7 cells | 50 µM | Accumulation of LC3-II and p62; blocked autophagic flux | [6] |
| Autophagy Inhibition | Primary Bone Marrow cells | 50 µM | Accumulation of LC3-II and p62 | [6] |
| TRAF3 Accumulation | RAW264.7 cells | Not specified | Increased TRAF3 protein levels | [6] |
Signaling Pathway & Workflow Diagrams
Caption: On-target pathway showing Eliglustat inhibiting GCS.
Caption: Off-target pathway showing Eliglustat inhibiting autophagy.
Caption: Workflow for differentiating on- and off-target effects.
Section 3: Experimental Protocols
Protocol 1: Western Blot for Autophagy Markers (LC3-II and p62/SQSTM1)
This protocol outlines the key steps to assess whether Eliglustat is inhibiting autophagic flux in your cell line.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with your desired concentrations of this compound.
-
Crucial Controls:
- Vehicle Control (e.g., DMSO).
- Positive Control for autophagy inhibition: Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 4-6 hours of the experiment.
- Optional: A nutrient starvation control (e.g., EBSS medium) to induce autophagy.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine protein concentration using a standard BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Run samples on a 12-15% SDS-PAGE gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C:
- Anti-LC3B (ensure it detects both forms).
- Anti-p62/SQSTM1.
- Anti-β-Actin or GAPDH (as a loading control).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Develop with an ECL substrate and image the blot.
5. Interpretation:
-
On-Target GCS Inhibition: Should not, by itself, alter LC3-II or p62 levels.
-
Off-Target Autophagy Inhibition: An increase in the LC3-II band intensity (or the LC3-II/LC3-I ratio) and an accumulation of p62 protein, similar to the Bafilomycin A1 control, indicates a block in autophagic flux.
Protocol 2: Conceptual Workflow for a "Rescue" Experiment
This experiment is designed to determine if an observed phenotype is due to the depletion of glucosylceramide.
1. Experimental Setup:
-
Group 1 (Vehicle Control): Cells treated with the vehicle (e.g., DMSO).
-
Group 2 (Eliglustat Only): Cells treated with the effective dose of this compound that produces your phenotype of interest.
-
Group 3 (Rescue Group): Cells co-treated with the same dose of this compound AND supplemented with exogenous glucosylceramide (GlcCer).
- Note: GlcCer is lipid-soluble. It may need to be complexed with BSA or delivered in a suitable solvent. Titrate the GlcCer concentration to find one that effectively rescues the on-target lipid depletion without causing toxicity.
2. Treatment and Incubation:
-
Treat the cells according to the groups above for the duration required to observe the phenotype.
3. Phenotypic Analysis:
-
At the end of the treatment period, perform the assay that measures your phenotype of interest (e.g., cell viability assay, proliferation count, protein expression analysis).
4. Interpretation:
-
If the phenotype observed in Group 2 is significantly reversed or prevented in Group 3 (making it look more like Group 1 ), the effect is highly likely to be on-target and dependent on GCS inhibition.
-
If the phenotype in Group 3 is identical or very similar to Group 2 , the effect is likely off-target and independent of GCS inhibition.
References
- 1. title [tellmegen.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Strategies to minimize variability in Eliglustat tartrate pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in eliglustat tartrate pharmacokinetic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures, offering potential causes and solutions to ensure data integrity and reproducibility.
Issue 1: High Inter-Subject Variability in Plasma Concentrations
Question: We are observing significant differences in eliglustat plasma concentrations between study subjects, even at the same dose. What are the potential causes and how can we mitigate this?
Answer:
High inter-subject variability is a known challenge in eliglustat pharmacokinetic studies and can be attributed to several factors. The primary driver of this variability is the genetic polymorphism of the Cytochrome P450 2D6 (CYP2D6) enzyme, which is the main metabolic pathway for eliglustat.[1][2][3][4][5] To a lesser extent, CYP3A4 also contributes to its metabolism.[1][2][3][5]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| CYP2D6 Genetic Polymorphism | CYP2D6 Genotyping: It is crucial to perform CYP2D6 genotyping for all study subjects before dose administration. An FDA-cleared test should be used to classify subjects into metabolizer phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).[3][6] This allows for stratification of data during analysis and may inform dose adjustments. For instance, PMs will exhibit higher plasma concentrations than EMs at the same dose.[7][8][9] UMs may not achieve therapeutic concentrations.[3][6] |
| Concomitant Medications | Thorough Medication Screening: Obtain a detailed history of all prescription, over-the-counter, and herbal medications for each subject. Specifically screen for strong or moderate inhibitors and inducers of CYP2D6 and CYP3A4.[2][10][11][12] Co-administration of strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) or strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase eliglustat exposure.[13] Conversely, strong CYP3A4 inducers (e.g., rifampin) can decrease exposure.[10][13] |
| Dietary Interactions | Standardized Dietary Instructions: Instruct subjects to avoid grapefruit and grapefruit juice, as they are known inhibitors of CYP3A4, for a specified period before and during the study.[2] Standardize meals around the time of drug administration to minimize variability in absorption. While food does not significantly affect the rate or extent of eliglustat absorption, consistency is key.[8][9][14] |
| Pre-existing Conditions | Subject Screening: Screen for and document any pre-existing cardiac, hepatic, or renal conditions, as these can influence eliglustat pharmacokinetics and safety.[12][15] |
Issue 2: Inconsistent Results Between Bioanalytical Runs
Question: Our laboratory is experiencing poor reproducibility in eliglustat quantification between different analytical batches. What are the common pitfalls and how can we improve our method?
Answer:
Achieving consistent and reproducible results in the bioanalysis of eliglustat requires a robust and validated analytical method. Several factors can contribute to variability between runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Preparation Inefficiency | Optimize Extraction Method: Liquid-liquid extraction has been shown to be more efficient than protein precipitation for eliglustat in rat plasma.[16][17] For human plasma, both solid-phase extraction (SPE) and protein precipitation (PPT) followed by LC-MS/MS are commonly used.[18][19] Ensure the chosen method provides consistent recovery. The use of a stable isotope-labeled internal standard, such as eliglustat-d4, is critical to compensate for variability in sample preparation and matrix effects.[18][19] |
| Chromatographic Issues | Method Validation: Develop and validate a specific and sensitive HPLC or UPLC-MS/MS method. Key parameters to validate include linearity, accuracy, precision, selectivity, and stability.[16][18][19] A C18 reverse-phase column is commonly used for separation.[18] |
| Matrix Effects | Internal Standard and Matrix-Matched Calibrators: The use of a deuterated internal standard like eliglustat-d4 is the gold standard for mitigating matrix effects in mass spectrometry-based assays.[18][19] Prepare calibration standards and quality control samples in the same biological matrix as the study samples. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding eliglustat pharmacokinetics and study design.
Q1: What is the primary metabolic pathway for eliglustat and why is it important?
A1: The primary metabolic pathway for eliglustat is via the cytochrome P450 enzyme CYP2D6, with a smaller contribution from CYP3A4.[1][2][3][5] This is critically important because the CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels in the population.[4] An individual's CYP2D6 metabolizer status is a major determinant of their eliglustat plasma levels and, consequently, their response to the drug and potential for adverse events.[9][20]
Q2: How should dosing be approached in a pharmacokinetic study?
A2: Dosing for eliglustat in clinical practice is based on the patient's CYP2D6 metabolizer status.[6] For pharmacokinetic studies, it is essential to determine the CYP2D6 genotype of subjects beforehand.[3] While study-specific protocols will dictate the exact dosing, the approved dosages can serve as a reference: 84 mg twice daily for extensive and intermediate metabolizers, and 84 mg once daily for poor metabolizers.[6] For ultra-rapid metabolizers, a therapeutic effect may not be achieved at standard doses.[3][6]
Q3: What are the key pharmacokinetic parameters of eliglustat?
A3: The pharmacokinetic profile of eliglustat can vary significantly based on CYP2D6 metabolizer status. However, general parameters have been reported.
| Parameter | Value | Notes |
| Time to Maximum Concentration (Tmax) | ~2-2.3 hours[14][21] | Can show considerable variability between patients.[21] |
| Half-life (t1/2) | ~6-7 hours[9][14][21] | Can be longer (up to 10 hours) in poor metabolizers.[9] |
| Bioavailability | Low (<5%)[8][9] | |
| Effect of Food | Not significant[8][9][14] | Food does not significantly alter the rate or extent of absorption. |
Q4: What are the major drug-drug interactions to be aware of?
A4: Due to its metabolism by CYP2D6 and CYP3A4, eliglustat has a significant potential for drug-drug interactions.[2][10] Co-administration with strong or moderate inhibitors of both CYP2D6 and CYP3A4 is contraindicated in extensive and intermediate metabolizers.[10] Strong CYP3A4 inhibitors are contraindicated in intermediate and poor metabolizers.[10] Additionally, eliglustat itself is an inhibitor of P-glycoprotein (P-gp) and CYP2D6, which can increase the concentrations of drugs that are substrates of these pathways, such as digoxin.[10][12] A thorough review of concomitant medications is mandatory.
Q5: Is there a recommended bioanalytical method for eliglustat quantification?
A5: High-performance liquid chromatography (HPLC) with UV detection and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification of eliglustat in biological matrices.[1][16][18] LC-MS/MS offers higher sensitivity and specificity.[19] The use of a stable isotope-labeled internal standard, such as eliglustat-d4, is highly recommended for LC-MS/MS methods to ensure accuracy and precision.[18][19]
Experimental Protocols & Visualizations
Protocol 1: CYP2D6 Genotyping
A detailed protocol for CYP2D6 genotyping should be obtained from an FDA-cleared test kit manufacturer. The general workflow is as follows:
Caption: Workflow for CYP2D6 Genotyping.
Protocol 2: Bioanalytical Method for Eliglustat in Plasma using LC-MS/MS
This is a generalized protocol; specific parameters must be optimized and validated for your laboratory's instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of eliglustat-d4 internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant for analysis.[18]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[18]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized for eliglustat and eliglustat-d4.
-
Caption: Bioanalytical Workflow for Eliglustat.
Eliglustat Metabolism and Interaction Pathway
The following diagram illustrates the metabolic pathway of eliglustat and highlights key points of potential drug-drug interactions.
Caption: Eliglustat Metabolic Pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Summary of Drug Interactions - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3.pgkb.org [s3.pgkb.org]
- 11. Cerdelga (eliglustat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Eliglustat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, tolerability, and pharmacokinetics of this compound (Genz-112638) after single doses, multiple doses, and food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. A Bioanalytical Method for Eliglustat Quantification in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential drug-drug interactions with Eliglustat tartrate in co-administration studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing potential drug-drug interactions (DDIs) when conducting co-administration studies with Eliglustat tartrate. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Eliglustat and why are they important for DDI studies?
A1: Eliglustat is primarily metabolized by the cytochrome P450 enzyme CYP2D6 and to a lesser extent by CYP3A4.[1][2][3][4] It is also a substrate and inhibitor of P-glycoprotein (P-gp), a drug efflux transporter.[5][6] Understanding these pathways is critical because co-administration of drugs that inhibit or induce these enzymes or transporters can significantly alter Eliglustat's plasma concentrations, potentially leading to adverse effects or reduced efficacy.[7][8]
Q2: What is the significance of CYP2D6 metabolizer status when studying Eliglustat?
A2: An individual's CYP2D6 metabolizer status (determined by genetic testing) is a crucial factor in Eliglustat's pharmacokinetics and dosing.[1][9] Patients are categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), or ultrarapid metabolizers (URMs).[3][10] This status dictates the recommended dose of Eliglustat and influences the management of potential DDIs, as the impact of an interacting drug can vary significantly between these groups.[2][9]
Q3: What are the potential consequences of co-administering a strong CYP2D6 or CYP3A4 inhibitor with Eliglustat?
A3: Co-administration with strong inhibitors of CYP2D6 (e.g., paroxetine, fluoxetine) or CYP3A4 (e.g., ketoconazole, clarithromycin) can lead to a substantial increase in Eliglustat's plasma concentration (AUC) and maximum concentration (Cmax).[2][11][12] This increased exposure can prolong the PR, QTc, and/or QRS intervals on an electrocardiogram, potentially increasing the risk of cardiac arrhythmias.[7][8]
Q4: How do CYP3A4 inducers affect Eliglustat concentrations?
A4: Strong CYP3A4 inducers, such as rifampin, carbamazepine, and St. John's Wort, can significantly decrease the plasma concentration of Eliglustat.[8][11][12] This may reduce its therapeutic effectiveness.[13]
Q5: Can Eliglustat itself affect other co-administered drugs?
A5: Yes, Eliglustat is an inhibitor of CYP2D6 and P-gp.[5][8][13] Therefore, it can increase the plasma concentrations of other drugs that are substrates of CYP2D6 (e.g., metoprolol, certain antidepressants) or P-gp (e.g., digoxin, dabigatran).[8][14] This necessitates careful monitoring and potential dose adjustments of the co-administered drug.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in CYP inhibition/induction assay results. | Inconsistent cell health or density in hepatocyte cultures. | Ensure consistent cell seeding density and viability. Regularly monitor cell morphology. Use pooled human hepatocytes from multiple donors to average out individual variability. |
| Instability of test compounds or metabolites in the assay medium. | Assess the stability of Eliglustat and the co-administered drug in the incubation medium over the experiment's duration. Adjust buffer conditions or add stabilizers if necessary. | |
| Unexpectedly low P-gp mediated efflux in Caco-2 assays. | Poor monolayer integrity of Caco-2 cells. | Monitor transepithelial electrical resistance (TEER) values to ensure monolayer confluence and integrity before and after the experiment. Use a marker of paracellular transport like Lucifer Yellow to confirm monolayer tightness. |
| Test compound has low intrinsic permeability. | If passive diffusion is very low, it may be difficult to accurately measure active efflux. Consider using a more sensitive analytical method or a different cell line with higher transporter expression. |
In Vivo Co-administration Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Large inter-subject variability in pharmacokinetic parameters. | Differences in CYP2D6 metabolizer status among study participants. | Genotype all subjects for CYP2D6 prior to enrollment to stratify the study population. Analyze pharmacokinetic data based on metabolizer status (EM, IM, PM). |
| Non-adherence to the dosing regimen. | Implement a robust system for monitoring and confirming subject compliance with both Eliglustat and the interacting drug administration. | |
| Difficulty in establishing a clear DDI signal. | Insufficient dose of the interacting drug to cause a significant effect. | Ensure that the dose of the inhibitor or inducer used in the study is sufficient to elicit a clinically relevant interaction, based on its known potency. |
| Inappropriate timing of blood sample collection. | Optimize the pharmacokinetic sampling schedule to accurately capture the Cmax and AUC of Eliglustat and the co-administered drug, especially around the expected time of peak concentration. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic changes of Eliglustat when co-administered with inhibitors or inducers of its metabolic pathways.
Table 1: Effect of CYP2D6 and CYP3A4 Inhibitors on Eliglustat Pharmacokinetics in CYP2D6 Extensive Metabolizers (EMs)
| Co-administered Drug | Inhibitor Strength and Target | Eliglustat AUC Increase (-fold) | Eliglustat Cmax Increase (-fold) | Citation(s) |
| Paroxetine | Strong CYP2D6 Inhibitor | 8.9 | 7.0 | [2][11] |
| Ketoconazole | Strong CYP3A4 & P-gp Inhibitor | 4.4 | 4.0 | [2][8][11] |
Table 2: Effect of a CYP3A4 Inducer on Eliglustat Pharmacokinetics
| Co-administered Drug | Inducer Strength and Target | Eliglustat AUC Decrease | Citation(s) |
| Rifampin | Strong CYP3A4 & P-gp Inducer | >85% | [11] |
Experimental Protocols
In Vitro CYP450 Inhibition Assay (Reversible Inhibition)
Objective: To determine the potential of a test compound to inhibit the metabolism of a known CYP2D6 or CYP3A4 substrate.
Methodology:
-
System: Human liver microsomes (HLMs).
-
Substrates: A specific probe substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Procedure:
-
Pre-incubate HLMs with a range of concentrations of the test compound (e.g., Eliglustat) and a known inhibitor (positive control, e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP probe substrate and an NADPH-regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism).
In Vitro CYP450 Induction Assay
Objective: To assess the potential of a test compound to induce the expression of CYP3A4.
Methodology:
-
System: Cryopreserved human hepatocytes.
-
Procedure:
-
Culture hepatocytes for 24-48 hours to allow for recovery and monolayer formation.
-
Treat the hepatocytes with various concentrations of the test compound (e.g., Eliglustat), a known inducer (positive control, e.g., rifampin for CYP3A4), and a negative control (vehicle) for 48-72 hours. Refresh the medium with the test compounds daily.
-
After the treatment period, measure CYP3A4 induction by:
-
Enzyme Activity: Incubate the cells with a CYP3A4 probe substrate (e.g., midazolam) and measure metabolite formation.
-
mRNA Expression: Isolate RNA and perform qRT-PCR to quantify CYP3A4 mRNA levels.
-
-
-
Data Analysis: Determine the EC50 (concentration causing 50% of maximal induction) and the maximal fold induction relative to the vehicle control.
P-glycoprotein (P-gp) Substrate and Inhibitor Assessment using Caco-2 Cells
Objective: To determine if Eliglustat is a substrate or inhibitor of P-gp.
Methodology:
-
System: Caco-2 cell monolayers grown on permeable supports (e.g., Transwell® plates).
-
Procedure for Substrate Assessment:
-
Culture Caco-2 cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Measure the bidirectional transport of Eliglustat across the monolayer:
-
Apical to Basolateral (A-B) transport: Add Eliglustat to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral to Apical (B-A) transport: Add Eliglustat to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Perform the transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
-
Procedure for Inhibitor Assessment:
-
Measure the bidirectional transport of a known P-gp substrate (e.g., digoxin) in the presence and absence of various concentrations of Eliglustat.
-
-
Data Analysis:
-
Substrate Assessment: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. If this ratio is significantly reduced in the presence of a P-gp inhibitor, the compound is a P-gp substrate.
-
Inhibitor Assessment: Determine the IC50 of Eliglustat for the inhibition of the P-gp substrate's efflux.
-
In Vivo Co-administration DDI Study Design (Example)
Objective: To evaluate the effect of a moderate CYP2D6 inhibitor on the pharmacokinetics of Eliglustat in healthy volunteers.
Methodology:
-
Study Design: An open-label, two-period, fixed-sequence crossover study.
-
Study Population: Healthy adult volunteers, genotyped for CYP2D6 and categorized as Extensive Metabolizers (EMs).
-
Procedure:
-
Period 1: Administer a single oral dose of Eliglustat (e.g., 84 mg) and collect serial blood samples over 48-72 hours to determine its baseline pharmacokinetic profile.
-
Washout Period: A sufficient washout period (at least 5 half-lives of Eliglustat).
-
Period 2: Administer the moderate CYP2D6 inhibitor (e.g., duloxetine) for several days to reach steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of Eliglustat. Collect serial blood samples over 48-72 hours.
-
-
Pharmacokinetic Analysis:
-
Measure plasma concentrations of Eliglustat using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and t1/2 (half-life).
-
-
Data Analysis: Compare the pharmacokinetic parameters of Eliglustat with and without the co-administered inhibitor to determine the magnitude of the drug-drug interaction.
Mandatory Visualizations
Caption: Metabolic pathways of Eliglustat and mechanisms of drug-drug interactions.
Caption: Workflow for assessing potential drug-drug interactions with Eliglustat.
References
- 1. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. certara.com [certara.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. nihs.go.jp [nihs.go.jp]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications | Semantic Scholar [semanticscholar.org]
- 12. solvobiotech.com [solvobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing the In Vivo Delivery of Eliglustat Tartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Eliglustat tartrate for in vivo delivery.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound and why are there conflicting reports?
This compound's aqueous solubility is highly dependent on pH. The tartrate salt is very soluble in water and in acidic to neutral conditions. However, its solubility has been observed to decrease at a pH above 6. This pH-dependent solubility is the likely reason for conflicting reports.
-
In acidic environments, the tartrate salt remains ionized and dissolves readily.
-
In neutral to alkaline environments (like PBS at pH 7.2), the solubility can be significantly lower, with some reports indicating a solubility as low as 0.03 mg/mL in a 1:30 ethanol:PBS solution.[1][2][3]
Troubleshooting Tip: When preparing aqueous solutions, always consider the final pH of the solution. For in vitro experiments at physiological pH, expect lower solubility and consider using a small amount of a co-solvent like ethanol to first dissolve the compound before dilution in aqueous buffer.[1][2][3]
2. My in vivo experiment with orally administered this compound shows low bioavailability. Is this solely due to its solubility?
Low oral bioavailability of Eliglustat is a known issue but is primarily attributed to extensive first-pass metabolism rather than poor solubility alone.[4][5] Eliglustat is a substrate for CYP2D6 and CYP3A4 enzymes in the liver.[4]
Troubleshooting Tip: While enhancing solubility and dissolution rate is important for consistent absorption, it may not be sufficient to dramatically increase overall bioavailability. For preclinical in vivo studies, consider the following:
-
Use of CYP enzyme inhibitors (in accordance with ethical guidelines) to understand the full potential of your formulation.
-
Exploring alternative routes of administration that bypass first-pass metabolism, such as sublingual or parenteral routes, to assess the intrinsic activity of your formulation.
3. What are the most promising strategies for improving the dissolution rate of this compound?
Based on available literature and general principles for BCS Class II drugs (low solubility, high permeability), the following strategies are promising for this compound:
-
Amorphous Solid Dispersions (ASDs): This is a well-established method to improve the dissolution rate and apparent solubility of poorly soluble drugs. Patents for Eliglustat describe the use of polymers like copovidone, hydroxypropyl cellulose (HPC), and hydroxypropyl methylcellulose (HPMC).[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility. While specific quantitative data for Eliglustat is limited in the public domain, this is a standard and effective approach for similar compounds.
-
Particle Size Reduction (Nanonization): Reducing the particle size increases the surface area available for dissolution.
4. Can I use co-solvents for in vivo oral delivery of this compound?
While co-solvents like ethanol, DMSO, and PEG 300 can be used to dissolve this compound for in vitro studies or for certain parenteral formulations, their use in oral formulations for in vivo studies in animals should be carefully considered. High concentrations of organic solvents can cause gastrointestinal irritation and may not be representative of a final oral dosage form. A small percentage of a co-solvent in a vehicle is often acceptable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Precipitation of this compound upon dilution of a stock solution into aqueous buffer (e.g., PBS pH 7.4). | The pH of the final solution is above 6, leading to the conversion of the soluble tartrate salt to the less soluble free base. The concentration in the final solution exceeds the solubility limit at that pH. | 1. Verify Final pH: Ensure the final pH of your buffered solution is not significantly basic. 2. Lower Final Concentration: Reduce the final concentration of this compound in the aqueous medium. 3. Use a Co-solvent: Prepare a higher concentration stock in an organic solvent (e.g., ethanol or DMSO) and dilute it into the aqueous buffer with vigorous stirring. Keep the final concentration of the organic solvent as low as possible (typically <1-5%).[1][2][3] |
| Inconsistent results in in vitro dissolution studies of a formulated solid dosage form. | - Recrystallization of Amorphous Form: If using an amorphous solid dispersion, the material may have started to crystallize during storage or upon contact with the dissolution medium. - Inadequate Wetting: The powder may not be properly wetted by the dissolution medium. - pH of Dissolution Medium: The dissolution rate can be highly dependent on the pH of the medium. | 1. Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of your solid dispersion before and after the dissolution study. 2. Incorporate a Surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Tween® 80, sodium lauryl sulfate) to the dissolution medium to improve wetting. 3. Control and Vary pH: Conduct dissolution studies at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile of your formulation. |
| Low and variable oral bioavailability in animal studies despite improved in vitro dissolution. | - Extensive First-Pass Metabolism: As noted in the FAQs, Eliglustat is heavily metabolized by CYP enzymes in the liver.[4] - P-glycoprotein (P-gp) Efflux: Eliglustat is a substrate of the P-gp efflux transporter, which can pump the drug out of intestinal cells back into the lumen, reducing absorption. - Precipitation in the GI Tract: The formulation may dissolve rapidly in the stomach's acidic environment but then precipitate in the higher pH of the small intestine. | 1. Co-administration with Inhibitors: In preclinical models, consider co-dosing with a P-gp inhibitor (e.g., verapamil) and/or a broad-spectrum CYP inhibitor to assess the maximum absorbable fraction. (Note: This is for investigational purposes and requires appropriate ethical approval). 2. Formulate with Precipitation Inhibitors: For amorphous solid dispersions, select polymers (e.g., HPMC-AS, Soluplus®) that are known to maintain supersaturation and inhibit precipitation in the gut. 3. Consider Alternative Delivery Systems: Explore lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can enhance lymphatic transport and partially bypass first-pass metabolism. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | ~20 mg/mL | [1][2][3] |
| DMSO | ~20 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2][3] |
| 1:30 Ethanol:PBS (pH 7.2) | ~0.03 mg/mL | [1][2][3] |
| Water | Very Soluble (as tartrate salt) | |
| Aqueous solutions above pH 6 | Decreased Solubility |
Table 2: In Vivo Pharmacokinetic Parameters of Oral Eliglustat
| Parameter | Value | Population | Reference(s) |
| Oral Bioavailability | <5% | Extensive Metabolizers (EMs) | [5] |
| Time to Max. Concentration (Tmax) | 1.5 - 3 hours | EMs and Poor Metabolizers (PMs) | [4] |
| Primary Metabolism | CYP2D6 and CYP3A4 | N/A | [4] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
This protocol is a representative example based on methods described in the literature. Optimization will be required.
-
Materials:
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).
-
Dissolve both the this compound and the polymer in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution with the aid of gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept relatively low (e.g., 40-50°C) to minimize thermal degradation.
-
Once a solid film or powder is formed, continue drying under high vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting ASD in a desiccator at a controlled temperature to prevent moisture absorption and recrystallization.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD and/or DSC. Perform in vitro dissolution testing to compare the dissolution rate against the pure crystalline drug.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This is a general protocol for preparing cyclodextrin complexes and should be optimized for this compound.
-
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol-water mixture
-
-
Procedure:
-
Determine the molar ratio of this compound to cyclodextrin (typically 1:1 or 1:2). A phase solubility study is recommended to determine the optimal ratio.
-
Place the cyclodextrin in a glass mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 60-90 minutes). If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a pasty consistency.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved, or dry under vacuum.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Characterization: Analyze the complex using FT-IR, DSC, and XRPD to confirm the formation of the inclusion complex. Evaluate the improvement in solubility and dissolution rate.
-
Visualizations
Caption: Workflow for developing and testing enhanced solubility formulations of this compound.
Caption: Eliglustat inhibits glucosylceramide synthase, reducing the substrate for Gaucher disease pathology.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. US20170129869A1 - Amorphous form of eliglustat hemitartarate - Google Patents [patents.google.com]
Dealing with cytochrome P450 metabolism variability in Eliglustat tartrate studies
Technical Support Center: Eliglustat Tartrate & Cytochrome P4-50 Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for navigating the complexities of this compound metabolism, focusing on the variability introduced by cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is Eliglustat and what is its primary mechanism of action? A1: Eliglustat (brand name CERDELGA®) is an oral medication used for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for producing glucosylceramide.[2][3] This action reduces the accumulation of this lipid in lysosomes, which is the underlying cause of GD1 symptoms.[2]
Q2: Which cytochrome P450 enzymes are responsible for metabolizing Eliglustat? A2: Eliglustat is extensively metabolized into inactive metabolites, primarily by CYP2D6 and to a lesser extent by CYP3A4.[1][4][5][6] The contribution of CYP2D6 is estimated to be between 50-60% at therapeutic concentrations.[4]
Q3: Why is CYP2D6 metabolizer status critical for Eliglustat therapy? A3: The CYP2D6 gene is highly polymorphic, leading to significant variability in enzyme activity among individuals.[1][7] This variability is the most significant determinant of Eliglustat blood concentrations.[8] Patients are categorized into phenotypes such as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive (Normal) Metabolizers (EM), and Ultrarapid Metabolizers (URM).[1][9] Incorrect dosing based on metabolizer status can lead to adverse events (in PMs) or lack of therapeutic effect (in URMs).[1][10] Therefore, genotyping for CYP2D6 is required before initiating treatment.[9][11]
Q4: How does CYP2D6 status affect Eliglustat dosage? A4: Dosing regimens are strictly dependent on the patient's CYP2D6 phenotype, as determined by an FDA-cleared test.[10][12]
-
Extensive (EM) or Intermediate (IM) Metabolizers: The standard recommended dose is 84 mg twice daily.[9][12][13]
-
Poor Metabolizers (PM): The recommended dose is reduced to 84 mg once daily.[9][12][13]
-
Ultrarapid Metabolizers (URM): These patients may not achieve adequate drug concentrations for a therapeutic effect, and therefore Eliglustat is not recommended.[9][10]
-
Indeterminate Status: A specific dosage cannot be recommended.[9][13] Dosage may be further adjusted based on concomitant use of CYP2D6 or CYP3A inhibitors.[12][14]
Q5: What is the prevalence of different CYP2D6 metabolizer phenotypes? A5: The frequency of CYP2D6 phenotypes varies significantly across different ethnic populations.[7][15]
-
Poor Metabolizers (PMs): Prevalence is around 5-10% in Caucasians, but only about 1% in East Asians.[7][16]
-
Intermediate Metabolizers (IMs): This phenotype is common, found in 10-44% of global populations.[15] The CYP2D617* allele, associated with reduced activity, is more common in individuals of African descent.[7][17]
-
Ultrarapid Metabolizers (URMs): This phenotype, often due to gene duplication, is more prevalent in populations from Ethiopia and Saudi Arabia (10-26%).[16]
Troubleshooting In Vitro Metabolism Studies
This section addresses common issues encountered during experiments designed to study Eliglustat metabolism.
Q: My in vitro assay using human liver microsomes (HLMs) shows little to no metabolism of Eliglustat. What are the potential causes?
A: This is a common issue that can point to several factors in your experimental setup. Systematically check the following:
-
HLM Quality and Phenotype:
-
Problem: The pooled HLMs may have low or no CYP2D6 activity. HLM pools are characterized by an average activity, but if the pool is predominantly from poor metabolizers, the overall rate will be low.
-
Solution: Verify the certificate of analysis for your HLM lot to confirm its specific CYP2D6 activity, often measured with a probe substrate like dextromethorphan. If possible, use HLMs specifically characterized for high CYP2D6 activity or recombinant human CYP2D6 (rhCYP2D6) enzymes as a positive control.
-
-
Cofactor Issues:
-
Problem: The NADPH regenerating system is essential for CYP450 activity. Its absence, degradation, or incorrect concentration will halt the reaction.
-
Solution: Always use a freshly prepared NADPH regenerating system. Ensure all components (NADP+, glucose-6-phosphate, etc.) are stored correctly and have not expired. Run a positive control reaction with a known CYP2D6 substrate to confirm the activity of your cofactor solution.
-
-
Incorrect Incubation Conditions:
-
Problem: Suboptimal pH, temperature, or incubation time can drastically reduce enzyme activity.
-
Solution: Ensure your incubation buffer is at pH 7.4 and the incubation is performed at 37°C. Optimize the incubation time; if it's too short, you may not detect metabolite formation, and if it's too long, you might see substrate depletion or enzyme degradation.
-
-
Substrate Concentration:
-
Problem: Eliglustat concentration can affect which enzymes contribute most to its metabolism. At very high concentrations (e.g., 10 µM), the relative contribution of CYP3A4 increases, which might mask the CYP2D6-specific metabolism you intend to study.[4]
-
Solution: Use Eliglustat concentrations that are clinically relevant and within the range where CYP2D6 is the primary metabolizing enzyme (e.g., 0.01 to 1.0 µM).[4]
-
-
Analytical Sensitivity:
-
Problem: Your LC-MS/MS method may not be sensitive enough to detect the low levels of metabolites being formed.
-
Solution: Optimize your mass spectrometry parameters, including source conditions and collision energy. Ensure you are using a stable, isotope-labeled internal standard like Eliglustat-d4 for accurate quantification.[18] Check for and minimize matrix effects from the incubation mixture.
-
Q: I am seeing a discrepancy between my CYP2D6 genotyping results and the metabolic activity (phenotype) observed in my HLM assay. Why would this happen?
A: This is a complex issue known as genotype-phenotype discordance. Several factors can contribute:
-
Incomplete Genotyping Panel:
-
Problem: The genotyping assay used may not cover all relevant CYP2D6 alleles, especially rare variants or complex structural variations like hybrid alleles (e.g., CYP2D636*) which are common in certain populations.[19]
-
Solution: Use a comprehensive, validated genotyping panel that includes tests for common single nucleotide polymorphisms (SNPs), insertions/deletions, and copy number variations (CNVs), including gene deletions (CYP2D65*) and duplications.[20][21]
-
-
Phenoconversion:
-
Problem: This occurs when a non-genetic factor alters the expected enzyme activity. In an in vitro context, this could be an unknown inhibitor present in the HLM preparation or buffer components.
-
Solution: Scrutinize all reagents for potential inhibitors. Run a control experiment using recombinant CYP2D6 to eliminate confounding factors from the complex HLM matrix.
-
-
Substrate-Specific Effects:
-
Problem: The functional consequence of a specific allele can sometimes vary depending on the substrate being tested.
-
Solution: While genotyping predicts the phenotype, phenotyping with a probe substrate (like dextromethorphan) confirms the actual enzyme activity under your specific experimental conditions.[22] It is valuable to perform both.
-
Experimental Protocols & Data
Protocol 1: Determining Eliglustat Metabolic Stability in Human Liver Microsomes (HLMs)
This protocol determines the rate at which Eliglustat is metabolized by the mixed CYP enzymes in pooled HLMs.
Methodology:
-
Preparation: Prepare a master mix containing pooled HLMs (e.g., 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the HLM suspension and a solution of Eliglustat at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding an NADPH regenerating system to the HLM suspension, followed immediately by the addition of Eliglustat (e.g., 1 µM final concentration).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing a fixed concentration of an internal standard (e.g., Eliglustat-d4).[18]
-
Sample Preparation: Vortex and centrifuge the quenched samples at high speed (e.g., >10,000 g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the remaining Eliglustat concentration.
-
Data Analysis: Plot the natural log of the percentage of Eliglustat remaining versus time. The slope of the linear portion of this curve is the rate constant of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: CYP2D6 Genotyping Workflow Overview
This protocol outlines the general steps for determining the CYP2D6 genotype from a biological sample.
Methodology:
-
Sample Collection: Collect a whole blood sample in an EDTA or ACD tube, or use a buccal swab kit.[21]
-
DNA Extraction: Isolate genomic DNA from the sample using a validated commercial kit, ensuring high purity and quantity.
-
Allele-Specific Amplification: Use a validated genotyping assay, such as allele-specific real-time PCR (RT-PCR) or microarray technology.[21][23] These assays use specific primers and probes to detect key SNPs and indels that define different CYP2D6 alleles (e.g., *2, *3, *4, *5, *10, *17, *41).[20][21]
-
Copy Number Variation (CNV) Analysis: Perform a separate assay, often a long-range PCR or specialized RT-PCR, to detect gene deletions (CYP2D65*) and duplications, which are critical for identifying PM and URM phenotypes, respectively.[24]
-
Data Interpretation: Combine the results from the allele and CNV analyses to determine the diplotype (the combination of two alleles).
-
Phenotype Assignment: Use the determined diplotype and an activity score model (assigning values to alleles based on function) to predict the final metabolizer phenotype (PM, IM, EM, or URM).
Data Tables
Table 1: Eliglustat Dosing Recommendations Based on CYP2D6 Phenotype and Concomitant Medications
| CYP2D6 Phenotype | Concomitant Medication | Recommended Eliglustat Dose | Contraindicated/Avoid |
|---|---|---|---|
| EM or IM | None | 84 mg twice daily | - |
| Strong/Moderate CYP2D6 Inhibitor | 84 mg once daily | - | |
| Strong/Moderate CYP3A Inhibitor | 84 mg once daily | - | |
| Strong CYP3A Inducer | - | Avoid Use | |
| Strong/Mod CYP2D6 Inhibitor + Strong/Mod CYP3A Inhibitor | - | Contraindicated | |
| PM | None | 84 mg once daily | - |
| Strong CYP3A Inhibitor | - | Contraindicated | |
| Moderate CYP3A Inhibitor | - | Avoid Use | |
| Strong CYP3A Inducer | - | Avoid Use |
(Data synthesized from multiple sources including FDA labels and clinical guidelines)[9][12][13][14]
Table 2: Functional Classification of Key CYP2D6 Alleles
| Allele | Function | Associated Phenotype (in homozygous or certain compound heterozygous states) |
|---|---|---|
| CYP2D6*1, *2, *35 | Normal Function | Extensive (Normal) Metabolizer (EM) |
| CYP2D6*10, *17, *41 | Decreased Function | Intermediate Metabolizer (IM) |
| CYP2D6*3, *4, *5, *6 | No Function | Poor Metabolizer (PM) |
| CYP2D6*1xN, *2xN | Increased Function (Gene Duplication) | Ultrarapid Metabolizer (URM) |
(Data compiled from pharmacogenetic resources)[15][21]
Visualizations
Caption: Primary and secondary metabolic pathways of Eliglustat via CYP2D6 and CYP3A4.
References
- 1. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 3. tga.gov.au [tga.gov.au]
- 4. tga.gov.au [tga.gov.au]
- 5. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Summary of Drug Interactions - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. ClinPGx [clinpgx.org]
- 11. Type 1 Gaucher disease (CYP2D6-eliglustat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerdelga (eliglustat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. Cerdelga® Dosing and Administration | For US HCPs [pro.campus.sanofi]
- 15. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High frequency of CYP2D6 poor and "intermediate" metabolizers in black populations: a review and preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labcorp.com [labcorp.com]
- 22. academic.oup.com [academic.oup.com]
- 23. ClinPGx [clinpgx.org]
- 24. researchgate.net [researchgate.net]
Refining analytical methods for detecting low concentrations of Eliglustat tartrate
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of low concentrations of Eliglustat tartrate.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
HPLC-UV Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Interactions: Eliglustat, being a polar compound, can interact with residual silanol groups on the silica-based stationary phase of the column.[1][2] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[2][3]- Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[1]- Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.[3] |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[1] | - Dilute the Sample: Reduce the concentration of the sample to be within the linear range of the column.[4] | |
| Mismatched Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[1] | - Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, which can take 30-40 minutes.[5] |
| Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can affect retention. | - Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate measurements of all components.- Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump and detector.[6] | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant column temperature using a column oven.[5] | |
| Low Sensitivity/Poor Signal | Inappropriate Detection Wavelength: The selected UV wavelength may not be optimal for this compound. | - Optimize Wavelength: The maximum absorbance for Eliglustat is typically around 282 nm.[6][7] |
| Low Analyte Concentration: The concentration of Eliglustat in the sample may be below the limit of detection (LOD) of the method. | - Concentrate the Sample: If possible, concentrate the sample to increase the analyte concentration.- Consider a More Sensitive Method: For very low concentrations, UPLC-MS/MS may be a more suitable technique.[8] |
UPLC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Endogenous Components: Components from the biological matrix (e.g., plasma, urine) can co-elute with Eliglustat and interfere with its ionization. | - Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9]- Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to achieve better separation of Eliglustat from matrix components.[8]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Eliglustat-d4) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[10] |
| Low Signal Intensity | Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for Eliglustat. | - Optimize Source and Compound Parameters: Perform a full optimization of the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., cone voltage, collision energy) for the specific m/z transitions of Eliglustat.[5][11] |
| Poor Fragmentation: Inefficient fragmentation of the precursor ion can lead to a weak product ion signal. | - Optimize Collision Energy: Carefully optimize the collision energy to achieve the most abundant and stable product ion for quantification. | |
| Carryover | Adsorption of Analyte: Eliglustat may adsorb to surfaces in the autosampler or LC system. | - Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash routine to effectively remove any residual analyte.- Inject Blanks: Inject blank samples between high-concentration samples to assess and mitigate carryover. |
| Inaccurate Quantification | Improper Internal Standard Selection: The chosen internal standard may not adequately compensate for variability. | - Use a Stable Isotope-Labeled Internal Standard: As mentioned above, an SIL-IS is the gold standard for accurate quantification in bioanalysis.[10] |
| Non-linearity of Calibration Curve: The calibration curve may not be linear over the desired concentration range. | - Adjust Calibration Range: Narrow the calibration range or use a weighted linear regression to improve the fit of the curve. |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is more suitable for detecting very low concentrations of this compound: HPLC-UV or UPLC-MS/MS?
A1: For detecting very low concentrations of this compound, particularly in complex biological matrices like plasma, UPLC-MS/MS is the superior method.[8] It offers significantly higher sensitivity and selectivity compared to HPLC-UV.[8] The limit of quantification (LOQ) for UPLC-MS/MS methods can be in the low ng/mL range, whereas HPLC-UV methods typically have LOQs in the µg/mL range.[11][12]
Q2: What are the key considerations for sample preparation when analyzing this compound in plasma?
A2: The choice of sample preparation method depends on the analytical technique and the required level of sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins.[11] While efficient, it may not remove all matrix components, which can lead to ion suppression in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[12] This method is generally more effective at removing interfering matrix components than PPT.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples by using a solid sorbent to selectively retain and elute the analyte. This method is often used for very sensitive assays where matrix effects need to be minimized.
Q3: How should I prepare and store my this compound standard solutions?
A3:
-
Stock Solution: Prepare a stock solution of this compound in an organic solvent such as methanol or DMSO.[5] These solutions are generally stable when stored at -20°C or -80°C.[10] It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[10]
-
Working Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase or a solvent mixture compatible with your analytical method. Aqueous solutions of Eliglustat are sparingly soluble and should be prepared fresh.[6] Forced degradation studies have shown that Eliglustat is stable under basic, neutral, thermal, and photolytic conditions but can degrade under acidic and peroxide stress.[10]
Q4: What is the mechanism of action of Eliglustat, and why is it important for my analysis?
A4: Eliglustat is a potent and specific inhibitor of glucosylceramide synthase.[6] This enzyme is crucial in the biosynthesis of most glycosphingolipids.[6] Understanding this mechanism is important as it provides context for the therapeutic drug monitoring and pharmacokinetic studies you may be conducting. It also helps in understanding potential metabolites that might be present in your samples.
Q5: What are the typical m/z transitions for Eliglustat in UPLC-MS/MS analysis?
A5: In positive electrospray ionization mode, the precursor-to-product ion transition commonly used for quantifying Eliglustat is m/z 405.4 → 84.1.[11] It is crucial to optimize these transitions on your specific instrument for maximum sensitivity.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | Lower (LOQ typically in µg/mL range)[12] | Higher (LOQ typically in ng/mL range)[11] |
| Selectivity | Lower, susceptible to interference from co-eluting compounds.[8] | Higher, provides structural confirmation based on mass fragmentation.[8] |
| Sample Preparation | May require less extensive cleanup for cleaner matrices. | Often requires more rigorous cleanup to minimize matrix effects.[9] |
| Instrumentation | HPLC with UV detector | UPLC with a tandem mass spectrometer |
| Cost | Lower | Higher |
| Throughput | Generally lower due to longer run times. | Can be higher with shorter UPLC run times. |
Table 2: Quantitative Data for a Validated HPLC-UV Method
| Parameter | Value |
| Column | HiQSil C-18 (250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v), pH 3.0[12] |
| Flow Rate | 0.7 mL/min[12] |
| Detection Wavelength | 282 nm[12] |
| Linearity Range | 10-50 µg/mL[12] |
| Limit of Detection (LOD) | 0.23 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.68 µg/mL[12] |
| Retention Time | 5.9 min[12] |
Table 3: Quantitative Data for a Validated UPLC-MS/MS Method
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm)[11] |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water[11] |
| Flow Rate | 0.40 mL/min[11] |
| Detection | ESI Positive, Multiple Reaction Monitoring (MRM)[11] |
| MRM Transition (Eliglustat) | m/z 405.4 → 84.1[11] |
| Linearity Range | 1-500 ng/mL[11] |
| Internal Standard | Bosutinib (m/z 530.2 → 141.2)[11] or Eliglustat-d4[10] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.[5]
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[12]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and sample preparations into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: UPLC-MS/MS Method for Quantification of Eliglustat in Rat Plasma
-
Preparation of Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eliglustat and a suitable internal standard (e.g., Bosutinib or Eliglustat-d4) in methanol.[11]
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Spike known amounts of Eliglustat working solutions into blank rat plasma to prepare calibration standards (e.g., 1-500 ng/mL) and QC samples at low, medium, and high concentrations.[11]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.40 mL/min.[11]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.[11]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Eliglustat and the internal standard.[11]
-
-
Data Analysis: Quantify Eliglustat in the plasma samples using the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
Caption: Workflow for UPLC-MS/MS analysis of Eliglustat in plasma.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Eliglustat Tartrate and Imiglucerase for Gaucher Disease Type 1
An evidence-based guide for researchers and drug development professionals on the comparative efficacy of oral substrate reduction therapy versus intravenous enzyme replacement therapy in the management of Gaucher disease type 1.
This guide provides a comprehensive comparison of Eliglustat tartrate, an oral substrate reduction therapy, and Imiglucerase, an enzyme replacement therapy, for the treatment of Gaucher disease type 1 (GD1). The data presented is compiled from key clinical trials and registry data, offering a quantitative and qualitative assessment of their respective efficacies in various disease models and patient populations.
Mechanism of Action: A Tale of Two Strategies
Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in macrophages.[1] Eliglustat and Imiglucerase employ distinct mechanisms to counteract this pathological accumulation.
Imiglucerase , a recombinant form of human glucocerebrosidase, directly replaces the deficient enzyme.[2][3] Administered intravenously, it is taken up by macrophages and hydrolyzes the accumulated glucosylceramide.[2]
Eliglustat , on the other hand, is a substrate reduction therapy.[4][5] It acts as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[4][5] By reducing the production of glucosylceramide, Eliglustat aims to balance its rate of synthesis with its impaired degradation.[4]
Comparative Efficacy: Key Clinical Endpoints
The efficacy of Eliglustat and Imiglucerase has been evaluated in several key clinical trials, primarily focusing on hematological parameters, organ volume reduction, and bone disease.
Table 1: Efficacy in Treatment-Naïve Patients
This table compares the outcomes of the Phase 3 ENGAGE trial for Eliglustat with a historical cohort of Imiglucerase-treated patients from the International Collaborative Gaucher Group (ICGG) Registry.[6]
| Parameter | Eliglustat (ENGAGE Trial - 9 months)[7] | Imiglucerase (ICGG Registry Cohort)[6] |
| Spleen Volume Reduction | Significant reduction from baseline | Significant reduction from baseline |
| Liver Volume Reduction | Significant reduction from baseline | Significant reduction from baseline |
| Hemoglobin Increase | Significant increase from baseline | Significant increase from baseline |
| Platelet Count Increase | Significant increase from baseline | Significant increase from baseline |
| Bone Marrow Burden Score | Improvement from baseline[8] | Data not available in comparative analysis[9] |
| Biomarkers (Chitotriosidase, Glucosylsphingosine) | Significant reduction[2][8] | Significant reduction[2] |
Table 2: Efficacy in Patients Stabilized on Enzyme Replacement Therapy (ENCORE Trial)
The Phase 3 ENCORE trial was a randomized, open-label, non-inferiority trial comparing oral Eliglustat to intravenous Imiglucerase in patients with GD1 who were previously stabilized on enzyme replacement therapy (ERT).[4][10] The primary endpoint was the percentage of patients who remained stable in hematological and organ volume parameters over 12 months.[10]
| Parameter (Stability Endpoint) | Eliglustat (Per-Protocol Population)[10] | Imiglucerase (Per-Protocol Population)[10] |
| Composite Primary Endpoint Met | 85% | 94% |
| Hemoglobin Decrease >15 g/L | Not to exceed this threshold | Not to exceed this threshold |
| Platelet Count Decrease >25% | Not to exceed this threshold | Not to exceed this threshold |
| Spleen Volume Increase >25% | Not to exceed this threshold | Not to exceed this threshold |
| Liver Volume Increase >20% | Not to exceed this threshold | Not to exceed this threshold |
| Bone Mineral Density | Remained stable or improved[11] | Remained stable[11] |
The results of the ENCORE trial demonstrated that oral Eliglustat was non-inferior to Imiglucerase in maintaining hematological and visceral stability in patients with GD1 who had been previously stabilized on ERT.[4][10]
Experimental Protocols
The following outlines the general methodologies employed in the key clinical trials cited.
ENCORE Trial (NCT00943111)
-
Study Design: A Phase 3, randomized, multinational, open-label, non-inferiority trial.[4][10]
-
Participants: Adults with Gaucher disease type 1 who had been receiving enzyme replacement therapy for at least 3 years and were considered stable.[4][10]
-
Intervention: Patients were randomized (2:1) to receive either oral Eliglustat or continue with their Imiglucerase infusions for 12 months.[4][10]
-
Efficacy Assessments:
-
Hematological Parameters: Hemoglobin concentration and platelet counts were measured at baseline and at regular intervals.
-
Organ Volume: Spleen and liver volumes were assessed by magnetic resonance imaging (MRI) at baseline and at the end of the study.
-
Bone Mineral Density: Assessed by dual-energy X-ray absorptiometry (DXA).[11]
-
-
Primary Endpoint: A composite endpoint of stability in hemoglobin, platelet count, and spleen and liver volumes.[10]
ENGAGE Trial (NCT00891202)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[7][12]
-
Participants: Treatment-naïve adult patients with Gaucher disease type 1.[7][12]
-
Intervention: Patients received either oral Eliglustat or a placebo for 9 months.[7][12]
-
Efficacy Assessments: Similar to the ENCORE trial, assessments included hematological parameters, organ volumes (spleen and liver), and bone marrow burden.[7][8]
-
Primary Endpoint: Significant improvements in spleen and liver volumes, and increases in hemoglobin concentration and platelet count compared to placebo.[8]
Conclusion
Both Imiglucerase and Eliglustat are effective therapies for Gaucher disease type 1.[9] Imiglucerase, the long-standing standard of care, has a well-established efficacy and safety profile.[2][3][13] Clinical trial data demonstrates that oral Eliglustat is a viable alternative to intravenous Imiglucerase, offering non-inferior efficacy in maintaining disease stability in previously treated patients and significant improvements in treatment-naïve patients.[7][10][12] The choice between these therapies may depend on factors such as patient preference for oral versus intravenous administration, and CYP2D6 metabolizer status for Eliglustat.[4][14]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eliglustat compared with imiglucerase in patients with Gaucher's disease type 1 stabilised on enzyme replacement therapy: a phase 3, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eliglustat: A Review in Gaucher Disease Type 1 | springermedicine.com [springermedicine.com]
- 13. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Eliglustat tartrate measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the accurate measurement of Eliglustat tartrate, a substrate reduction therapy for Gaucher disease type 1.[1] The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality and efficacy of pharmaceutical formulations.[1] This document outlines the experimental protocols and performance characteristics of leading analytical techniques, offering a comparative analysis to aid in method selection and implementation.
Overview of Analytical Methods
The primary analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] While HPLC-UV methods are robust and widely accessible for routine analysis of pharmaceutical formulations, UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations in complex biological matrices are expected.[1][3]
Comparative Performance Data
The following tables summarize the key performance characteristics of various validated HPLC and UPLC-MS/MS methods for the quantification of Eliglustat. This data has been consolidated from multiple independent studies to provide a clear comparison.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-UV Method 1[4] | HPLC-UV Method 2[5] | UPLC-MS/MS Method[3] |
| Linearity Range | 10 - 50 µg/mL | 80 - 130 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.23 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.68 µg/mL | Not Reported | 1 ng/mL |
| Accuracy (% Recovery) | 99.87 - 100.62% | Not Reported | Within 15% of nominal |
| Precision (%RSD) | < 2% | Not Reported | < 15% |
Table 2: Bioanalytical Method Performance in Rat Plasma
| Parameter | HPLC-UV Method[4] | UPLC-MS/MS Method[3] |
| Linearity Range | 0.3 - 10 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | Good |
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL | 1 ng/mL |
| Intra-day Precision (%CV) | 4.31 - 10.90% | Within acceptance limits |
| Inter-day Precision (%CV) | 4.82 - 9.97% | Within acceptance limits |
| Intra-day Accuracy (%) | 96.27 - 107.35% | Within acceptance limits |
| Inter-day Accuracy (%) | 96.80 - 106.57% | Within acceptance limits |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Stability-Indicating HPLC-UV Method[4]
This method is suitable for the determination of this compound in bulk drug and pharmaceutical formulations.
-
Chromatographic System: High-Performance Liquid Chromatography system with a PDA detector.
-
Column: HiQSil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (40:60 v/v), with the pH adjusted to 3.0.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 8 minutes.
RP-HPLC Method for Pharmaceutical Dosage Form[5]
This method is a rapid and simple approach for the routine analysis of Eliglustat in capsules.
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Mobile Phase: A mixture of Methanol and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 282 nm.
-
Retention Time: Approximately 4.09 minutes.
UPLC-MS/MS Method for Quantification in Rat Plasma[3]
This highly sensitive and specific method is designed for the quantification of Eliglustat in biological matrices, such as rat plasma, for pharmacokinetic studies.
-
Chromatographic System: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer.
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.40 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions.
-
Eliglustat: m/z 405.4 → 84.1
-
Internal Standard (Bosutinib): m/z 530.2 → 141.2
-
Experimental Workflows
The following diagrams illustrate the typical workflows for sample preparation and analysis using the described methods.
Conclusion
The choice of an analytical method for this compound is highly dependent on the application. For quality control and routine analysis of pharmaceutical products, validated HPLC-UV methods offer a reliable, accurate, and cost-effective solution.[4][5] For bioanalytical studies requiring high sensitivity and specificity to measure low concentrations of the drug in biological fluids, UPLC-MS/MS is the superior technique.[3] The data presented in this guide, compiled from various studies, demonstrates that both methodologies, when properly validated, are suitable for their intended purposes. Researchers and drug development professionals should consider the specific requirements of their study, including the sample matrix, required sensitivity, and available instrumentation, when selecting the most appropriate analytical method for this compound measurement.
References
A Comparative Analysis of Eliglustat Tartrate and Velaglucerase Alfa in Mitigating Bone Marrow Burden in Gaucher Disease
An objective guide for researchers and drug development professionals on the efficacy of two prominent Gaucher disease therapies in alleviating skeletal pathology.
Gaucher disease (GD), a lysosomal storage disorder, is characterized by the accumulation of glucosylceramide in macrophages, leading to the formation of "Gaucher cells."[1][2] This infiltration into the bone marrow is a primary driver of the significant skeletal morbidity associated with the disease, including bone pain, osteopenia, and avascular necrosis.[3][4] Two distinct therapeutic strategies, substrate reduction therapy (SRT) with eliglustat tartrate and enzyme replacement therapy (ERT) with velaglucerase alfa, aim to ameliorate the systemic manifestations of GD, including the reduction of bone marrow burden (BMB). This guide provides a comparative overview of their effects on this critical aspect of Gaucher disease pathology, supported by available clinical trial data.
Mechanism of Action: A Tale of Two Strategies
This compound and velaglucerase alfa employ fundamentally different approaches to address the underlying enzymatic deficiency in Gaucher disease.
This compound: Substrate Reduction Therapy (SRT)
Eliglustat is an oral medication that functions by inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of glucosylceramide.[5][6] By reducing the production of this substrate, eliglustat lessens the amount of glucosylceramide that accumulates within lysosomes, thereby mitigating the formation and infiltration of Gaucher cells.[5][6]
Velaglucerase Alfa: Enzyme Replacement Therapy (ERT)
Velaglucerase alfa is a recombinant form of the human enzyme β-glucocerebrosidase, administered via intravenous infusion.[7][8] This therapy directly replaces the deficient enzyme in patients with Gaucher disease.[7][8] Once infused, velaglucerase alfa is taken up by macrophages through mannose receptors and transported to the lysosomes, where it catalyzes the breakdown of accumulated glucosylceramide.[7]
Comparative Efficacy on Bone Marrow Burden
Direct head-to-head clinical trials comparing the effects of this compound and velaglucerase alfa specifically on bone marrow burden are limited. However, data from separate long-term clinical studies provide valuable insights into the efficacy of each agent. The primary endpoint for assessing bone marrow infiltration in these studies is the Bone Marrow Burden (BMB) score, a semi-quantitative MRI-based scoring system.
| Feature | This compound | Velaglucerase Alfa |
| Drug Type | Substrate Reduction Therapy (Oral) | Enzyme Replacement Therapy (Intravenous) |
| Primary Mechanism | Inhibits glucosylceramide synthase | Replaces deficient β-glucocerebrosidase |
| Administration | Oral | Intravenous Infusion |
| Study Population | Baseline BMB Score | Post-Treatment BMB Score | Duration of Treatment | Reference |
| This compound (Treatment-Naïve) | Marked-to-severe | Moderate | 3.3 to 6.5 years | [8][9] |
| This compound (ERT-Switch) | Moderate | Remained moderate | 3.3 to 6.5 years | [8][9] |
| Velaglucerase Alfa (Treatment-Naïve) | Median: 6 (range 3-8) | Median: 1 (range 1-4) | 5 years | [7] |
Note: The BMB scores for Eliglustat are described qualitatively in the referenced study. A direct numerical comparison with Velaglucerase alfa should be made with caution due to potential differences in study design and patient populations.
Experimental Protocols
Assessment of Bone Marrow Burden (BMB) Score
The Bone Marrow Burden (BMB) score is a standardized, semi-quantitative method used to evaluate the extent of Gaucher cell infiltration in the bone marrow using Magnetic Resonance Imaging (MRI).
Methodology: The BMB score is determined by analyzing T1-weighted and T2-weighted MRI images of the lumbar spine and femora. The scoring system assesses two main components:
-
MRI Signal Intensity:
-
T1-weighted images: The signal intensity of the bone marrow is compared to that of subcutaneous fat (for the femur) or intervertebral discs (for the lumbar spine). A lower signal intensity (hypointensity) indicates greater infiltration by Gaucher cells. Scores typically range from 0 (normal) to 2 or 3 (severe hypointensity).[10]
-
T2-weighted images: The signal intensity is compared to subcutaneous fat or presacral fat. The scoring can be more complex, with both hyperintense and hypointense signals being indicative of pathology.[10]
-
-
Sites of Involvement/Infiltration Pattern: This component evaluates the extent and pattern of marrow infiltration within the assessed anatomical regions.
The scores from both signal intensity and infiltration pattern are summed to generate a total BMB score for the lumbar spine and femora, with a higher score indicating a greater bone marrow burden.[11]
Signaling Pathways and Pathophysiology
The accumulation of Gaucher cells in the bone marrow disrupts normal bone remodeling processes. This is thought to occur through the secretion of various cytokines and chemokines by Gaucher cells, which can influence the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The RANK-RANKL signaling pathway, a critical regulator of osteoclast differentiation and activation, is implicated in the increased bone resorption seen in Gaucher disease.[1]
Both eliglustat and velaglucerase alfa, by reducing the number and/or activity of Gaucher cells, are believed to indirectly modulate these signaling pathways, leading to a more balanced bone remodeling process and a reduction in bone marrow burden.
Caption: Pathophysiology of Bone Marrow Burden in Gaucher Disease.
Caption: Therapeutic Mechanisms for Reducing Bone Marrow Burden.
Conclusion
Both this compound and velaglucerase alfa have demonstrated efficacy in reducing bone marrow burden in patients with Gaucher disease type 1. While the available data for velaglucerase alfa show a significant median reduction in BMB scores over a 5-year period, long-term studies on eliglustat also indicate a shift from marked-to-severe to moderate bone marrow burden. The choice between an oral substrate reduction therapy and an intravenous enzyme replacement therapy will depend on various factors, including patient preference, CYP2D6 metabolizer status (for eliglustat), and clinical presentation. Further direct comparative studies are warranted to provide a more definitive assessment of the relative long-term impact of these two therapies on the skeletal manifestations of Gaucher disease.
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathogenesis of Bone Alterations in Gaucher Disease: The Role of Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Velaglucerase Alfa? [synapse.patsnap.com]
- 8. How VPRIV® Works | VPRIV® (velaglucerase alfa) for injection [hcp.vpriv.com]
- 9. This compound for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Gaucher disease: A review of MSK MRI protocol and peripheral skeletal MRI findings - Indian Journal of Musculoskeletal Radiology (IJMSR) [mss-ijmsr.com]
In Vivo Showdown: Eliglustat Tartrate and Its Successors in the Quest for Enhanced Gaucher Disease Therapy
A detailed in vivo comparison of Eliglustat tartrate with its novel derivatives and other next-generation glucosylceramide synthase (GCS) inhibitors reveals significant strides in potency, brain penetration, and therapeutic potential for neuronopathic forms of Gaucher disease. This guide synthesizes key experimental data, outlines methodologies, and visualizes the underlying biological and experimental frameworks for researchers and drug development professionals.
This compound, a cornerstone of substrate reduction therapy (SRT) for Gaucher disease type 1, has paved the way for the development of novel derivatives and other glucosylceramide synthase (GCS) inhibitors with improved pharmacological profiles. Recent in vivo studies in mouse models of Gaucher disease have demonstrated the enhanced efficacy of these next-generation compounds, particularly in their ability to cross the blood-brain barrier and address the neurological manifestations of the disease.
Performance at a Glance: Comparative In Vivo Efficacy
The in vivo performance of this compound and its novel derivatives, along with other GCS inhibitors, has been evaluated in various mouse models of Gaucher disease. The following tables summarize the key quantitative data from these studies, focusing on the reduction of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) in both peripheral tissues and the central nervous system.
Table 1: In Vivo Efficacy of Eliglustat-Based Derivatives in a CBE-Induced Mouse Model of Gaucher Disease Type 3
| Compound | Dose (mg/kg) | Administration | Brain GlcCer Reduction (%) | Brain GlcSph Reduction (%) | Brain Exposure (ng/g) |
| Eliglustat Derivative 2 | 60 | Not Specified | Modest | Not Reported | Not Reported |
| CCG-222628 (17) | 10 | Not Specified | Comparable to Venglustat | Comparable to Venglustat | Significantly Lower than Venglustat |
| Venglustat | 10 | Not Specified | Comparable to CCG-222628 | Comparable to CCG-222628 | Not Specified |
Data sourced from a study on the optimization of Eliglustat-based GCS inhibitors.[1]
Table 2: In Vivo Efficacy of Novel Brain-Penetrant GCS Inhibitors in Mice
| Compound | Dose (mg/kg) | Administration | Plasma GlcCer Reduction | Cortex GlcCer Reduction |
| T-036 | 1, 10, 30, 100, 300 | Oral | Dose-dependent | Dose-dependent |
| T-690 | Not Specified | Oral | Dose-dependent | Dose-dependent |
Data sourced from a study on the discovery of brain-penetrant GCS inhibitors with a novel pharmacophore.[2][3]
Deep Dive: Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison of this compound and its derivatives.
CBE-Induced Mouse Model of Gaucher Disease
This model is utilized to evaluate the efficacy of GCS inhibitors in a chemically induced representation of Gaucher disease.
-
Induction: Male C57BL/6J mice are treated with the glucocerebrosidase inhibitor conduritol B epoxide (CBE) to induce the accumulation of GlcCer and GlcSph.
-
Drug Administration: Following CBE treatment, mice are administered with the test compounds (e.g., CCG-222628, venglustat) at specified doses.
-
Tissue Collection and Analysis: After the treatment period, brain and plasma samples are collected.
-
Lipid Extraction and Quantification: GlcCer and GlcSph levels in the collected tissues are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Brain tissue is homogenized and drug concentrations are measured by LC-MS/MS to determine brain exposure.
Assessment of GCS Inhibition in Wild-Type Mice
This protocol is used to determine the in vivo potency of novel GCS inhibitors.
-
Drug Administration: Wild-type mice are orally administered with the test compounds (e.g., T-036, T-690) at various doses.
-
Tissue Collection: At a specified time point after administration, plasma and cerebral cortex samples are collected.
-
Lipid Extraction and Analysis: GlcCer levels in the plasma and cortex are measured using LC-MS/MS.
-
Data Analysis: The percentage reduction in GlcCer levels is calculated relative to vehicle-treated control animals to determine the dose-dependent inhibitory effect of the compounds.
Visualizing the Science: Pathways and Processes
To better understand the context of these in vivo comparisons, the following diagrams, created using the DOT language, illustrate the relevant biological pathway and experimental workflows.
References
- 1. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the superiority or non-inferiority of Eliglustat tartrate to other substrate reduction therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eliglustat tartrate and other substrate reduction therapies (SRTs), primarily miglustat, for the treatment of Gaucher disease type 1 (GD1). The assessment is based on available clinical trial data and focuses on efficacy, safety, and mechanistic differences to inform research and drug development efforts.
Introduction to Substrate Reduction Therapy in Gaucher Disease
Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in various tissues. Substrate reduction therapy aims to inhibit the enzyme glucosylceramide synthase, thereby reducing the production of glucosylceramide to a level that the deficient native enzyme can manage. This approach offers an oral treatment alternative to intravenous enzyme replacement therapy (ERT). The two prominent SRTs available are Eliglustat and miglustat.[1]
Mechanism of Action
Both Eliglustat and miglustat target glucosylceramide synthase, the initial enzyme in the biosynthesis of most glycosphingolipids.[2][3][4] By inhibiting this enzyme, they reduce the rate of glucosylceramide synthesis. However, their chemical structures and pharmacological properties differ significantly. Eliglustat is a ceramide analogue, while miglustat is a glucose analogue.[5] This structural difference contributes to Eliglustat's higher potency and specificity for glucosylceramide synthase, with a half-maximal inhibitory concentration (IC50) approximately three orders of magnitude lower than that of miglustat.[5]
Comparative Efficacy: Clinical Trial Data
Direct head-to-head clinical trials comparing Eliglustat and miglustat are limited. However, data from their respective pivotal trials provide a basis for assessing their relative efficacy.
Treatment-Naïve Patients
The ENGAGE trial (NCT00891202), a Phase 3, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of Eliglustat in treatment-naïve GD1 patients.[6][7] Clinical trials for miglustat in treatment-naïve patients have also been conducted.[8] The following table summarizes the key efficacy outcomes from these trials.
| Parameter | Eliglustat (ENGAGE - 9 months)[9] | Miglustat (12 months)[8] |
| Spleen Volume Reduction | 27.77% | 19% |
| Liver Volume Reduction | 6.64% | 12% |
| Hemoglobin Increase | 1.22 g/dL | Slight improvement |
| Platelet Count Increase | 41.06% | Slight improvement |
Long-term data from the ENGAGE trial extension showed sustained and continued improvement with Eliglustat treatment for up to 4.5 years, with a mean spleen volume reduction of 66%, a mean liver volume reduction of 23%, a mean hemoglobin increase of 1.4 g/dL, and a mean platelet count increase of 87%.[10][11]
Patients Switching from Enzyme Replacement Therapy
The ENCORE trial (NCT00943111) was a Phase 3, randomized, open-label, non-inferiority trial comparing Eliglustat to imiglucerase (an ERT) in GD1 patients stabilized on ERT.[12][13] The trial demonstrated that Eliglustat was non-inferior to imiglucerase in maintaining disease stability.[14][15][16] Studies on miglustat as a maintenance therapy for patients switching from ERT have also been conducted.[17][18]
| Parameter | Eliglustat (ENCORE - 12 months)[12][13] | Miglustat (ZAGAL - 48 months)[17][18] |
| Disease Stability | 85% of patients maintained stability across a composite endpoint (spleen volume, liver volume, hemoglobin, and platelet count) | Disease parameters remained stable |
| Spleen Volume | Maintained stability | Stable |
| Liver Volume | Maintained stability | Stable |
| Hemoglobin | Maintained stability | Stable |
| Platelet Count | Maintained stability | Stable |
Safety and Tolerability Profile
The safety and tolerability profiles of Eliglustat and miglustat differ significantly, which is a key consideration in clinical practice.
| Adverse Event Profile | Eliglustat[5] | Miglustat[5][7] |
| Gastrointestinal Effects | Mild to moderate diarrhea (10%), nausea, abdominal pain | Diarrhea (85%), flatulence, abdominal pain |
| Weight Loss | 2% | 65% |
| Neurological Effects | Tremor (1%) | Tremor (30%), peripheral neuropathy |
| Drug Interactions | Metabolized by CYP2D6 and CYP3A4, leading to potential interactions | Minimal drug interactions |
Gastrointestinal side effects are notably more frequent and severe with miglustat compared to Eliglustat.[5] Miglustat can also cross the blood-brain barrier, which is associated with neurological side effects like tremors and peripheral neuropathy.[5] In contrast, Eliglustat is a substrate for the P-glycoprotein transporter, which actively transports it out of the central nervous system.
Experimental Protocols
ENGAGE Trial (NCT00891202)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multi-center study.
-
Participants: Treatment-naïve adults with Gaucher disease type 1, splenomegaly, and either thrombocytopenia or anemia.
-
Intervention: Patients were randomized to receive either Eliglustat (50 mg or 100 mg twice daily based on plasma levels) or a matching placebo for 9 months.
-
Primary Endpoint: Percentage change in spleen volume from baseline to 9 months.
-
Secondary Endpoints: Changes in hemoglobin concentration, liver volume, and platelet count.
ENCORE Trial (NCT00943111)
-
Study Design: A Phase 3, randomized, open-label, non-inferiority trial.
-
Participants: Adults with Gaucher disease type 1 who had been stabilized on enzyme replacement therapy for at least 3 years.
-
Intervention: Patients were randomized (2:1) to switch to oral Eliglustat or continue with intravenous imiglucerase for 12 months.
-
Primary Endpoint: The percentage of patients maintaining stability across a composite of four endpoints: spleen volume, liver volume, hemoglobin level, and platelet count.
-
Non-inferiority Margin: A pre-specified margin of -25% for the difference in the percentage of stable patients between the two groups.
Discussion and Conclusion
Based on the available clinical trial data, Eliglustat demonstrates a more robust and consistent efficacy profile in treatment-naïve GD1 patients compared to historical data for miglustat. In patients switching from ERT, Eliglustat has been shown to be non-inferior to imiglucerase in maintaining disease stability.
The safety and tolerability profile of Eliglustat appears to be superior to that of miglustat, with a significantly lower incidence of gastrointestinal and neurological adverse events.[5] However, the metabolism of Eliglustat via CYP2D6 and CYP3A4 necessitates careful consideration of potential drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of oral eliglustat on splenomegaly in patients with Gaucher disease type 1: the ENGAGE randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Real‐world effectiveness of eliglustat in treatment‐naïve and switch patients enrolled in the International Collaborative Gaucher Group Gaucher Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Replicating the Landmark Findings on Eliglustat Tartrate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies used to establish the mechanism of action and clinical efficacy of Eliglustat tartrate, a first-line oral therapy for Gaucher disease type 1. We present a comparative summary of its performance against other treatment modalities and offer detailed protocols to facilitate the replication of key findings in a research setting.
Abstract
This compound is a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2][3][4] By reducing the rate of glucosylceramide synthesis, Eliglustat effectively counteracts the substrate accumulation that characterizes Gaucher disease, an inherited deficiency of the lysosomal enzyme acid β-glucosidase.[1][3] This substrate reduction therapy has demonstrated significant clinical efficacy in improving hematological parameters and reducing organ volume in patients with Gaucher disease type 1.[5][6][7][8][9] This guide will delve into the pivotal experiments that elucidated this mechanism and compare its clinical outcomes with alternative treatments.
Mechanism of Action: Substrate Reduction Therapy
Gaucher disease is characterized by the accumulation of glucosylceramide in lysosomes, particularly within macrophages, leading to the formation of "Gaucher cells."[3] These cells infiltrate various organs, causing a range of symptoms including splenomegaly, hepatomegaly, anemia, thrombocytopenia, and skeletal disease.[3]
Eliglustat acts as a substrate reduction therapy by specifically inhibiting glucosylceramide synthase.[1][3][4] This inhibition reduces the production of glucosylceramide, thereby lessening the metabolic burden on the deficient glucocerebrosidase enzyme.[4] The goal is to balance the rate of glucosylceramide synthesis with its impaired rate of degradation, thus preventing its accumulation and alleviating the clinical manifestations of the disease.[1]
References
- 1. Plasma chitotriosidase activity versus CCL18 level for assessing type I Gaucher disease severity: protocol for a systematic review with meta-analysis of individual participant data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy of chitotriosidase activity and CCL18 concentration in assessing type I Gaucher disease severity. A systematic review with meta-analysis of individual participant data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 7. A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates | Gene Tools, LLC [gene-tools.com]
- 8. d-nb.info [d-nb.info]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Independent Verification of Eliglustat Tartrate's Specificity for Glucosylceramide Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eliglustat tartrate's specificity for its target enzyme, glucosylceramide synthase, against other alternatives. The information presented is supported by experimental data from independent studies to assist researchers and drug development professionals in their evaluation of this substrate reduction therapy.
Executive Summary
This compound is a potent and highly specific inhibitor of glucosylceramide synthase, the key enzyme in the biosynthetic pathway of most glycosphingolipids.[1][2][3] Its high specificity translates to a favorable safety profile, particularly when compared to the first-generation substrate reduction therapy, miglustat. In vitro studies have demonstrated that Eliglustat has a significantly lower half-maximal inhibitory concentration (IC50) for glucosylceramide synthase than for other off-target enzymes, minimizing the potential for unwanted side effects.
Comparative Efficacy and Specificity
Eliglustat, a ceramide analog, is a more potent and specific inhibitor of glucosylceramide synthase than miglustat, a glucose analog.[4][5] The IC50 for Eliglustat is approximately three orders of magnitude lower than that of miglustat.[4][6] This enhanced specificity is clinically significant, as miglustat is known to inhibit intestinal disaccharidases, leading to gastrointestinal side effects like diarrhea and weight loss.[7] Eliglustat's targeted action on glucosylceramide synthase avoids these off-target effects.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against its target enzyme, glucosylceramide synthase, and various off-target enzymes.
| Enzyme | Inhibitor | IC50 (µM) | Fold Specificity (Off-Target IC50 / GCS IC50) |
| Glucosylceramide Synthase | This compound | 0.024 | - |
| Glucosylceramide Synthase | Miglustat | 10-50 | - |
| β-Glucosidase I and II | This compound | >2500 | >104,167 |
| Lysosomal Glucocerebrosidase | This compound | >2500 | >104,167 |
| Non-lysosomal Glycosylceramidase | This compound | 1600 | 66,667 |
| Glycogen Debranching Enzyme | This compound | >2500 | >104,167 |
| Sucrase | This compound | >10 | >417 |
| Maltase | This compound | >10 | >417 |
Data compiled from multiple sources.[1][4][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of Eliglustat's specificity.
In Vitro Glucosylceramide Synthase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against glucosylceramide synthase.
Materials:
-
Cell lysate or purified glucosylceramide synthase
-
Ceramide (substrate)
-
Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose)
-
This compound or other inhibitors at varying concentrations
-
Reaction buffer (e.g., Tris-HCl with divalent cations like Mn2+)
-
Liposomes (for liposome-based assay)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Enzyme Preparation: Prepare a cell lysate from a suitable cell line (e.g., K562 cells) or use a purified enzyme preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, ceramide (often incorporated into liposomes), and varying concentrations of the inhibitor (Eliglustat).
-
Enzyme Reaction Initiation: Add the enzyme preparation to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding radiolabeled UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis:
-
Scintillation Counting: Quantify the incorporation of the radiolabel into the glucosylceramide product using a scintillation counter.
-
TLC Analysis: Separate the radiolabeled glucosylceramide from the unreacted UDP-glucose and other lipids by TLC. Visualize the separated lipids using a phosphorimager or autoradiography.
-
-
IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Off-Target Glycosidase Activity Assay
This colorimetric assay is used to determine the inhibitory effect of a compound on various glycosidases.
Materials:
-
Purified glycosidase (e.g., β-glucosidase, sucrase, maltase)
-
p-Nitrophenyl (pNP)-glycoside substrate specific for the enzyme being tested (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
This compound or other inhibitors at varying concentrations
-
Assay buffer (specific to the optimal pH of the enzyme)
-
Stop solution (e.g., sodium carbonate or sodium hydroxide solution)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the specific pNP-glycoside substrate, and varying concentrations of the inhibitor (Eliglustat).
-
Enzyme Addition: Add the purified glycosidase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding the stop solution. The stop solution also raises the pH, leading to the development of a yellow color from the released p-nitrophenol.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Inhibition Calculation: Calculate the percentage of enzyme inhibition for each inhibitor concentration by comparing the absorbance to a control reaction without the inhibitor.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for determining the IC50 of Eliglustat on glucosylceramide synthase.
Caption: Glucosylceramide synthesis pathway and the inhibitory action of Eliglustat.
References
- 1. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Measurement of α-Galactosidase A and Acid α-Glucosidase Enzyme Activity [jove.com]
A Comparative Analysis of the Therapeutic Index of Eliglustat Tartrate and Other Treatments for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of eliglustat tartrate against other established treatments for Gaucher disease. By presenting quantitative data from clinical trials, detailed experimental protocols, and visual representations of key biological and procedural pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues.[1][2][3] Treatment strategies primarily involve either replacing the deficient enzyme through enzyme replacement therapy (ERT) or reducing the production of the substrate with substrate reduction therapy (SRT).[4] This guide focuses on a comparative analysis of the oral SRT this compound against ERTs (imiglucerase, velaglucerase alfa, taliglucerase alfa) and another SRT, miglustat.
Quantitative Comparison of Therapeutic Efficacy and Safety
The therapeutic index, a ratio of a drug's toxic dose to its therapeutic dose, is a critical measure of its safety and efficacy. While a precise therapeutic index is often determined in preclinical studies, clinical data on efficacy and adverse events provide a practical surrogate for comparing the therapeutic window of different treatments. The following tables summarize key efficacy and safety data from clinical trials of eliglustat and other Gaucher disease therapies.
Table 1: Efficacy of Gaucher Disease Treatments in Treatment-Naïve Adult Patients
| Treatment | Change in Spleen Volume | Change in Liver Volume | Change in Hemoglobin | Change in Platelet Count | Study Duration |
| Eliglustat | -28% (vs. +2% in placebo)[5] | Significant reduction[5] | +1.22 g/dL[6] | +41.1%[6] | 9 months[5] |
| Imiglucerase | 50% to 60% reduction[7][8] | 30% to 40% reduction[7][8] | Increase to ≥12 g/dL (men), ≥11 g/dL (women/children)[7][8] | ~2-fold increase[7][8] | 3 to 5 years[7][8] |
| Velaglucerase alfa | -78%[9] | -42%[9] | +18%[9] | +115%[9] | 7 years[9] |
| Taliglucerase alfa | -50.1% (30 U/kg), -64.6% (60 U/kg)[10] | -25.6% (30 U/kg), -24.4% (60 U/kg)[10] | +16.0% (30 U/kg), +35.8% (60 U/kg)[10] | +45.7% (30 U/kg), +114.0% (60 U/kg)[10] | 36 months[10] |
| Miglustat | -19%[11] | -12%[11] | Slight improvement[11] | Slight improvement[11] | 12 months[11] |
Table 2: Safety and Tolerability Profile of Gaucher Disease Treatments
| Treatment | Common Adverse Events (≥10% incidence) | Serious Adverse Events | Withdrawal Rate Due to AEs |
| Eliglustat | Fatigue, headache, nausea, diarrhea, back pain, pain in extremities, upper abdominal pain.[12][13] | Syncope, atrioventricular block.[14][15] | 2.3%[14][16] |
| Imiglucerase | Infusion-associated reactions (discomfort, pruritus, burning, swelling), nausea, abdominal pain, vomiting, diarrhea, rash, fatigue, headache, fever, dizziness.[17][18][19] | Hypersensitivity reactions including anaphylaxis.[20][21] | Low, premedication often allows continued use.[7][8] |
| Velaglucerase alfa | Headache, arthralgia, nasopharyngitis.[22][23] | Anaphylactoid reaction (one case reported).[22][23] | One reported withdrawal in a study of 40 patients.[22][23] |
| Taliglucerase alfa | Nasopharyngitis, arthralgia, upper respiratory tract infection, headache, pain in extremity, hypertension.[10] | Systemic lupus erythematosus, chest pain, back pain, dyspnea (in a patient with Hashimoto's thyroiditis).[24] | Low.[25] |
| Miglustat | Diarrhea, flatulence, abdominal pain, weight loss, tremor.[26][27] | Peripheral neuropathy.[28][29] | High, primarily due to gastrointestinal side effects and tremor.[26][27] |
Experimental Protocols
The data presented in the tables above are derived from rigorous clinical trials. The following outlines the general methodologies employed in these studies to assess the efficacy and safety of Gaucher disease treatments.
Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial in Treatment-Naïve Patients (Example based on the ENGAGE trial for Eliglustat)
-
Patient Population: Adult patients with a confirmed diagnosis of Gaucher disease type 1 who have not received ERT or SRT for at least six months prior to screening. Key inclusion criteria typically include splenomegaly and anemia or thrombocytopenia.[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study. Patients are randomized to receive either the investigational drug (e.g., eliglustat) or a placebo, administered orally twice daily for a defined period (e.g., 9 months).[5]
-
Efficacy Assessments:
-
Primary Endpoint: Percentage change in spleen volume from baseline, measured by Magnetic Resonance Imaging (MRI).[5]
-
Secondary Endpoints:
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.
-
Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).
-
-
Statistical Analysis: The primary efficacy endpoint is typically analyzed using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline value as a covariate. Secondary endpoints are analyzed using similar appropriate statistical methods.
Protocol for a Phase 3, Open-Label, Switch-Over Trial (Example based on the ENCORE trial for Eliglustat)
-
Patient Population: Adult patients with Gaucher disease type 1 who have been receiving a stable dose of ERT (e.g., imiglucerase) for at least three years and have met predefined therapeutic goals.[30][31]
-
Study Design: A multicenter, open-label, randomized trial. Patients are randomized to either continue their ERT or switch to the oral investigational drug (e.g., eliglustat) for a specified duration (e.g., 12 months).[31]
-
Efficacy Assessments: The primary endpoint is typically a composite of maintaining stability in key disease parameters, including hemoglobin concentration, platelet count, and spleen and liver volumes.[32]
-
Safety Assessments: Similar to the protocol for treatment-naïve patients, with a focus on AEs that may arise from switching therapy.
-
Statistical Analysis: The primary analysis is typically a non-inferiority analysis to demonstrate that the oral therapy is at least as effective as ERT in maintaining disease stability.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and comparative logic, the following diagrams are provided.
Caption: Pathophysiology of Gaucher Disease.
Caption: Mechanisms of Action for Gaucher Disease Therapies.
Caption: Workflow for Clinical Trial Assessment.
References
- 1. Mechanisms of Gaucher disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaucher Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seven‐year safety and efficacy with velaglucerase alfa for treatment‐naïve adult patients with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term efficacy and safety results of taliglucerase alfa up to 36 months in adult treatment-naïve patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imiglucerase: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. globalrph.com [globalrph.com]
- 19. drugs.com [drugs.com]
- 20. Cerezyme® (imiglucerase) Safety Profile | For US HCPs [pro.campus.sanofi]
- 21. Safety and Side Effects | Cerezyme® (imiglucerase) [cerezyme.com]
- 22. Safety and efficacy of velaglucerase alfa in Gaucher disease type 1 patients previously treated with imiglucerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and efficacy of velaglucerase alfa in Gaucher disease type 1 patients previously treated with imiglucerase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. Taliglucerase alfa: safety and efficacy across 6 clinical studies in adults and children with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. What are the side effects of Miglustat? [synapse.patsnap.com]
- 28. jnjlabels.com [jnjlabels.com]
- 29. Miglustat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. ashpublications.org [ashpublications.org]
- 32. A randomized trial comparing the efficacy and safety of imiglucerase (Cerezyme) infusions every 4 weeks versus every 2 weeks in the maintenance therapy of adult patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Eliglustat Tartrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Eliglustat tartrate, a compound used in the treatment of Gaucher disease.
Initial Assessment: Is this compound a Hazardous Waste?
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance and is considered non-hazardous for transport according to DOT, IMDG, and IATA regulations.[1] Furthermore, it is not listed as a SARA Title III reportable chemical.[1] This information strongly indicates that this compound is not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
However, it is imperative for all laboratory personnel to confirm the waste classification with their institution's Environmental Health and Safety (EHS) department and to adhere to all federal, state, and local regulations, which may have more stringent requirements.
Core Disposal Principles for Non-Hazardous Pharmaceutical Waste
Even when a substance is classified as non-RCRA, it does not mean it can be disposed of as common trash or flushed down the drain.[2][3] Pharmaceuticals can have detrimental effects on the environment, particularly aquatic life.[4] Therefore, a cautious and systematic approach to disposal is required.
Personal Protective Equipment (PPE) During Handling and Disposal:
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:
-
Safety glasses with side shields
-
Chemical-resistant gloves
-
A laboratory coat
Step-by-Step Disposal Procedures for this compound
1. Waste Collection and Segregation:
-
Collect waste this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible waste container.
-
The container should be in good condition, leak-proof, and have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Non-Hazardous Pharmaceutical Waste for Incineration" and identify the contents as "this compound."
-
Include the accumulation start date on the label.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the non-hazardous pharmaceutical waste.
-
Do not attempt to dispose of the waste in the regular trash or via the sanitary sewer. The recommended disposal method for non-RCRA pharmaceutical waste is incineration to ensure its complete destruction.[2][4]
Disposal of Empty Containers:
For empty containers that previously held this compound:
-
Triple rinse the container with a suitable solvent (e.g., water, as this compound is highly water-soluble).
-
Collect the first rinsate as chemical waste and add it to your designated this compound waste container.
-
Subsequent rinsates may be permissible for drain disposal, but confirm this with your local wastewater regulations and EHS department.
-
After triple rinsing and air drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional procedures.
Quantitative Data Summary
| Parameter | Guideline | Source |
| RCRA Status | Not a listed hazardous waste. | Safety Data Sheets |
| Transport Hazard | Non-hazardous. | [1] |
| SARA 313 | Not a reportable chemical. | [1] |
| Aquatic Hazard | Slightly hazardous for water. | Safety Data Sheets |
| Recommended Disposal | Incineration. | [2][4] |
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of laboratory chemicals like this compound, the following diagram outlines the decision-making process.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Eliglustat Tartrate
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for laboratory personnel handling Eliglustat tartrate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
This compound is a potent inhibitor of glucosylceramide synthase utilized in research for Gaucher disease. While some safety data sheets classify it as a non-hazardous substance, others, particularly for the hemitartrate salt, indicate potential risks including skin and eye irritation, respiratory and skin sensitization, and possible genetic and reproductive toxicity.[1][2] Therefore, a cautious and comprehensive approach to handling is imperative.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting. This is the primary barrier between the researcher and potential exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust, aerosols, and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact and potential absorption.[1][2][3] |
| Body Protection | Impervious lab coat or clothing | Protects skin from contamination.[1][2] |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols, especially when not working in a fume hood.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the handling process for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] The recommended storage temperature is -20°C.[1][3]
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.[3]
-
Measure and weigh the required amount in the fume hood.
-
When preparing solutions, add the solvent to the weighed this compound. If necessary, gentle warming and vortexing can be used to aid dissolution.[3]
-
Avoid all direct contact with the skin and eyes.[3]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Don full personal protective equipment before attempting to clean the spill.[1][2]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite.[1][2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]
-
Collect all contaminated materials in a sealed container for proper disposal.[1][2]
4. First Aid Procedures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately rinse the affected skin with large amounts of water. Remove contaminated clothing and seek medical attention.[1][2] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with copious amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1][2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2] |
5. Disposal Plan:
-
All waste materials, including unused this compound and contaminated items (e.g., gloves, wipes, absorbent material), must be disposed of in accordance with all applicable country, federal, state, and local regulations.[1]
-
Contaminated packaging should also be disposed of following the same regulatory guidelines.[1]
-
Do not allow the product or contaminated materials to enter drains or water courses.[1][2]
Visualizing the Workflow
To further clarify the operational procedures, the following diagrams illustrate the handling workflow and the hierarchy of safety controls.
Caption: A flowchart illustrating the key steps for the safe handling of this compound from receipt to disposal.
Caption: A diagram showing the hierarchy of safety controls, prioritizing engineering and administrative measures over personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
